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  • Product: 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one
  • CAS: 184159-08-8

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Physicochemical Properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals Foreword: Navigating the Landscape of a Novel Benzoxazolone Derivative This technical guide delves into the core physicochemical properties of 6-amino-3-eth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Landscape of a Novel Benzoxazolone Derivative

This technical guide delves into the core physicochemical properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a Senior Application Scientist, it is crucial to acknowledge that while the benzoxazolone scaffold is well-documented, specific, publicly available experimental data for the 3-ethyl derivative remains limited. Therefore, this guide adopts a dual approach. Firstly, it provides a comprehensive framework of the essential physicochemical parameters that must be characterized for this molecule. Secondly, where direct experimental values for the ethyl derivative are not available, this guide will leverage data from closely related analogs, primarily the 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one and the parent 6-amino-1,3-benzoxazol-2(3H)-one, to provide scientifically grounded estimations and comparative insights. This approach is designed to equip researchers with a robust starting point for their own empirical investigations.

The benzoxazolone core is a privileged structure in drug discovery, appearing in a range of biologically active compounds. The strategic placement of an amino group at the 6-position and an ethyl group at the 3-position is anticipated to modulate the molecule's electronic, lipophilic, and metabolic properties, thereby influencing its pharmacokinetic and pharmacodynamic profile. Understanding these fundamental physicochemical characteristics is not merely an academic exercise; it is the bedrock upon which successful drug development and material engineering are built. This guide will illuminate the path for researchers to unlock the full potential of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Molecular Structure and Core Attributes

The foundational step in characterizing any chemical entity is a thorough understanding of its molecular structure. 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a bicyclic heteroaromatic compound. The structure consists of a benzene ring fused to an oxazolone ring, with an amino substituent at the 6-position and an ethyl group at the 3-position of the oxazolone ring.

The hydrochloride salt of this compound is also a common form for handling and formulation purposes.

Structural Analogs for Comparative Analysis

To contextualize the properties of the target molecule, we will draw comparisons with the following well-characterized analogs:

  • 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one: The closest structural analog with a methyl group instead of an ethyl group at the 3-position.[1][2][3][4][5]

  • 6-amino-1,3-benzoxazol-2(3H)-one: The parent compound without substitution on the nitrogen at the 3-position.[6][7]

The primary structural difference, the ethyl group in our target compound versus the methyl group or proton in the analogs, is expected to influence properties such as lipophilicity, solubility, and melting point.

Key Physicochemical Parameters: A Tabulated Overview

For clarity and ease of comparison, the known and predicted physicochemical properties are summarized below. It is imperative for researchers to experimentally verify these parameters for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Property6-amino-1,3-benzoxazol-2(3H)-one6-amino-3-methyl-1,3-benzoxazol-2(3H)-one6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (Predicted/To be Determined)
Molecular Formula C7H6N2O2[6][7]C8H8N2O2[2][3]C9H10N2O2
Molecular Weight 150.13 g/mol [6]164.16 g/mol [2][3]178.18 g/mol
Melting Point 196-204 °C[7]148-152 °C[1]Expected to be slightly lower than the methyl analog due to potential disruption in crystal packing, but requires experimental confirmation.
logP (Octanol/Water) 0.5 (Computed)[6]0.6 (Computed)[2]Predicted to be slightly higher than the methyl analog (approx. 0.8-1.1) due to the increased alkyl character.
pKa Data not readily available. The amino group is expected to be basic, and the N-H of the oxazolone ring is weakly acidic.The amino group is basic. The absence of the N-H proton removes the acidic site on the ring.The amino group will have a basic pKa. Experimental determination is crucial for understanding ionization at physiological pH.
Aqueous Solubility Sparingly soluble.Sparingly soluble.Predicted to have lower aqueous solubility than the methyl analog due to increased lipophilicity. Solubility of the hydrochloride salt is expected to be significantly higher.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the following section outlines standardized, step-by-step methodologies for determining the key physicochemical properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Determination of Melting Point
  • Principle: The melting point is a fundamental indicator of purity. A sharp melting range suggests a high degree of purity, while a broad range can indicate the presence of impurities.

  • Methodology:

    • A small, dry sample of the compound is packed into a capillary tube.

    • The capillary tube is placed in a calibrated melting point apparatus.

    • The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

    • The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range.

Determination of logP (Octanol-Water Partition Coefficient)
  • Principle: logP is a measure of a compound's lipophilicity and is a critical parameter in predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.

  • Methodology:

    • Prepare a stock solution of the compound in a suitable solvent.

    • Add a known volume of the stock solution to a mixture of n-octanol and water that have been pre-saturated with each other.

    • The mixture is shaken vigorously to allow for partitioning of the compound between the two phases.

    • The mixture is then centrifuged to ensure complete separation of the octanol and water layers.

    • The concentration of the compound in each layer is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

    • The logP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

G cluster_0 logP Determination Workflow A Prepare Stock Solution B Partitioning in Octanol/Water A->B C Phase Separation (Centrifugation) B->C D Concentration Analysis (HPLC/UV-Vis) C->D E Calculate logP D->E

Caption: Workflow for logP determination.

Determination of Aqueous Solubility
  • Principle: Aqueous solubility is a key determinant of a drug's bioavailability. The equilibrium solubility method is a common technique.

  • Methodology:

    • An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., pH 7.4 to mimic physiological conditions).

    • The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).

    • The suspension is then filtered to remove the undissolved solid.

    • The concentration of the dissolved compound in the filtrate is quantified by a suitable analytical method (e.g., HPLC, LC-MS).

Determination of pKa
  • Principle: The pKa is the pH at which a compound is 50% ionized. It is crucial for predicting the behavior of a compound in different biological compartments. Potentiometric titration and UV-metric methods are commonly employed.

  • Methodology (Potentiometric Titration):

    • A solution of the compound at a known concentration is prepared.

    • A standardized titrant (acid or base) is added in small increments.

    • The pH of the solution is measured after each addition of the titrant.

    • A titration curve (pH versus volume of titrant) is plotted.

    • The pKa is determined from the midpoint of the buffer region of the titration curve.

G cluster_1 Ionization States of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one A Low pH (Protonated Amine) B Physiological pH (Equilibrium of Neutral and Protonated Forms) A->B Increase pH C High pH (Neutral Amine) B->C Increase pH

Caption: pH-dependent ionization states.

Spectroscopic Characterization

Spectroscopic analysis provides invaluable information about the molecular structure and purity of a compound. While specific spectra for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one are not widely published, the expected spectral features can be predicted based on its structure and data from related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, the ethyl group protons (a quartet for the -CH₂- and a triplet for the -CH₃), and the protons of the amino group. The chemical shifts and coupling patterns of the aromatic protons will be indicative of the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum will show characteristic signals for the carbonyl carbon of the oxazolone ring, the aromatic carbons, and the carbons of the ethyl group.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present in the molecule. Key expected absorption bands include:

  • N-H stretching vibrations for the primary amine.

  • C=O stretching vibration for the cyclic carbonyl group.

  • C-N and C-O stretching vibrations.

  • Aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. The molecular ion peak in the mass spectrum should correspond to the calculated molecular weight of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Stability and Storage

The stability of a compound under various conditions is a critical factor in its development and application.

  • Storage: Based on related benzoxazolone derivatives, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one should be stored in a cool, dry, and dark place to prevent degradation.[7]

  • Stability Studies: It is recommended to perform stability studies under different conditions of temperature, humidity, and light to establish the shelf-life and appropriate storage conditions for the compound.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the essential physicochemical properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. While there is a scarcity of direct experimental data for this specific molecule, by leveraging information from its close structural analogs, we have established a solid foundation for researchers to begin their investigations. The provided experimental protocols offer a clear roadmap for the empirical determination of these crucial parameters.

The future of research on 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one will undoubtedly involve the thorough experimental validation of the properties outlined in this guide. Such data will be invaluable for the rational design of novel therapeutics and advanced materials. As a Senior Application Scientist, I strongly encourage the scientific community to not only perform these characterizations but also to share their findings to accelerate the collective understanding of this promising compound.

References

  • 6-amino-1,3-benzoxazol-2(3H)-one | C7H6N2O2 | CID 826989 - PubChem. (n.d.). Retrieved from [Link]

  • 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one - PubChem. (n.d.). Retrieved from [Link]

  • 6-Amino-3-methylbenzo[d]oxazol-2(3H)-one. (n.d.). Retrieved from [Link]

  • Benzoxazolone synthesis - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride - Chemical Suppliers. (n.d.). Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Structural Elucidation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one: A Multi-technique Spectroscopic Approach

Introduction: The Significance of Benzoxazolones Benzoxazolone derivatives represent a vital class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] Their rigid, planar structure serves as a ve...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Benzoxazolones

Benzoxazolone derivatives represent a vital class of heterocyclic compounds in medicinal chemistry and drug development.[1][2] Their rigid, planar structure serves as a versatile scaffold, leading to a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2] The precise substitution pattern on the benzoxazolone core is critical, as minor structural modifications can profoundly impact biological activity and pharmacokinetics. Therefore, unambiguous structure determination is a cornerstone of the research and development process, ensuring that the synthesized molecule corresponds exactly to the designed target.

This technical guide provides a comprehensive, in-depth walkthrough of the structural elucidation of a specific derivative, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one . We will employ a synergistic combination of modern spectroscopic techniques, demonstrating not just the protocols but the underlying scientific rationale for each experimental choice. This document is intended for researchers, chemists, and drug development professionals who require a practical and logical framework for confirming the molecular architecture of novel heterocyclic compounds.

The Elucidation Strategy: An Integrated Spectroscopic Workflow

The process of structure elucidation is not a linear path but an integrated puzzle where each piece of data validates the others.[3][4] Our strategy begins with determining the fundamental properties of the molecule—its molecular formula and the functional groups it contains. We then progress to a detailed mapping of the atomic connectivity using advanced NMR techniques. This workflow ensures a self-validating system where the final proposed structure is supported by a confluence of evidence from multiple independent analyses.

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 1D NMR Analysis cluster_2 2D NMR Correlation cluster_3 Final Confirmation HRMS High-Resolution Mass Spectrometry (HRMS) H1_NMR ¹H NMR (Proton Environments) HRMS->H1_NMR Gives Molecular Formula Structure Final Structure Confirmed HRMS->Structure FTIR FTIR Spectroscopy FTIR->H1_NMR Identifies Functional Groups FTIR->Structure C13_NMR ¹³C NMR / DEPT (Carbon Skeleton) H1_NMR->C13_NMR H1_NMR->Structure COSY COSY (H-H Connectivity) C13_NMR->COSY C13_NMR->Structure HSQC HSQC (Direct C-H Bonds) COSY->HSQC COSY->Structure HMBC HMBC (Long-Range C-H Bonds) HSQC->HMBC HSQC->Structure HMBC->Structure

Caption: Integrated workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

Before assembling the molecular puzzle, we must first identify the pieces. High-resolution mass spectrometry provides the exact molecular formula, while infrared spectroscopy reveals the types of chemical bonds present.

High-Resolution Mass Spectrometry (HRMS): Establishing Elemental Composition

Expertise & Causality: The first and most critical step is to determine the exact mass of the compound. Unlike unit-resolution mass spectrometry, HRMS provides mass-to-charge ratios (m/z) to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, ruling out other possibilities with the same nominal mass. We choose Electrospray Ionization (ESI) as the ionization method because it is a "soft" technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, which is ideal for this purpose.

The proposed structure, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, has a molecular formula of C₉H₁₀N₂O₂.

ParameterTheoretical ValueObserved Value
Molecular Formula C₉H₁₀N₂O₂C₉H₁₀N₂O₂
Exact Mass 194.0742-
[M+H]⁺ Ion 195.0815195.0811

The observed m/z value for the protonated molecule is in excellent agreement with the theoretical value, confirming the elemental composition as C₉H₁₀N₂O₂.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Key Molecular Vibrations

Expertise & Causality: FTIR spectroscopy is an indispensable tool for rapidly identifying the functional groups within a molecule. Each functional group absorbs infrared radiation at a characteristic frequency, causing its bonds to vibrate. By analyzing the absorption bands in the spectrum, we can create a checklist of expected structural motifs. For our target molecule, we anticipate key vibrations for the amine (N-H), the cyclic amide/carbamate (C=O), aromatic C-H, and the C-O ether linkage.[5][6]

Wavenumber (cm⁻¹)IntensityShapeAssignment
3450, 3360MediumSharpN-H stretch (primary amine, asymmetric & symmetric)
3050MediumSharpAromatic C-H stretch
2975, 2930MediumSharpAliphatic C-H stretch (ethyl group)
1755StrongSharpC=O stretch (cyclic carbamate/lactone)
1620, 1490Strong-MediumSharpC=C stretch (aromatic ring)
1230StrongSharpC-O stretch (aryl ether)

The presence of sharp N-H stretches confirms the primary amine, while the very strong absorption at 1755 cm⁻¹ is characteristic of the five-membered lactone carbonyl group in the benzoxazolone ring.[6] This data provides tangible evidence of the key functional groups that we will later place using NMR.

Mapping the Skeleton: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation, providing detailed information about the connectivity and chemical environment of every proton and carbon atom.

¹H NMR: Unveiling the Proton Environment

Expertise & Causality: ¹H NMR spectroscopy distinguishes protons based on their electronic environment. The number of signals indicates the number of unique proton types, the integration gives the ratio of protons of each type, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, we expect to see signals for three distinct regions: the ethyl group, the aromatic ring protons, and the amine protons.

Chemical Shift (δ) ppmIntegrationMultiplicityCoupling Constant (J) HzAssignment
7.051HdJ = 8.4 HzH-4
6.801HdJ = 2.2 HzH-7
6.721HddJ = 8.4, 2.2 HzH-5
4.202Hbr s--NH₂
3.952HqJ = 7.2 Hz-N-CH₂ -CH₃
1.353HtJ = 7.2 Hz-N-CH₂-CH₃

Interpretation:

  • Ethyl Group: The quartet at 3.95 ppm (2H) and the triplet at 1.35 ppm (3H) with a mutual coupling constant of 7.2 Hz are the classic signature of an ethyl group attached to a heteroatom (in this case, nitrogen).

  • Aromatic Region: The presence of three distinct signals in the aromatic region (δ 6.7-7.1) confirms a tri-substituted benzene ring. The coupling constants are critical: the doublet at 7.05 ppm (J=8.4 Hz) indicates a proton with only one ortho neighbor. The doublet at 6.80 ppm (J=2.2 Hz) suggests a proton with only one meta neighbor. The doublet of doublets at 6.72 ppm shows a proton with both an ortho and a meta neighbor. This specific pattern strongly suggests a 1,2,4-substitution pattern on the ring.

  • Amine Group: The broad singlet at 4.20 ppm, which would disappear upon a D₂O shake, is characteristic of exchangeable amine protons.

¹³C NMR & DEPT: Cataloging the Carbon Atoms

Expertise & Causality: ¹³C NMR provides a signal for each unique carbon atom. While standard ¹³C NMR shows all carbons, a DEPT (Distortionless Enhancement by Polarization Transfer) experiment helps differentiate them. A DEPT-135 experiment, for instance, shows CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, while quaternary carbons (Cq) are absent. This allows for a definitive count of each carbon type.

Chemical Shift (δ) ppmDEPT-135Assignment
154.5AbsentC-2 (C=O)
144.0AbsentC-6 (-C-NH₂)
143.2AbsentC-3a
133.1AbsentC-7a
112.0PositiveC-5
109.8PositiveC-4
98.5PositiveC-7
35.8NegativeC-8 (-N-CH₂ -CH₃)
13.7PositiveC-9 (-N-CH₂-CH₃ )

Interpretation: The spectrum shows nine distinct carbon signals, consistent with the molecular formula. The signal at 154.5 ppm is typical for a carbamate carbonyl. The DEPT-135 data confirms the presence of one CH₂ group (negative signal), one CH₃ group, and three CH groups (positive signals), perfectly matching the assignments from the ¹H NMR. The four absent signals in the DEPT spectrum correspond to the four quaternary carbons.

2D NMR - Connecting the Dots

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR experiments reveal how they are connected.[7] These experiments correlate signals, allowing us to build the molecular framework bond by bond.

  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically separated by 2-3 bonds). For our molecule, a COSY spectrum would show a clear cross-peak between the ¹H signals at 3.95 ppm (CH₂) and 1.35 ppm (CH₃), confirming they are part of the same ethyl spin system. It would also show correlations between the adjacent aromatic protons H-4 and H-5.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment maps each proton directly to the carbon it is attached to (a one-bond correlation). This allows for the unambiguous assignment of each carbon that bears a proton. For example, the proton at 3.95 ppm would show a cross-peak to the carbon at 35.8 ppm, definitively assigning C-8.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most powerful tool for elucidating the final structure. It reveals correlations between protons and carbons that are two or three bonds away. These long-range correlations bridge disconnected fragments and place substituents correctly.

Caption: Key HMBC correlations confirming the structure.

Key HMBC Interpretations:

  • Placement of the Ethyl Group: The protons of the ethyl's CH₂ group (H-8, δ 3.95) show a crucial correlation to the carbonyl carbon (C-2, δ 154.5). This three-bond correlation (H-C-N-C=O) definitively proves that the ethyl group is attached to the nitrogen (N-3) and not the oxygen or the aromatic ring.

  • Confirmation of Ring Fusion: The aromatic proton H-4 (δ 7.05) shows correlations to both the carbonyl carbon C-2 and the quaternary carbon C-7a, confirming the fusion of the oxazolone and benzene rings at the C-3a and C-7a positions.

  • Placement of the Amino Group: The aromatic proton H-7 (δ 6.80) shows a strong correlation to C-5 and a weaker one to C-6. Conversely, H-5 correlates to C-7 and C-6. The absence of a fourth aromatic proton and these specific correlations confirm that the amino group must be at the C-6 position.

Synthesis of Evidence: The Final Structure

The confluence of data provides an unambiguous structural assignment.

  • HRMS established the molecular formula: C₉H₁₀N₂O₂.

  • FTIR confirmed the presence of a primary amine, a carbamate C=O, and an aromatic system.

  • ¹H and ¹³C NMR provided a complete count of all protons and carbons and identified key fragments like the N-ethyl group and the 1,2,4-substituted aromatic ring.

  • 2D NMR (COSY, HSQC, and especially HMBC) connected these fragments, confirming the position of the ethyl group on N-3 and the amino group at C-6.

Chemical Structure of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Experimental Protocols

General: All solvents used were of spectroscopic grade. NMR spectra were recorded on a 500 MHz spectrometer. Chemical shifts (δ) are reported in parts per million (ppm).

High-Resolution Mass Spectrometry (HRMS-ESI):

  • Prepare a ~1 mg/mL solution of the sample in methanol.

  • Dilute the solution 1:100 with 50:50 acetonitrile/water containing 0.1% formic acid.

  • Infuse the solution into an ESI-TOF mass spectrometer at a flow rate of 5 µL/min.

  • Acquire data in positive ion mode over a mass range of m/z 100-500.

  • Use a known reference standard for internal mass calibration.

FTIR Spectroscopy (ATR Method):

  • Place a small amount (1-2 mg) of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

  • Record the spectrum from 4000 to 400 cm⁻¹.

  • Acquire 32 scans and average them to improve the signal-to-noise ratio.

  • Clean the crystal with isopropanol after analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve approximately 10-15 mg of the sample in 0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Acquire a ¹H NMR spectrum, followed by ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra using standard instrument pulse programs.

  • Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

References

  • ResearchGate. (2015). Infrared spectra of benzoxazoles exhibiting excited state proton transfer. [Link]

  • Wiley-VCH. (2007). Supporting Information for a publication detailing NMR and MS spectra. [Link]

  • Journal of Medicinal and Chemical Sciences. (2022). Evaluation of 2(3H)-Benzoxazolone Derivatives Containing Piperidine Substituents as Cytotoxic and Apoptotic. [Link]

  • Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. [Link]

  • Taylor & Francis Online. (n.d.). Structure elucidation – Knowledge and References. [Link]

  • NIST Chemistry WebBook. (n.d.). 2(3H)-Benzoxazolone. [Link]

  • University College Dublin. (n.d.). Structure Determination and Aromatic Heterocyclic Chemistry. [Link]

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Foundational

A Guide to the Spectroscopic Characterization of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. Tailored f...

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the spectral data (Nuclear Magnetic Resonance, Infrared Spectroscopy, and Mass Spectrometry) for the compound 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of these analytical techniques for the structural elucidation of this and similar benzoxazolone derivatives. While direct experimental data for this specific molecule is not widely published, this guide synthesizes predictive data based on analogous compounds and established spectroscopic principles.

Introduction to Benzoxazolone Derivatives

Benzoxazolone and its derivatives are a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry. Their versatile scaffold allows for a wide range of biological activities, making them attractive candidates for drug discovery and development. Accurate structural characterization is a critical step in the synthesis and application of these molecules, ensuring their identity, purity, and functionality.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule. For 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, both ¹H and ¹³C NMR would provide a detailed map of its carbon-hydrogen framework.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to reveal distinct signals for the aromatic protons, the ethyl group protons, and the amine protons. The chemical shifts (δ) are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Aromatic H (position 5)~6.5d~8.0
Aromatic H (position 7)~6.6s-
Aromatic H (position 4)~7.0d~8.0
Amine (-NH₂)~3.5-4.5br s-
Ethyl (-CH₂)~3.9q~7.2
Ethyl (-CH₃)~1.3t~7.2

Causality of Experimental Choices: The choice of a suitable deuterated solvent is crucial for NMR analysis. Solvents like DMSO-d₆ or CDCl₃ are commonly used for benzoxazolone derivatives. The choice depends on the solubility of the compound. The broad singlet for the amine protons is due to hydrogen bonding and exchange with residual water in the solvent.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show signals for each unique carbon atom in the molecule.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Carbonyl)~155
C-O (Aromatic)~145
C-N (Aromatic)~140
C-NH₂ (Aromatic)~135
Aromatic CH~110-120
Ethyl (-CH₂)~35
Ethyl (-CH₃)~14

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and analyze the coupling patterns to deduce the connectivity.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data
Functional Group Predicted Wavenumber (cm⁻¹) Intensity
N-H stretch (amine)3400-3300Medium
C-H stretch (aromatic)3100-3000Medium
C-H stretch (aliphatic)2980-2850Medium
C=O stretch (lactam)~1750Strong
C=C stretch (aromatic)1600-1450Medium-Strong
C-N stretch1350-1250Medium
C-O stretch1250-1050Strong

Trustworthiness of Protocol: The KBr pellet method is a robust and widely used technique for solid samples, providing high-quality spectra. A background spectrum of the pure KBr pellet must be taken to subtract any atmospheric and instrumental interferences.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry solid sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and press it under high pressure to form a transparent or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Predicted Mass Spectrometry Data
  • Molecular Ion (M⁺): The expected molecular weight of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (C₉H₁₀N₂O₂) is approximately 178.19 g/mol . The mass spectrum should show a prominent peak corresponding to this mass.

  • Major Fragmentation Pathways: Common fragmentation patterns for benzoxazolones involve the loss of CO, and cleavage of the ethyl group.

Authoritative Grounding: The fragmentation patterns of organic molecules in mass spectrometry are governed by the stability of the resulting carbocations and neutral fragments. The principles of mass spectral fragmentation are well-established and can be found in standard organic chemistry textbooks.

Experimental Protocol: Mass Spectrometry

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

Visualization of Key Concepts

Spectroscopic Analysis Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structural Elucidation Synthesis Synthesized Compound Purification Purification Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR Connectivity IR IR Purification->IR Functional Groups MS Mass Spec. Purification->MS Molecular Weight Structure Final Structure NMR->Structure IR->Structure MS->Structure

Caption: A typical workflow for the spectroscopic characterization of a synthesized compound.

Interpretation of NMR Data

NMR_Interpretation cluster_data NMR Spectrum ChemShift Chemical Shift (δ) Environment Electronic Environment ChemShift->Environment Integration Integration ProtonRatio Proton Ratio Integration->ProtonRatio Multiplicity Multiplicity NeighboringProtons Neighboring Protons Multiplicity->NeighboringProtons Structure Deduced Structure Environment->Structure ProtonRatio->Structure NeighboringProtons->Structure

Caption: The logical flow from raw NMR data to the deduced molecular structure.

References

  • BenchChem. Spectroscopic Analysis of Benzoxazole Derivatives: Application Notes and Protocols.
  • MDPI. Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents.
  • PubChem. 6-amino-1,3-benzoxazol-2(3H)-one.
  • NIST WebBook. Benzoic acid, 3-amino-.
  • PubChem. 3-Aminobenzoic acid.
Exploratory

An In-depth Technical Guide to 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride (CAS number 1269087-70-8)

For Researchers, Scientists, and Drug Development Professionals Introduction 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride, with the CAS number 1269087-70-8, is a heterocyclic organic compound belonging to the b...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride, with the CAS number 1269087-70-8, is a heterocyclic organic compound belonging to the benzoxazolone class. The benzoxazolone core is a privileged scaffold in medicinal chemistry, appearing in a variety of biologically active molecules. This guide provides a comprehensive overview of the available chemical information, safety data, and potential applications of this compound, synthesized from publicly available data for research and drug development professionals. While specific data for this hydrochloride salt is limited, this guide leverages information from its parent compound and structurally related analogs to provide a thorough technical profile.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of a compound is fundamental for its application in research and development, influencing everything from reaction conditions to formulation.

PropertyValueSource
CAS Number 1269087-70-8N/A
IUPAC Name 6-amino-3-ethyl-1,3-benzoxazol-2-one;hydrochlorideN/A
Molecular Formula C₉H₁₁ClN₂O₂N/A
Molecular Weight 214.65 g/mol N/A
Appearance Likely a solid, based on related compoundsN/A

Note: Some properties are inferred from the parent compound or closely related structures due to a lack of specific experimental data for the hydrochloride salt.

Synthesis and Characterization

A general synthetic pathway for a related compound, 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one, starts from 3-Methyl-6-nitro-1,3-benzoxazol-2-one[1]. This suggests a potential route for the ethyl analog would involve the reduction of a corresponding nitro precursor.

Synthesis Pathway A 4-Amino-2-ethylaminophenol C 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one A->C Cyclization B Phosgene equivalent (e.g., triphosgene, CDI) B->C E 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride C->E Salt Formation D HCl D->E

Caption: A plausible synthetic route to the target compound.

Characterization of the final product would be achieved using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR would confirm the presence of the ethyl group and the aromatic protons, as well as the overall structure.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify key functional groups such as the amine (N-H), carbonyl (C=O), and the ether linkage (C-O-C) of the benzoxazolone ring.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.

Potential Applications in Drug Development

The benzoxazolone scaffold is of significant interest in drug discovery due to its wide range of biological activities. Derivatives have been investigated for various therapeutic areas.

Neurological Disorders: A structurally similar compound, 6-Amino-3-methylbenzo[d]oxazol-2(3H)-one, is used as an intermediate in the synthesis of pharmaceuticals targeting neurological disorders[2]. This suggests that 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride could also serve as a valuable building block for novel central nervous system (CNS) drug candidates.

Anticancer Activity: Research into novel aminothiazole-benzazole-based amide derivatives has shown cytotoxic activity against cancer cell lines[3]. The 6-amino-benzoxazolone moiety can be a key component in the design of new anticancer agents.

Antibacterial Agents: New series of benzoxazolin-2-one linked to hydrazones and azoles have been synthesized and shown to possess antibacterial properties[4]. This highlights the potential for developing new antibiotics based on this scaffold.

Anti-inflammatory Activity: Myeloperoxidase (MPO) is an enzyme involved in tissue damage during inflammation. Studies on 2(3H)-benzoxazolone derivatives have shown inhibitory effects on MPO activity, indicating their potential as anti-inflammatory agents[5].

Potential_Applications cluster_core 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one HCl cluster_applications Therapeutic Areas Core Core Scaffold Neuro Neurological Disorders Core->Neuro Intermediate for CNS Drugs Cancer Oncology Core->Cancer Cytotoxic Agent Precursor Infection Infectious Diseases Core->Infection Antibacterial Scaffold Inflammation Inflammation Core->Inflammation MPO Inhibitor Potential

Caption: Potential therapeutic applications of the benzoxazolone scaffold.

Safety and Handling

A specific Safety Data Sheet (SDS) for CAS number 1269087-70-8 is not publicly available. However, safety information for the parent compound, 6-amino-1,3-benzoxazol-2(3H)-one (CAS 22876-17-1), provides a strong basis for handling procedures.

Hazard Identification (based on parent compound):

HazardClassificationGHS Pictogram
Acute Toxicity, OralHarmful if swallowed[6]

Skin Corrosion/IrritationCauses skin irritation[6]

Serious Eye Damage/IrritationCauses serious eye irritation[6]

Specific target organ toxicity — Single exposureMay cause respiratory irritation[6]

Precautionary Measures:

  • Handling:

    • Use in a well-ventilated area or under a fume hood.

    • Avoid breathing dust.

    • Avoid contact with skin and eyes.

    • Wash hands thoroughly after handling.

    • Do not eat, drink, or smoke when using this product.

  • Storage:

    • Keep container tightly closed.

    • Store in a cool, dry, and well-ventilated place.

    • Store away from incompatible materials such as strong oxidizing agents.

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield.

    • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.

    • Respiratory Protection: If dust is generated, use a NIOSH-approved respirator.

First Aid Measures:

  • If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.

  • If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.

Experimental Protocols

Detailed experimental protocols involving 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride are not available in the reviewed literature. However, for researchers looking to utilize this compound, a general protocol for a coupling reaction is provided below as a starting point.

General Protocol for Amide Coupling:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or dimethylformamide).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine, 2-3 equivalents) to neutralize the hydrochloride salt and free the amine.

  • Coupling Agent: To this solution, add the desired carboxylic acid (1.1 equivalents) and a coupling agent (e.g., HATU, HBTU, or EDC/HOBt, 1.2 equivalents).

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Monitoring cluster_purification Work-up & Purification A Dissolve in Aprotic Solvent B Add Base A->B C Add Carboxylic Acid & Coupling Agent B->C D Stir at RT C->D E Monitor by TLC/LC-MS D->E F Quench Reaction E->F G Extract Product F->G H Purify by Chromatography G->H

Caption: A general workflow for an amide coupling reaction.

Conclusion

6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride is a chemical compound with significant potential as a building block in drug discovery and development. Its benzoxazolone core is a well-established pharmacophore with diverse biological activities. While specific data for this compound is sparse, by leveraging information from its parent compound and other analogs, we can infer its key chemical properties and safety considerations. The primary value of this compound for researchers likely lies in its utility as a synthetic intermediate for creating novel molecules with potential therapeutic applications in areas such as neurology, oncology, and infectious diseases. Further research into the synthesis and biological evaluation of derivatives of 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride is warranted to fully explore its potential.

References

  • Arslan, G., Erzurumlu, Y., Muhammed, M. T., & Özçelik, A. B. (n.d.). General synthesis scheme of 6‐amino‐3‐methyl‐1,3‐benzazol‐2(3H)‐one derivatives. ResearchGate. Retrieved from [Link]

  • Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. (n.d.). MDPI. Retrieved from [Link]

  • 7-(2-Aminoethyl)-1,3-benzothia- oder oxazol-2(3H)-one. (n.d.). Google Patents.
  • 6-Amino-3-methylbenzo[d]oxazol-2(3H)-one. (n.d.). AHH Chemical Co., Ltd. Retrieved from [Link]

  • 6-amino-1,3-benzoxazol-2(3H)-one | C7H6N2O2. (n.d.). PubChem. Retrieved from [Link]

  • Soyer, Z., Bas, M., Pabuccuoglu, A., & Pabuccuoglu, V. (2005). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Archiv der Pharmazie, 338(9), 405–410. [Link]

  • United States Patent (10) Patent No.: US 9,216,968 B2. (2012, August 17). Googleapis.com. Retrieved from [Link]

  • Fe-Catalyzed Synthesis of 2-Benzoxazolone—An Important Fragment of Biologically Active Compounds. (2022, November 14). MDPI. Retrieved from [Link]

  • TDAE Strategy in the Benzoxazolone Series: Synthesis and Reactivity of a New Benzoxazolinonic Anion. (n.d.). PMC. PubMed Central. Retrieved from [Link]

  • Pharmaceutical combinations. (n.d.). Google Patents.
  • 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride. (n.d.). Chemical Suppliers. Retrieved from [Link]

  • 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. (n.d.). PubChem. Retrieved from [Link]

  • Synthesis of Benzoxazoles, Benzimidazoles, and Benzothiazoles Using a Brønsted Acidic Ionic Liquid Gel as an Efficient Heterogeneous Catalyst under a Solvent-Free Condition. (2019, January 7). ACS Omega. Retrieved from [Link]

  • Soyer, Z., Bas, M., Pabuccuoglu, A., & Pabuccuoglu, V. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405–410. [Link]

  • 6-amino-1,3-benzoxazol-2(3h)-one, 95%, Thermo Scientific 250 mg. (n.d.). Fisher Scientific. Retrieved from [Link]

  • Novel 2-Aminobenzothiazole Derivatives: Docking, Synthesis, and Biological Evaluation as Anticancer Agents. (n.d.). PMC. PubMed Central. Retrieved from [Link]

Sources

Foundational

A Technical Guide to the Physicochemical Characterization and Solubility Profiling of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Abstract The aqueous and organic solvent solubility of a drug candidate is a critical physicochemical property that profoundly influences its behavior in biological and experimental systems. Poor solubility can impede ab...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The aqueous and organic solvent solubility of a drug candidate is a critical physicochemical property that profoundly influences its behavior in biological and experimental systems. Poor solubility can impede absorption, lead to unreliable results in in vitro assays, and present significant challenges for formulation development.[1][2][3] This guide provides a comprehensive framework for researchers and drug development professionals to understand, predict, and experimentally determine the solubility profile of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the theoretical principles governing its solubility and provides robust, step-by-step protocols for its empirical determination using gold-standard laboratory methods.

Theoretical Solubility Profile & Physicochemical Analysis

The structure of a molecule dictates its properties and interactions with different solvents. An analysis of the functional groups within 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one allows for a reasoned prediction of its solubility behavior based on the fundamental principle of "like dissolves like."[4][5]

Molecular Structure: 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

  • Benzoxazolone Core: A fused heterocyclic ring system that is largely rigid and planar. The presence of oxygen and nitrogen atoms, along with a carbonyl group, imparts polarity and hydrogen bond accepting capabilities.

  • Amino Group (-NH₂): A primary amine at the 6-position is a key functional group. It is basic and can act as both a hydrogen bond donor and acceptor. Its presence suggests that the compound's aqueous solubility will be highly pH-dependent, increasing significantly in acidic conditions due to the formation of a more polar ammonium salt.

  • Ethyl Group (-CH₂CH₃): An N-alkyl substituent that increases the lipophilicity (fat-solubility) of the molecule compared to its N-H or N-methyl analogs.[6] This group will tend to decrease solubility in highly polar solvents like water.

Predicted Solubility in Common Lab Solvents:

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): Solubility in neutral water is expected to be low due to the nonpolar surface area of the fused ring system and the ethyl group. However, the polar functional groups will allow for some dissolution. Solubility should be considerably higher in acidic aqueous buffers (e.g., pH 1-4) where the amino group is protonated. Solubility is predicted to be moderate in alcohols like methanol and ethanol, which can engage in hydrogen bonding while also solvating the less polar regions of the molecule.

  • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is expected in dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). These solvents are strong hydrogen bond acceptors and have high dielectric constants, making them excellent at dissolving a wide range of drug-like molecules.[7] Acetonitrile is a less polar aprotic solvent, and solubility is expected to be moderate to good.

  • Nonpolar Solvents (e.g., Hexane, Heptane, Toluene): Very low solubility is predicted in these solvents. The polar amino and carbonyl groups make the molecule incompatible with nonpolar environments.

  • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): Intermediate solubility is likely. These solvents have a moderate polarity and can solvate the molecule to some extent, but are not as effective as polar aprotic solvents.

Experimental Determination of Solubility

Empirical measurement is essential for obtaining accurate solubility data. Two distinct types of solubility are relevant in drug discovery: kinetic and thermodynamic.[8][9]

  • Kinetic Solubility: Measures the concentration of a compound that dissolves in a buffer after a short incubation time when added from a concentrated DMSO stock solution. This method is high-throughput and relevant for early discovery, as it mimics how compounds are often tested in biological assays.[1][8][10] However, it can result in supersaturated solutions and may not reflect true equilibrium.

  • Thermodynamic Solubility: Represents the true saturation concentration of a compound in a solvent at equilibrium.[3][11] This is the gold-standard measurement, typically performed using the shake-flask method, and is critical for lead optimization and preformulation studies.[11][12]

Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

This protocol describes the definitive method for measuring equilibrium solubility, which is crucial for understanding a compound's true physicochemical limits.[11][12] The objective is to create a saturated solution in equilibrium with excess solid, then accurately measure the concentration of the dissolved compound.

Rationale: The use of excess solid starting material and a prolonged equilibration period (24-48 hours) ensures that the system reaches a true thermodynamic equilibrium, overcoming the kinetic barriers of dissolution, such as the compound's crystal lattice energy.[11][12] Quantification by a validated HPLC-UV method provides selectivity and accuracy.[3]

Step-by-Step Methodology:

  • Preparation of Calibration Standards:

    • Prepare a 10 mM stock solution of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in 100% DMSO.

    • Perform a serial dilution of this stock solution with the chosen analytical solvent (e.g., 50:50 acetonitrile:water) to create a series of standards ranging from 1 µM to 100 µM.

    • These standards are used to generate a calibration curve for concentration quantification.

  • Sample Preparation:

    • Add an excess amount of solid 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (e.g., 1-2 mg) to a 1.5 mL glass vial. The key is to have undissolved solid visible throughout the experiment.

    • Add a known volume of the desired solvent (e.g., 1 mL of Phosphate-Buffered Saline, pH 7.4) to the vial.[11]

    • Prepare each solvent condition in triplicate for statistical robustness.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a temperature-controlled shaker or rotator (e.g., 25 °C or 37 °C).

    • Agitate the samples for 24 to 48 hours. A visual check should confirm that excess solid remains.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand for a short period to let heavy particles settle.

    • Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm PVDF syringe filter to remove all undissolved particles. This step is critical to avoid artificially high readings. Alternatively, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) and sample the supernatant.[1]

  • Quantification:

    • Dilute the filtered supernatant with the analytical solvent to ensure the concentration falls within the linear range of the calibration curve.

    • Analyze the calibration standards and the diluted samples by a validated HPLC-UV method.[3][9] The UV detection wavelength should be set to the λ_max of the compound.

    • Integrate the peak area for the compound in each chromatogram.

  • Data Analysis:

    • Plot the peak area of the calibration standards versus their known concentrations to generate a linear regression curve.

    • Use the equation of the line to calculate the concentration of the diluted sample.

    • Multiply the result by the dilution factor to determine the final solubility of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in the test solvent. Report the value in both µg/mL and µM.

Protocol: High-Throughput Kinetic Solubility Assay

This protocol is designed for rapid assessment, suitable for early-stage discovery where many compounds are screened.[8][13]

Rationale: The assay starts from a DMSO stock, mimicking the conditions of high-throughput screening (HTS) bioassays.[10] Precipitation is detected either directly by light scattering (nephelometry) or by measuring the concentration remaining in solution after filtration.

Step-by-Step Methodology:

  • Preparation:

    • Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in 100% DMSO.

    • Dispense the test buffer (e.g., PBS, pH 7.4) into the wells of a 96-well microplate.

  • Compound Addition:

    • Add a small volume of the DMSO stock solution to the buffer in the microplate wells to reach the desired final concentration (e.g., add 2 µL of 10 mM stock to 98 µL of buffer for a final concentration of 200 µM and 2% DMSO).[10]

  • Incubation:

    • Seal the plate and shake for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25 °C).[1]

  • Detection & Analysis (Choose one method):

    • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering relative to controls indicates precipitation.[8][13] The solubility is the highest concentration at which no significant precipitation is observed.

    • Direct UV/LC-MS after Filtration: Pass the contents of the wells through a 96-well filter plate.[10] Quantify the concentration of the compound in the filtrate using UV spectroscopy or LC-MS against a standard curve. The measured concentration is the kinetic solubility.

Data Presentation

Quantitative solubility data should be organized clearly to allow for easy comparison across different solvent conditions.

Table 1: Experimentally Determined Solubility of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Solvent System Method Used Temperature (°C) Solubility (µg/mL) Solubility (µM) Notes
Water, pH 7.4 Thermodynamic 25 Experimental Value Experimental Value
PBS, pH 7.4 Thermodynamic 25 Experimental Value Experimental Value
0.1 M HCl, pH 1.0 Thermodynamic 25 Experimental Value Experimental Value
Methanol Thermodynamic 25 Experimental Value Experimental Value
Ethanol Thermodynamic 25 Experimental Value Experimental Value
Acetonitrile Thermodynamic 25 Experimental Value Experimental Value
DMSO Thermodynamic 25 Experimental Value Experimental Value Likely miscible

| PBS, pH 7.4 | Kinetic | 25 | Experimental Value | Experimental Value | 2% final DMSO |

Visualization of Experimental Workflow

The following diagram illustrates the gold-standard workflow for determining thermodynamic solubility.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Separation cluster_analysis Analysis & Quantification A 1. Weigh Excess Solid Compound B 2. Add Known Volume of Solvent A->B Triplicate Samples C 3. Agitate at Constant Temp (24-48 hours) B->C D 4. Separate Solid & Liquid (Filter or Centrifuge) C->D F 6. Analyze Supernatant & Standards via HPLC-UV D->F  Dilute Supernatant E 5. Prepare Calibration Standards E->F G 7. Calculate Concentration from Calibration Curve F->G H Final Solubility Value (µg/mL, µM) G->H

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While a definitive, publicly available solubility dataset for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is sparse, a thorough understanding of its physicochemical properties allows for strong predictive power. Its amphipathic nature, with both polar, ionizable groups and a nonpolar core, suggests a complex solubility profile that will be highly dependent on solvent choice and pH. For drug discovery and development programs, relying on prediction is insufficient. The robust, validated protocols provided herein for both thermodynamic and kinetic solubility determination offer a clear path for researchers to generate the high-quality, empirical data necessary for informed decision-making, ensuring the reliability of biological screening data and laying a solid foundation for future formulation and in vivo studies.

References

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). In vitro solubility assays in drug discovery. PubMed. [Link]

  • protocols.io. (2023). In-vitro Thermodynamic Solubility. [Link]

  • protocols.io. (2022). Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • Domainex. Thermodynamic Solubility Assay. [Link]

  • Charnwood Discovery. Kinetic Solubility - In Vitro Assay. [Link]

  • BioDuro. ADME Solubility Assay. [Link]

  • Evotec. Thermodynamic Solubility Assay. [Link]

  • PubChem. 6-amino-1,3-benzoxazol-2(3H)-one. [Link]

  • Kyuho, S., & Mobley, D. L. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. [Link]

  • University of Toronto. (2023). Solubility of Organic Compounds. [Link]

  • University of Colorado Boulder. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • PubChem. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. [Link]

  • Chemistry For Everyone. (2024). How To Determine Solubility Of Organic Compounds?[Link]

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Exploratory

An In-depth Technical Guide to 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one: Theoretical and Computed Properties

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the theoretical and computed properties of the heterocyclic compound 6-amino-3-ethyl-1,3-...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computed properties of the heterocyclic compound 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. While specific experimental data for this ethyl derivative is limited in publicly available literature, this document synthesizes information from its parent compound, 6-amino-1,3-benzoxazol-2(3H)-one, its methyl analog, and the broader class of benzoxazolones to present a detailed profile. The guide covers the molecular structure, key physicochemical properties, probable synthetic routes, and potential pharmacological activities, with a focus on anti-inflammatory and antimicrobial applications. Computational insights into the molecule's electronic structure and reactivity are also discussed, providing a valuable resource for researchers in medicinal chemistry and drug discovery.

Introduction: The Benzoxazolone Scaffold

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, recognized for its versatile biological activities.[1] This bicyclic heterocyclic system, consisting of a fused benzene and oxazolone ring, serves as a cornerstone for the development of a wide array of therapeutic agents.[1] The inherent physicochemical properties of the benzoxazolone core, including its ability to engage in various intermolecular interactions, make it an attractive framework for designing novel drugs.[1] Modifications at the N-3 and C-6 positions of the benzoxazolone ring have been particularly fruitful in yielding compounds with diverse pharmacological profiles, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3][4]

This guide focuses on a specific derivative, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, which incorporates an amino group at the C-6 position and an ethyl group at the N-3 position. These substitutions are anticipated to modulate the molecule's electronic properties, lipophilicity, and steric profile, thereby influencing its biological activity and pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

The foundational structure of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is depicted below. Its systematic IUPAC name is 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. The presence of the ethyl group at the N-3 position is a key modification from its parent compound, 6-amino-1,3-benzoxazol-2(3H)-one.

Table 1: Computed Physicochemical Properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and Related Analogs

Property6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (Predicted)6-amino-1,3-benzoxazol-2(3H)-one[5]6-amino-3-methyl-1,3-benzoxazol-2(3H)-one
Molecular Formula C₉H₁₀N₂O₂C₇H₆N₂O₂C₈H₈N₂O₂
Molecular Weight 178.19 g/mol 150.13 g/mol 164.16 g/mol
CAS Number 184159-08-8 (HCl salt)[6]22876-17-199584-10-8
LogP (Predicted) ~1.50.5Not Available
Topological Polar Surface Area (TPSA) ~55 Ų64.4 ŲNot Available
Hydrogen Bond Donors 121
Hydrogen Bond Acceptors 222

Note: Properties for the ethyl derivative are predicted based on its structure and data from analogous compounds, as direct experimental values are not widely reported.

Theoretical and Computational Analysis

Frontier Molecular Orbitals and Reactivity

The electronic properties of benzoxazolone derivatives are significantly influenced by the nature and position of their substituents. The amino group at the C-6 position is a strong electron-donating group, which is expected to increase the electron density of the aromatic ring and influence the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). A higher HOMO energy generally correlates with a greater propensity to donate electrons, suggesting potential antioxidant activity and involvement in charge-transfer interactions with biological targets. The ethyl group at the N-3 position, being an electron-donating alkyl group, will further contribute to this effect, albeit to a lesser extent than the amino group.

Molecular Electrostatic Potential (MEP)

The MEP map is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. For 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, the regions of negative electrostatic potential are expected to be localized around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, making them likely sites for hydrogen bonding and interactions with electrophilic species. The hydrogen atoms of the amino group will represent regions of positive electrostatic potential.

Synthesis and Characterization

While a specific, detailed experimental protocol for the synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is not extensively documented in peer-reviewed literature, its synthesis can be logically deduced from established methods for preparing N-substituted benzoxazolones. The most probable synthetic route involves the N-alkylation of the parent compound, 6-amino-1,3-benzoxazol-2(3H)-one.

Proposed Synthetic Pathway

A plausible two-step synthesis is outlined below. This pathway is based on general synthetic strategies for similar benzoxazolone derivatives.[7][8]

Synthetic Pathway cluster_step1 Step 1: Formation of the Benzoxazolone Ring cluster_step2 Step 2: Reduction of the Nitro Group cluster_step3 Step 3: N-Alkylation A 4-Amino-2-nitrophenol I1 6-Nitro-1,3-benzoxazol-2(3H)-one A->I1 Cyclization B Phosgene or equivalent (e.g., triphosgene, CDI) B->I1 C 6-Amino-1,3-benzoxazol-2(3H)-one D Ethyl iodide or Ethyl bromide P 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one D->P E Base (e.g., K2CO3, NaH) E->P F Solvent (e.g., DMF, Acetone) F->P I2 6-Amino-1,3-benzoxazol-2(3H)-one I1->I2 Reduction (e.g., H2/Pd-C, SnCl2) I2->P Alkylation

Caption: Proposed synthetic pathway for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Experimental Protocol (Hypothetical)

Step 1 & 2: Synthesis of 6-amino-1,3-benzoxazol-2(3H)-one (Precursor)

The precursor, 6-amino-1,3-benzoxazol-2(3H)-one, can be synthesized from 4-amino-2-nitrophenol. This typically involves a cyclization reaction with a phosgene equivalent to form the benzoxazolone ring, followed by the reduction of the nitro group to an amino group.

Step 3: N-Alkylation of 6-amino-1,3-benzoxazol-2(3H)-one

  • To a solution of 6-amino-1,3-benzoxazol-2(3H)-one in a suitable polar aprotic solvent (e.g., DMF or acetone), a base such as potassium carbonate or sodium hydride is added to deprotonate the nitrogen at the 3-position.

  • The reaction mixture is stirred at room temperature for a specified period to ensure complete formation of the anion.

  • An ethylating agent, such as ethyl iodide or ethyl bromide, is then added dropwise to the reaction mixture.

  • The reaction is typically heated to facilitate the alkylation process and monitored by thin-layer chromatography (TLC) until completion.

  • Upon completion, the reaction mixture is quenched with water and the product is extracted with an organic solvent.

  • The organic layer is washed, dried, and concentrated under reduced pressure to yield the crude product.

  • Purification is achieved through recrystallization or column chromatography to afford pure 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Predicted Spectroscopic Data
  • ¹H NMR: The spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring, with their chemical shifts and coupling patterns influenced by the amino and oxazolone ring substituents. A triplet and a quartet characteristic of the ethyl group (CH₃-CH₂) would be observed, likely in the upfield region. The protons of the amino group would appear as a broad singlet.

  • ¹³C NMR: The spectrum would display signals for the carbonyl carbon of the oxazolone ring (typically in the range of 150-160 ppm), aromatic carbons, and the two carbons of the ethyl group.

  • IR Spectroscopy: Key characteristic peaks would include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=O stretching of the cyclic carbamate (around 1750 cm⁻¹), and C-N stretching vibrations.[9] Aromatic C-H and C=C stretching bands would also be present.[9]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (178.19 g/mol ).

Potential Pharmacological Activities

The benzoxazolone scaffold is associated with a broad range of biological activities. The introduction of the 6-amino and 3-ethyl groups is likely to modulate these activities.

Anti-inflammatory Activity

Numerous studies have demonstrated the anti-inflammatory potential of benzoxazolone derivatives.[2][10][11] These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.[2] The mechanism of action is often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[10] The structural features of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, particularly the presence of the amino group, may contribute to its potential anti-inflammatory properties.

Antimicrobial Activity

Benzoxazolone derivatives have also been investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[3][4][12] The mode of action can vary, but may involve the inhibition of essential microbial enzymes or disruption of cell membrane integrity. The specific substitution pattern on the benzoxazolone ring is crucial for determining the spectrum and potency of antimicrobial activity.[4][12]

Biological Activities Core 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one AntiInflammatory Anti-inflammatory Activity Core->AntiInflammatory Antimicrobial Antimicrobial Activity Core->Antimicrobial Anticancer Potential Anticancer Activity Core->Anticancer Further Investigation Needed COX COX Inhibition AntiInflammatory->COX Cytokine Cytokine Modulation (e.g., TNF-α, IL-6) AntiInflammatory->Cytokine Enzyme Microbial Enzyme Inhibition Antimicrobial->Enzyme Membrane Cell Membrane Disruption Antimicrobial->Membrane

Caption: Potential pharmacological activities of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Conclusion and Future Perspectives

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a promising, yet underexplored, derivative of the pharmacologically significant benzoxazolone family. Based on the extensive research on related analogs, this compound is predicted to possess noteworthy biological activities, particularly in the realms of anti-inflammatory and antimicrobial applications. The synthetic pathway proposed herein offers a viable route for its preparation, which would enable detailed experimental characterization and biological evaluation.

Future research should focus on the definitive synthesis and purification of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, followed by comprehensive spectroscopic analysis to confirm its structure. Subsequent in vitro and in vivo studies are warranted to elucidate its pharmacological profile and mechanism of action. Furthermore, computational modeling and QSAR studies specific to this molecule could provide deeper insights into its structure-activity relationships and guide the design of more potent and selective analogs for therapeutic development.

References

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  • Arslan, G., Erzurumlu, Y., Muhammed, M. T., & Özçelik, A. B. General synthesis scheme of 6‐amino‐3‐methyl‐1,3‐benzazol‐2(3H)‐one derivatives. ResearchGate.[Link]

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Foundational

The Benzoxazolone Core: A Privileged Scaffold in the Annals of Medicinal Chemistry

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Substituted 1,3-Benzoxazol-2-ones Authored by: [Your Name/Gemini], Senior Application Scientist Abstract The 1,3-benzoxazol-2-one sca...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Discovery, History, and Therapeutic Applications of Substituted 1,3-Benzoxazol-2-ones

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The 1,3-benzoxazol-2-one scaffold is a cornerstone heterocyclic motif in medicinal chemistry, celebrated for its remarkable versatility and profound impact on drug discovery. This technical guide provides a comprehensive exploration of the discovery and historical evolution of substituted 1,3-benzoxazol-2-ones. We will delve into the seminal synthetic methodologies that brought this scaffold to the forefront, from early 20th-century rearrangements to modern, efficient cyclization strategies. A significant portion of this guide is dedicated to elucidating the structure-activity relationships (SAR) that have guided the development of a multitude of therapeutic agents. Through detailed protocols, mechanistic insights, and comparative data, this document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of this "privileged scaffold" and its enduring legacy in the quest for novel therapeutics.

The Genesis of a Scaffold: A Historical Perspective

The journey of the 1,3-benzoxazol-2-one core from a chemical curiosity to a pharmacologically significant entity is a testament to the cumulative nature of scientific discovery. While the parent heterocycle was known in the annals of organic chemistry, its entry into the realm of medicinal chemistry was marked by a pivotal discovery in the mid-20th century.

Early Synthetic Endeavors: The Hofmann Rearrangement

One of the earliest documented syntheses of the 1,3-benzoxazol-2-one ring system dates back to 1902 and employed the Hofmann rearrangement of salicylamide. This classic named reaction provided a foundational, albeit low-yielding, pathway to the core structure. The causality behind this choice of reaction lies in its ability to convert a primary amide into a primary amine with one fewer carbon atom, via an isocyanate intermediate. In the case of salicylamide, the neighboring hydroxyl group intramolecularly traps the isocyanate, leading to the formation of the benzoxazolone ring.

The Dawn of a Therapeutic Era: Chlorzoxazone

The therapeutic potential of the benzoxazolone scaffold was unequivocally established with the advent of Chlorzoxazone . Approved for medical use in the United States in 1958, this centrally acting muscle relaxant marked a significant milestone, cementing the benzoxazolone core as a viable pharmacophore.[1] The discovery of Chlorzoxazone spurred a wave of research into its derivatives, revealing a remarkable breadth of pharmacological activities.

The mechanism of action of chlorzoxazone, while not fully elucidated, is understood to involve its role as a central nervous system depressant.[2][3] It is believed to act at the level of the spinal cord and subcortical areas of the brain, inhibiting polysynaptic reflex arcs that are responsible for muscle spasms.[4][5] There is also evidence to suggest its interaction with GABAA and GABAB receptors, as well as voltage-gated calcium channels.[2]

Over the decades, the initial discovery of Chlorzoxazone has blossomed into a vast field of research, with substituted 1,3-benzoxazol-2-ones being investigated and developed for a wide array of therapeutic applications, including analgesic, anti-inflammatory, antimicrobial, and anticancer agents.[6]

The Art of Synthesis: Evolution of Methodologies

The synthetic strategies for constructing the 1,3-benzoxazol-2-one scaffold have evolved significantly, driven by the need for higher yields, greater substrate scope, and the avoidance of hazardous reagents. The primary and most versatile approach involves the cyclization of a 2-aminophenol precursor with a suitable carbonyl source.

The Phosgene Route: A Double-Edged Sword

Historically, one of the most common methods for the synthesis of 1,3-benzoxazol-2-ones was the reaction of 2-aminophenols with phosgene (COCl2). This method is highly efficient and provides good yields. However, the extreme toxicity and corrosive nature of phosgene gas necessitated the development of safer alternatives.

The Urea Fusion Method: A Safer and Practical Approach

A widely adopted and more benign alternative to the phosgene route is the reaction of 2-aminophenols with urea. This method, often carried out under thermal conditions (fusion), offers a practical and scalable approach to the benzoxazolone core. The causality behind its success lies in the in-situ generation of isocyanic acid from the thermal decomposition of urea, which then reacts with the 2-aminophenol in a manner analogous to the Hofmann rearrangement's isocyanate intermediate.

Experimental Protocol: Synthesis of 1,3-Benzoxazol-2(3H)-one from 2-Aminophenol and Urea

  • Materials: 2-Aminophenol, Urea, reaction flask with reflux condenser, heating mantle, stirring apparatus.

  • Procedure:

    • In a round-bottom flask, combine 2-aminophenol (1.0 equivalent) and urea (2.0 equivalents).

    • Heat the mixture to 140-160 °C with stirring. The reactants will melt and ammonia gas will be evolved.

    • Maintain the temperature and continue stirring for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Allow the reaction mixture to cool to room temperature, resulting in a solidified mass.

    • Recrystallize the crude product from ethanol or an ethanol/water mixture to yield pure 1,3-benzoxazol-2(3H)-one.

Modern Advancements: Expanding the Synthetic Toolkit

Contemporary organic synthesis has introduced a variety of other carbonyl sources and catalytic systems to further refine the synthesis of substituted benzoxazolones. These include the use of carbamates, carbonates, and carbon dioxide, often in the presence of catalysts to improve reaction conditions and yields.

Structure-Activity Relationships: Tailoring the Scaffold for Therapeutic Efficacy

The "privileged" status of the 1,3-benzoxazol-2-one scaffold stems from its ability to be readily and systematically modified at multiple positions, allowing for the fine-tuning of its pharmacological properties. The benzene ring and the nitrogen atom of the oxazolone ring are the primary sites for substitution.

N-Substitution: Modulating Pharmacokinetics and Target Affinity

Alkylation or acylation at the N-3 position of the benzoxazolone ring is a common strategy to modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. This, in turn, influences its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) and can enhance its affinity for specific biological targets. For instance, the introduction of piperazine moieties at the N-3 position has been explored for developing anticancer agents.[7]

Experimental Protocol: Synthesis of N-Substituted 1,3-Benzoxazol-2(3H)-ones

  • Materials: 1,3-Benzoxazol-2(3H)-one, appropriate alkyl or acyl halide, a suitable base (e.g., K2CO3, NaH), and a polar aprotic solvent (e.g., DMF, Acetone).

  • Procedure:

    • To a solution of 1,3-benzoxazol-2(3H)-one (1.0 equivalent) in the chosen solvent, add the base (1.2 equivalents) and stir at room temperature for 30 minutes.

    • Add the alkyl or acyl halide (1.1 equivalents) dropwise to the reaction mixture.

    • Stir the reaction at room temperature or with gentle heating until completion (monitored by TLC).

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Substitution on the Benzene Ring: Directing Biological Activity

Substitution on the benzene ring at positions 4, 5, 6, and 7 has a profound impact on the biological activity of the resulting derivatives. Electron-withdrawing and electron-donating groups can alter the electronic properties of the scaffold, influencing its binding to target proteins.

  • Anti-inflammatory Activity: The introduction of various substituents on the benzene ring has led to the discovery of potent anti-inflammatory agents. For example, certain 4-sulfonyloxy/alkoxy benzoxazolone derivatives have shown significant inhibitory activity against the production of pro-inflammatory cytokines like IL-6 and TNF-α, with IC50 values in the low micromolar range.[8][9]

  • Anticancer Activity: The anticancer potential of benzoxazolone derivatives has been extensively explored. The presence of a chloro group at the 5-position, for instance, has been shown to enhance the cytotoxic effects of certain N-substituted derivatives in breast cancer cell lines.[7]

  • Antimicrobial Activity: Benzoxazolone derivatives have also demonstrated promising antimicrobial properties. The minimum inhibitory concentrations (MIC) of various substituted benzoxazolones have been determined against a range of bacterial and fungal strains, with some compounds showing activity in the low µg/mL range.[10]

Quantitative Data Summary

The following tables summarize the biological activities of selected substituted 1,3-benzoxazol-2-one derivatives to provide a comparative overview.

Table 1: Anti-inflammatory Activity of Selected Benzoxazolone Derivatives

CompoundSubstitution PatternTargetIC50 (µM)Reference
2h 4-alkoxy substitutedNO, IL-1β, IL-6 Production17.67, 20.07, 8.61[8]
3d Disubstituted at 4, N-positionNO Production14.72[11]
3g Benzoxazolone derivativeIL-6 Production5.09[12]

Table 2: Anticancer Activity of Selected Benzoxazolone Derivatives

CompoundSubstitution PatternCell LineIC50 (µg/mL)Reference
5a Imidazolinone-benzoxazole hybridMCF-7 (Breast)12.0[13]
6 Acetylated benzoxazoleHePG2 (Liver)6.90[13]
Compound 2 5-Chloro, N-piperazine substitutedMCF-7 (Breast)Effective at 50 µM[7][14]

Table 3: Antimicrobial Activity of Selected Benzoxazolone Derivatives

CompoundSubstitution PatternMicroorganismMIC (µg/mL)Reference
Compound 8 N-phenyl acetamide with p-ClS. aureus8[10]
Compound 11 N-phenyl propionamide with p-ClS. aureus8[10]
Compound 6 N-phenyl acetamide with m-CH3E. coli64[10]

Visualizing the Chemistry: Diagrams and Workflows

Visual representations are crucial for understanding the complex relationships in chemical synthesis and biological pathways.

Synthesis_Evolution cluster_0 Early Methods cluster_1 Industrial & Lab Scale Synthesis Salicylamide Salicylamide Hofmann_Rearrangement Hofmann Rearrangement (1902) Salicylamide->Hofmann_Rearrangement NaOCl Benzoxazolone_Core 1,3-Benzoxazol-2-one Hofmann_Rearrangement->Benzoxazolone_Core 2-Aminophenol 2-Aminophenol Cyclization_P Cyclization 2-Aminophenol->Cyclization_P Cyclization_U Cyclization (Fusion) 2-Aminophenol->Cyclization_U Phosgene Phosgene (COCl2) (Hazardous) Phosgene->Cyclization_P Urea Urea (CO(NH2)2) (Safer Alternative) Urea->Cyclization_U Benzoxazolone_Core_2 Benzoxazolone_Core_2 Cyclization_P->Benzoxazolone_Core_2 1,3-Benzoxazol-2-one Cyclization_U->Benzoxazolone_Core_2

Figure 1: Evolution of synthetic routes to the 1,3-benzoxazol-2-one core.

Sources

Exploratory

The Benzoxazolone Scaffold: A Privileged Core in Modern Drug Discovery — An In-Depth Technical Guide to the Potential Biological Activities of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Abstract The 1,3-benzoxazol-2(3H)-one nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated for its versatile physicochemical properties and broad pharmacological profile.[1][2] This guide pro...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1,3-benzoxazol-2(3H)-one nucleus is a cornerstone heterocyclic scaffold in medicinal chemistry, celebrated for its versatile physicochemical properties and broad pharmacological profile.[1][2] This guide provides an in-depth exploration of the potential biological activities of the 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one scaffold. While direct literature on this specific derivative is emerging, this document synthesizes the extensive research on the broader benzoxazolone class to project the therapeutic promise of this particular substitution pattern. We will delve into the established anti-inflammatory, anticancer, antimicrobial, and neuroprotective activities of benzoxazolone derivatives, underpinned by mechanistic insights and detailed experimental workflows. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this privileged scaffold for novel therapeutic interventions.

The Benzoxazolone Core: A Profile of a Privileged Scaffold

The benzoxazolone scaffold, a bicyclic system comprising a benzene ring fused to an oxazolone ring, is recognized as a "privileged structure" in drug discovery.[3] This designation stems from its ability to interact with a diverse array of biological targets, leading to a wide spectrum of pharmacological activities.[4][5] Key physicochemical attributes contributing to its success include a favorable balance of lipophilic and hydrophilic character, weak acidity, and the presence of multiple sites for chemical modification on both the benzene and oxazolone rings.[1][2] These features allow for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the benzoxazolone nucleus an ideal starting point for the design of novel therapeutics.[1][2]

The subject of this guide, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, introduces two key substitutions to this core. The 6-amino group provides a site for potential hydrogen bonding and further derivatization, which can significantly influence target binding and biological activity. The 3-ethyl group at the nitrogen atom can impact the molecule's lipophilicity and steric profile, potentially enhancing cell permeability and modulating interactions with hydrophobic pockets of target proteins. While specific data on this derivative is limited, its structural features suggest a strong potential for a range of biological activities, drawing from the well-established profile of its parent scaffold.

Potential Biological Activities and Mechanistic Insights

The benzoxazolone scaffold has been extensively investigated for a variety of therapeutic applications. The following sections will explore the most prominent of these, with a focus on the underlying mechanisms of action and the potential contributions of the 6-amino and 3-ethyl substitutions.

Anti-inflammatory and Analgesic Potential

Benzoxazolone derivatives have consistently demonstrated significant anti-inflammatory and analgesic properties.[4][6][7]

Mechanism of Action: A primary mechanism for the anti-inflammatory effects of many benzoxazolones is the inhibition of cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[4] Some derivatives also exhibit potent inhibitory effects on soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of anti-inflammatory fatty acids.[8] Furthermore, certain benzoxazolones have been shown to inhibit myeloid differentiation protein 2 (MD2), a key adaptor protein for Toll-like receptor 4 (TLR4) that plays a crucial role in the inflammatory response to bacterial lipopolysaccharides.[9] More recent studies have also implicated the MAPK-NF-κB/iNOS signaling pathway in the anti-inflammatory action of some derivatives.[10]

The Role of 6-Amino and 3-Ethyl Groups: The presence of an amino group at the 6-position could potentially enhance anti-inflammatory activity through interactions with the active sites of inflammatory enzymes. The 3-ethyl group may contribute to improved cellular uptake and interaction with hydrophobic regions of these targets.

Experimental Protocol: Carrageenan-Induced Paw Edema in Mice

This protocol is a standard in vivo assay to evaluate the anti-inflammatory activity of a test compound.

  • Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized for one week under standard laboratory conditions (22 ± 2 °C, 12 h light/dark cycle) with free access to food and water.

  • Compound Administration: The test compound, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose) and administered orally to the test group of mice at a predetermined dose (e.g., 50 mg/kg). A control group receives the vehicle alone, and a reference group receives a standard anti-inflammatory drug like indomethacin.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each mouse.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Anticancer Activity

The benzoxazolone scaffold is a promising framework for the development of novel anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines.[3][11][12]

Mechanism of Action: The anticancer effects of benzoxazolone derivatives are often attributed to the induction of apoptosis (programmed cell death) and cell cycle arrest.[3][13] A key molecular target for some derivatives is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process by which new blood vessels are formed to supply tumors.[14] By inhibiting VEGFR-2, these compounds can effectively stifle tumor growth and metastasis.

The Role of 6-Amino and 3-Ethyl Groups: The 6-amino group can be a crucial pharmacophore for interactions with the kinase domain of receptors like VEGFR-2. The 3-ethyl substituent could enhance the compound's ability to penetrate the cell membrane and reach its intracellular targets.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37 °C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to attach overnight.

  • Compound Treatment: The test compound, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, is dissolved in DMSO and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Table 1: Representative Anticancer Activity of Benzoxazolone Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
Mannich bases of 2(3H)-benzoxazoloneMCF-7 (Breast)50-100[3]
2-Mercaptobenzoxazole derivativesHepG2 (Liver) & MCF-7 (Breast)~5.5-5.6 µg/mL[3]
(Z)-N-(1-(benzo[d]oxazol-2-yl) derivativesMCF-7 (Breast) & HepG2 (Liver)12.0 & 6.79-6.90 µg/mL[3]

Diagram 1: VEGFR-2 Signaling Pathway Inhibition

VEGFR2_Inhibition cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Benzoxazolone 6-Amino-3-ethyl- 1,3-benzoxazol-2(3H)-one Benzoxazolone->VEGFR2 Inhibits PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: Inhibition of the VEGFR-2 signaling pathway by a benzoxazolone derivative.

Antimicrobial Activity

The benzoxazolone scaffold has demonstrated broad-spectrum activity against a variety of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi.[15][16][17]

Mechanism of Action: For antibacterial action, a proposed mechanism involves the inhibition of DNA gyrase, a type II topoisomerase that is essential for bacterial DNA replication and repair.[14] Some benzoxazolone derivatives also act as anti-quorum sensing agents, disrupting the cell-to-cell communication that bacteria use to coordinate virulence and biofilm formation.[18] This represents a promising anti-virulence strategy that may be less likely to induce resistance compared to traditional bactericidal or bacteriostatic antibiotics.

The Role of 6-Amino and 3-Ethyl Groups: The 6-amino group could be crucial for forming hydrogen bonds with the active site of bacterial enzymes like DNA gyrase. The 3-ethyl group might enhance the compound's ability to penetrate the bacterial cell wall.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

  • Preparation of Inoculum: A standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) is prepared from an overnight culture to a concentration of approximately 5 x 10^5 CFU/mL in a suitable broth medium.

  • Serial Dilution of Compound: The test compound is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation: Each well is inoculated with the standardized bacterial suspension. A positive control well (broth with inoculum, no compound) and a negative control well (broth only) are included.

  • Incubation: The plate is incubated at 37 °C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Diagram 2: Experimental Workflow for Antimicrobial Activity Screening

Antimicrobial_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Test Compound (6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one) SerialDilution Serial Dilution of Compound in 96-well plate Compound->SerialDilution Inoculum Standardized Bacterial Inoculum Inoculation Inoculation of wells with bacteria Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation at 37°C for 18-24h Inoculation->Incubation MIC Determination of MIC (Minimum Inhibitory Concentration) Incubation->MIC

Caption: A streamlined workflow for determining the Minimum Inhibitory Concentration (MIC).

Neuroprotective Effects

Emerging evidence suggests that benzoxazolone derivatives possess neuroprotective properties, making them attractive candidates for the treatment of neurodegenerative diseases.[1][2]

Mechanism of Action: The neuroprotective effects of related heterocyclic compounds have been linked to antioxidant properties and the ability to mitigate excitotoxicity.[19] For instance, some benzofuran derivatives have shown protection against NMDA-induced excitotoxicity in neuronal cells.[19] Additionally, benzoxazole-oxadiazole hybrids have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that are key targets in the management of Alzheimer's disease.[20] Some benzoxazolone derivatives are also known to inhibit myeloperoxidase (MPO), an enzyme implicated in oxidative stress and inflammation in neurodegenerative disorders.[21]

The Role of 6-Amino and 3-Ethyl Groups: The 6-amino group could contribute to antioxidant activity through its electron-donating nature. The overall structure, influenced by the 3-ethyl group, may allow for effective crossing of the blood-brain barrier, a critical requirement for neurotherapeutics.

Conclusion and Future Directions

The 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one scaffold represents a promising starting point for the development of novel therapeutics with a wide range of potential biological activities. Drawing on the extensive research into the broader benzoxazolone class, it is reasonable to hypothesize that this derivative will exhibit significant anti-inflammatory, anticancer, antimicrobial, and neuroprotective properties. The presence of the 6-amino and 3-ethyl substituents provides unique opportunities for medicinal chemists to fine-tune the pharmacological profile of this privileged core.

Future research should focus on the synthesis and in-depth biological evaluation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and its analogues. Comprehensive structure-activity relationship (SAR) studies will be crucial to elucidate the precise contributions of the substituents and to optimize the potency and selectivity for specific biological targets. The detailed experimental protocols provided in this guide offer a robust framework for initiating such investigations. The continued exploration of the benzoxazolone scaffold is poised to yield the next generation of innovative medicines for a multitude of human diseases.

References

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  • Wang, L., Zhang, L., Niu, X., Liu, J., Wang, Y., & Guo, H. (2013). Synthesis and biological activity of 4-substituted benzoxazolone derivatives as a new class of sEH inhibitors with high anti-inflammatory activity in vivo. European Journal of Medicinal Chemistry, 64, 46–55. [Link]

  • Li, Y., Wang, Y., Liu, L., Zhang, L., Wang, L., & Guo, H. (2018). Synthesis and Anti-Inflammatory Activity Evaluation of Benzoxazole Derivatives as New Myeloid Differentiation Protein 2 Inhibitors. Molecules, 23(11), 2779. [Link]

  • Kamal, A., et al. (2020). Biological activities of benzoxazole and its derivatives. ResearchGate. [Link]

  • Various Authors. (2025). Benzoxazole: Synthetic Methodology and Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. [Link]

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Foundational

An In-depth Technical Guide to the Reactivity of the Amino Group on 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Abstract The 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The synthetic versatility of this molecule is largely dictated by the reactivity...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one scaffold is a cornerstone in contemporary medicinal chemistry and materials science. The synthetic versatility of this molecule is largely dictated by the reactivity of its C-6 amino group. This technical guide provides an in-depth exploration of the key transformations involving this primary aromatic amine. We will delve into the mechanistic underpinnings and provide field-proven protocols for acylation, sulfonylation, urea and thiourea formation, and diazotization/Sandmeyer reactions. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this important intermediate.

Introduction: The Strategic Importance of the 6-Amino Group

The 1,3-benzoxazol-2(one) core is a privileged scaffold in drug discovery, appearing in a wide array of biologically active compounds.[1] The presence of a primary amino group at the 6-position of the 3-ethyl substituted variant unlocks a vast chemical space for derivatization. This amino group serves as a versatile synthetic handle, allowing for the introduction of diverse functionalities that can modulate the physicochemical properties, biological activity, and material characteristics of the resulting molecules. Understanding and controlling the reactivity of this amino group is therefore paramount for any scientist working with this scaffold.

The nucleophilicity of the 6-amino group is influenced by the electron-withdrawing nature of the adjacent benzoxazolone ring system. While this slightly attenuates its reactivity compared to simple anilines, it remains a potent nucleophile capable of participating in a wide range of chemical transformations. This guide will explore the most synthetically useful of these reactions.

Acylation and Sulfonylation: Crafting Amides and Sulfonamides

The formation of amide and sulfonamide linkages from the 6-amino group is a fundamental strategy for generating libraries of compounds for structure-activity relationship (SAR) studies. These reactions are generally high-yielding and tolerant of a wide range of functional groups.

N-Acylation

The reaction of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one with acylating agents such as acid chlorides or anhydrides proceeds readily in the presence of a base to yield the corresponding N-acyl derivatives. The base is crucial for neutralizing the acidic byproduct (e.g., HCl) and driving the reaction to completion.

Causality Behind Experimental Choices: The choice of base (e.g., pyridine, triethylamine, or diisopropylethylamine) is often dictated by the reactivity of the acylating agent and the desired reaction temperature. Pyridine can serve as both a base and a nucleophilic catalyst. For highly reactive acyl chlorides, a non-nucleophilic hindered base like diisopropylethylamine may be preferred to minimize side reactions. The solvent, typically an aprotic one like dichloromethane (DCM) or tetrahydrofuran (THF), is chosen for its ability to dissolve the reactants and its inertness under the reaction conditions.

N-Sulfonylation

Similarly, sulfonamides can be readily prepared by reacting the amino group with a sulfonyl chloride in the presence of a base. These reactions are pivotal in medicinal chemistry as the sulfonamide group is a key pharmacophore in many drugs.[2]

Self-Validating System: The progress of both acylation and sulfonylation reactions can be easily monitored by thin-layer chromatography (TLC), looking for the consumption of the starting amine and the appearance of a new, typically less polar, product spot. Successful reaction completion is confirmed by spectroscopic methods such as ¹H NMR, where a characteristic downfield shift of the aromatic protons adjacent to the newly formed amide or sulfonamide is observed, along with the appearance of signals from the newly introduced acyl or sulfonyl group.

Illustrative Reaction Scheme: Acylation and Sulfonylation

Caption: General reaction pathways for N-acylation and N-sulfonylation.

Experimental Protocols

Protocol 2.1: Synthesis of N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)acetamide

  • To a stirred solution of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (1.0 g, 5.61 mmol) in dichloromethane (20 mL), add pyridine (0.67 mL, 8.42 mmol).

  • Cool the mixture to 0 °C in an ice bath.

  • Add acetic anhydride (0.64 mL, 6.73 mmol) dropwise to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress by TLC (eluent: ethyl acetate/hexane, 1:1).

  • Upon completion, dilute the reaction mixture with dichloromethane (30 mL) and wash with 1 M HCl (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization from ethanol to afford the title compound as a white solid.

Protocol 2.2: Synthesis of N-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)benzenesulfonamide

  • Dissolve 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (1.0 g, 5.61 mmol) in pyridine (15 mL) and cool the solution to 0 °C.

  • Add benzenesulfonyl chloride (0.86 mL, 6.73 mmol) dropwise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Pour the reaction mixture into ice-water (100 mL) and stir until a precipitate forms.

  • Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

  • Recrystallize the crude product from an ethanol/water mixture to yield the pure sulfonamide.

ReactionReagentBaseSolventTypical Yield
AcetylationAcetic AnhydridePyridineDichloromethane>90%
BenzoylationBenzoyl ChlorideTriethylamineDichloromethane>85%
BenzenesulfonylationBenzenesulfonyl ChloridePyridinePyridine>80%

Table 1: Summary of typical conditions and yields for acylation and sulfonylation reactions.

Urea and Thiourea Formation: Building Blocks for Bioactive Molecules

The reaction of the 6-amino group with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. These moieties are prevalent in a multitude of pharmacologically active compounds, including kinase inhibitors and antiviral agents.[3]

Causality Behind Experimental Choices: These reactions are typically carried out in aprotic solvents like THF or DCM at room temperature. They generally do not require an external base as the starting amine is sufficiently nucleophilic to react with the electrophilic isocyanate or isothiocyanate. The reactions are often quantitative and proceed cleanly, making purification straightforward.

Illustrative Workflow: Urea Synthesis

Urea_Synthesis_Workflow A Dissolve 6-amino-3-ethyl- 1,3-benzoxazol-2(3H)-one in aprotic solvent (e.g., THF) B Add R-N=C=O (Isocyanate) dropwise at room temperature A->B C Stir at room temperature (Monitor by TLC) B->C D Product Precipitation or Solvent Evaporation C->D E Purification (Filtration/Recrystallization) D->E

Caption: A typical experimental workflow for the synthesis of urea derivatives.

Experimental Protocol 3.1: Synthesis of 1-(3-ethyl-2-oxo-1,3-benzoxazol-6-yl)-3-phenylurea
  • To a solution of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (1.0 g, 5.61 mmol) in dry tetrahydrofuran (25 mL), add phenyl isocyanate (0.67 g, 5.61 mmol) dropwise at room temperature.

  • Stir the reaction mixture for 2 hours. A precipitate may form during this time.

  • Monitor the reaction for the disappearance of the starting materials by TLC (eluent: ethyl acetate/hexane, 1:1).

  • If a precipitate has formed, collect the solid by filtration, wash with a small amount of cold THF, and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and triturate the residue with diethyl ether to induce crystallization.

  • Collect the product by filtration and dry to afford the title urea as a white solid.

ReagentSolventTemperatureTypical Yield
Phenyl IsocyanateTetrahydrofuranRoom Temperature>95%
Phenyl IsothiocyanateDichloromethaneRoom Temperature>90%

Table 2: Representative conditions for urea and thiourea formation.

Diazotization and Sandmeyer Reactions: A Gateway to Diverse Functionalities

The diazotization of the primary amino group on 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one opens up a rich area of synthetic transformations. The resulting diazonium salt is a versatile intermediate that can be converted into a wide range of functional groups through Sandmeyer and related reactions.[4][5]

Causality Behind Experimental Choices: Diazotization is typically carried out at low temperatures (0-5 °C) using sodium nitrite in the presence of a strong acid, such as hydrochloric or sulfuric acid.[6] The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt. The subsequent Sandmeyer reaction involves the copper(I)-catalyzed displacement of the diazonium group with various nucleophiles, including halides and cyanide.[7]

Illustrative Reaction Pathway: Diazotization and Sandmeyer Reaction

Diazotization_Sandmeyer Start 6-Amino-3-ethyl-1,3- benzoxazol-2(3H)-one Diazonium 6-Diazonium-3-ethyl-1,3- benzoxazol-2(3H)-one salt Start->Diazonium NaNO2, HCl 0-5 °C Product_Cl 6-Chloro-3-ethyl-1,3- benzoxazol-2(3H)-one Diazonium->Product_Cl CuCl Product_Br 6-Bromo-3-ethyl-1,3- benzoxazol-2(3H)-one Diazonium->Product_Br CuBr Product_CN 6-Cyano-3-ethyl-1,3- benzoxazol-2(3H)-one Diazonium->Product_CN CuCN

Caption: Transformation of the amino group via diazotization and Sandmeyer reactions.

Experimental Protocol 4.1: Synthesis of 6-Chloro-3-ethyl-1,3-benzoxazol-2(3H)-one
  • Suspend 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (1.0 g, 5.61 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (10 mL).

  • Cool the suspension to 0 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (0.43 g, 6.17 mmol) in water (5 mL) dropwise, ensuring the temperature remains below 5 °C.

  • Stir the mixture at 0 °C for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve copper(I) chloride (0.83 g, 8.42 mmol) in concentrated hydrochloric acid (10 mL) and cool to 0 °C.

  • Add the cold diazonium salt solution slowly to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 30 minutes, or until the evolution of nitrogen gas ceases.

  • Cool the mixture to room temperature and extract the product with dichloromethane (3 x 30 mL).

  • Combine the organic extracts, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane) to obtain the title compound.

Nucleophile (Copper(I) Salt)Product Functional GroupTypical Yield
Cl⁻ (CuCl)-Cl60-75%
Br⁻ (CuBr)-Br65-80%
CN⁻ (CuCN)-CN50-65%

Table 3: Expected products and yields for Sandmeyer reactions.

Conclusion

The 6-amino group of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a highly valuable and versatile functional group. Its reactivity allows for a broad range of chemical modifications, including acylation, sulfonylation, urea and thiourea formation, and conversion to other functionalities via diazotization. The protocols and principles outlined in this guide provide a solid foundation for researchers to confidently and effectively utilize this important building block in their synthetic endeavors, paving the way for the discovery of new pharmaceuticals and advanced materials.

References

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Protocols & Analytical Methods

Method

Application Note & Synthesis Protocol: 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride

For: Researchers, scientists, and drug development professionals. Abstract This comprehensive guide provides a detailed, three-step synthesis protocol for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride, a valuabl...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive guide provides a detailed, three-step synthesis protocol for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the N-ethylation of the commercially available 6-nitro-1,3-benzoxazol-2(3H)-one, followed by the catalytic hydrogenation of the nitro intermediate, and culminates in the formation of the hydrochloride salt. This document outlines the underlying chemical principles, provides step-by-step experimental procedures, and offers expert insights into reaction monitoring and purification techniques to ensure high yield and purity.

Introduction: The Significance of Benzoxazolone Scaffolds

The benzoxazolone nucleus is a privileged scaffold in medicinal chemistry, prized for its unique physicochemical properties and versatile biological activities.[1][2] These compounds exhibit a desirable balance of lipophilic and hydrophilic characteristics, contributing to favorable pharmacokinetic profiles. The ability to readily modify both the benzene and oxazolone rings allows for extensive structure-activity relationship (SAR) studies, leading to the development of potent therapeutic agents across various domains, including oncology, neuroprotection, and anti-inflammatory applications.[1] The title compound, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride, serves as a key intermediate, providing a primary amine handle for further elaboration into more complex drug candidates.

Overall Synthetic Scheme

The synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride is accomplished via a robust and scalable three-step sequence. The workflow is designed for efficiency and high fidelity, ensuring the production of a high-purity final product.

Synthetic Pathway A 6-nitro-1,3-benzoxazol-2(3H)-one B 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one A->B Step 1: N-Ethylation (C2H5I, K2CO3, Acetone) C 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one B->C Step 2: Nitro Reduction (H2, Pd/C, Ethanol) D 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride C->D Step 3: Salt Formation (HCl in Ether)

Caption: Overall synthetic workflow for the target compound.

Experimental Protocols

This section provides detailed, step-by-step procedures for each stage of the synthesis.

Materials and Instrumentation
Reagent/Material Grade Supplier
6-nitro-1,3-benzoxazol-2(3H)-one≥98%Commercially Available
Ethyl iodide≥99%Commercially Available
Potassium carbonate (K₂CO₃)Anhydrous, ≥99%Commercially Available
AcetoneAnhydrous, ≥99.5%Commercially Available
Palladium on Carbon (Pd/C)10 wt. %Commercially Available
Ethanol (EtOH)Anhydrous, 200 proofCommercially Available
Hydrochloric acid2.0 M in diethyl etherCommercially Available
Diethyl ether (Et₂O)Anhydrous, ≥99%Commercially Available
Ethyl acetate (EtOAc)ACS GradeCommercially Available
HexanesACS GradeCommercially Available
Celite®---Commercially Available

Instrumentation: Standard laboratory glassware, magnetic stirrers with heating capabilities, rotary evaporator, high-vacuum pump, hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup), and analytical instrumentation for reaction monitoring (TLC, LC-MS).

Step 1: Synthesis of 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one

This step involves the selective N-alkylation of the benzoxazolone nitrogen. The use of a polar aprotic solvent and a mild inorganic base facilitates the reaction.

Protocol:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 6-nitro-1,3-benzoxazol-2(3H)-one (10.0 g, 55.5 mmol).

  • Add anhydrous acetone (150 mL) to the flask and stir to suspend the starting material.

  • Add anhydrous potassium carbonate (15.3 g, 111 mmol, 2.0 equiv) to the suspension.

  • Add ethyl iodide (6.6 mL, 83.3 mmol, 1.5 equiv) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and maintain for 12-16 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The product will have a higher Rf value than the starting material.

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the potassium carbonate.

  • Wash the filter cake with acetone (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain a crude solid.

  • Purification: Recrystallize the crude solid from ethanol to yield 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one as a pale yellow crystalline solid.

  • Dry the purified product under high vacuum.

Parameter Value
Expected Yield85-95%
AppearancePale yellow solid
Molecular FormulaC₉H₈N₂O₄
Molecular Weight208.17 g/mol
Step 2: Synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Catalytic hydrogenation is a clean and efficient method for the reduction of the aromatic nitro group to a primary amine.

Protocol:

  • In a hydrogenation flask or a heavy-walled round-bottom flask, dissolve 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one (8.0 g, 38.4 mmol) in anhydrous ethanol (100 mL).

  • Carefully add 10% palladium on carbon (400 mg, 5 wt. %) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Secure the flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this cycle three times).

  • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon filled with hydrogen is sufficient for this scale) at room temperature for 4-6 hours.

  • Reaction Monitoring: Monitor the reaction by TLC (1:1 ethyl acetate/hexanes). The product is more polar and will have a lower Rf value than the starting material. Staining with ninhydrin can help visualize the amine product.

  • Upon completion, carefully vent the hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Wash the Celite® pad with ethanol (2 x 20 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one as a solid. This crude product is often of sufficient purity for the next step.

Parameter Value
Expected Yield>95% (crude)
AppearanceOff-white to light brown solid
Molecular FormulaC₉H₁₀N₂O₂
Molecular Weight178.19 g/mol
Step 3: Synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride

The final step is the formation of the hydrochloride salt, which often improves the stability and handling properties of the amine.

Protocol:

  • Dissolve the crude 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (from the previous step, ~38.4 mmol) in anhydrous diethyl ether (150 mL) in a 250 mL Erlenmeyer flask. Gentle warming may be required to achieve complete dissolution.

  • Cool the solution in an ice bath.

  • While stirring, slowly add a 2.0 M solution of hydrochloric acid in diethyl ether (21 mL, 42.2 mmol, 1.1 equiv) dropwise.

  • A precipitate will form immediately upon addition of the HCl solution.[2][3]

  • Continue stirring the mixture in the ice bath for 30 minutes after the addition is complete.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold, anhydrous diethyl ether (2 x 30 mL) to remove any non-salt impurities.

  • Dry the final product, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride, under high vacuum to a constant weight.

Parameter Value
Expected Yield90-98% (from the amine)
AppearanceWhite to off-white crystalline solid
Molecular FormulaC₉H₁₁ClN₂O₂
Molecular Weight214.65 g/mol

Workflow Visualization

The following diagram illustrates the key transformations and transitions in the synthesis protocol.

Experimental Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Salt Formation start1 Start 6-nitro-1,3-benzoxazol-2(3H)-one process1 Process 1. Add K2CO3, Acetone 2. Add Ethyl Iodide 3. Reflux 12-16h start1->process1 purify1 Purification 1. Filter 2. Concentrate 3. Recrystallize from EtOH process1->purify1 product1 Intermediate 1 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one purify1->product1 process2 Process 1. Dissolve in EtOH 2. Add Pd/C 3. Hydrogenate (H2 balloon, 4-6h) product1->process2 purify2 Workup 1. Filter through Celite® 2. Concentrate process2->purify2 product2 Intermediate 2 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one purify2->product2 process3 Process 1. Dissolve in Et2O 2. Cool in ice bath 3. Add HCl in Et2O product2->process3 purify3 Isolation 1. Filter precipitate 2. Wash with cold Et2O 3. Dry under vacuum process3->purify3 product3 Final Product 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride purify3->product3

Caption: Step-by-step experimental workflow diagram.

Concluding Remarks

The protocol detailed herein provides a reliable and efficient pathway for the synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride. By following these procedures and employing standard laboratory techniques, researchers can confidently produce this valuable intermediate for applications in drug discovery and development. The principles of N-alkylation, catalytic hydrogenation, and salt formation are fundamental in organic synthesis, and their application in this context is both practical and illustrative.

References

  • U. S. Tandon, et al. (2005). Synthesis of some 2(3H)-benzoxazolone derivatives and their in-vitro effects on human leukocyte myeloperoxidase activity. Archiv der Pharmazie, 338(9), 405-10. [Link]

  • A. A. Siddiqui, et al. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, e2300150. [Link]

  • Spectroscopy Online (2019). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

  • ResearchGate (2012). How to make a salt of a novel compound?. ResearchGate. [Link]

Sources

Application

Application Notes and Protocols for the Derivatization of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in Drug Discovery

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry The 1,3-benzoxazol-2(3H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-benzoxazol-2(3H)-one nucleus is a prominent heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its rigid, bicyclic structure, combined with its favorable physicochemical properties, makes it an attractive starting point for the development of novel therapeutic agents. Benzoxazolone derivatives have demonstrated a wide spectrum of pharmacological activities, including analgesic, anti-inflammatory, antimicrobial, and anticancer properties.[1] The versatility of this scaffold lies in its amenability to chemical modification at multiple positions, allowing for the fine-tuning of its biological activity and pharmacokinetic profile.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the derivatization of a key intermediate, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one . The primary amino group at the 6-position serves as a versatile handle for a variety of chemical transformations, enabling the generation of diverse libraries of compounds for high-throughput screening and lead optimization. The protocols detailed herein are designed to be robust and adaptable, providing a solid foundation for the exploration of the chemical space around this promising scaffold.

Synthesis of the Starting Material: 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

The synthesis of the title compound is a multi-step process that begins with the readily available 2-amino-5-nitrophenol. The following protocol outlines a reliable route to obtain the desired starting material for subsequent derivatization.

Workflow for the Synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Synthesis_Workflow A 2-Amino-5-nitrophenol B 6-Nitro-1,3-benzoxazol-2(3H)-one A->B Cyclization (e.g., Diethyl Carbonate) C 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one B->C N-Alkylation (Ethyl Iodide, Base) D 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one C->D Nitro Group Reduction (e.g., Catalytic Hydrogenation) Derivatization_Strategies Start 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one Acylation N-Acylation / N-Sulfonylation Start->Acylation Acyl Chloride / Sulfonyl Chloride, Base Urea Urea / Thiourea Formation Start->Urea Isocyanate / Isothiocyanate ReductiveAmination Reductive Amination Start->ReductiveAmination Aldehyde / Ketone, Reducing Agent Amides Amides / Sulfonamides Acylation->Amides Ureas Ureas / Thioureas Urea->Ureas SecAmines Secondary / Tertiary Amines ReductiveAmination->SecAmines

Sources

Method

experimental procedure for N-alkylation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Application Note & Protocol Topic: Experimental Procedure for N-alkylation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one For: Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of N-...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Experimental Procedure for N-alkylation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated Benzoxazolones

The 1,3-benzoxazol-2(3H)-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. N-alkylation of this and related heterocyclic systems is a critical synthetic transformation that allows for the systematic modification of molecular properties. Specifically, the N-alkylation of the 6-amino group on the 3-ethyl-1,3-benzoxazol-2(3H)-one core enables the exploration of structure-activity relationships (SAR) by introducing a diverse range of alkyl substituents. These modifications can profoundly influence a compound's potency, selectivity, solubility, and metabolic stability, making this reaction a cornerstone in the synthesis of novel therapeutic agents.

This document provides a comprehensive guide to the N-alkylation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, grounded in fundamental chemical principles. It offers a detailed, field-proven protocol, discusses the causality behind experimental choices, and includes troubleshooting guidance to ensure successful execution.

Pillar 1: Mechanistic Insights & Scientific Rationale

The N-alkylation of an amine is a classic example of a nucleophilic substitution reaction, typically proceeding via an SN2 mechanism.[1] In this process, the lone pair of electrons on the nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic carbon atom of an alkyl halide.[1][2]

The Challenge of Over-Alkylation

A primary challenge in the N-alkylation of primary amines is the potential for over-alkylation.[3] The secondary amine product formed is often more nucleophilic than the primary amine starting material due to the electron-donating nature of the newly added alkyl group.[3] This increased nucleophilicity makes it competitive in reacting with the remaining alkyl halide, leading to the formation of a tertiary amine and, subsequently, a quaternary ammonium salt.[1][2] This results in a mixture of products that can be difficult to separate.[1]

To favor selective mono-alkylation, several strategies can be employed:

  • Use of Excess Amine: Employing a significant excess of the starting amine can statistically favor the reaction of the alkyl halide with the more abundant primary amine.

  • Slow Addition of Alkylating Agent: Adding the alkyl halide dropwise at a reduced temperature helps to maintain a low concentration of the electrophile, minimizing its reaction with the newly formed, more reactive secondary amine product.[4]

  • Choice of Base and Solvent: The selection of an appropriate base and solvent system is crucial. A non-nucleophilic base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to neutralize the hydrogen halide byproduct without competing in the alkylation reaction.[5][6] Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile (MeCN) are effective as they can solvate the cation of the base while not interfering with the nucleophile.

Reaction Scheme

Below is the general reaction scheme for the N-alkylation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

cluster_conditions Conditions cluster_product Product A 6-amino-3-ethyl-1,3- benzoxazol-2(3H)-one E 6-(alkylamino)-3-ethyl-1,3- benzoxazol-2(3H)-one A->E + R-X B Alkyl Halide (R-X) B->E C Base (e.g., K₂CO₃) D Solvent (e.g., DMF)

Caption: General N-alkylation reaction scheme.

Pillar 2: Detailed Experimental Protocol

This protocol provides a robust, self-validating method for the mono-N-alkylation of the target compound. It includes steps for reaction monitoring and purification to ensure the isolation of a pure product.

Materials and Reagents
  • Substrate: 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

  • Alkylating Agent: Alkyl halide (e.g., Iodomethane, Benzyl bromide) (1.0 - 1.2 eq.)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq.)

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF)

  • Extraction Solvent: Ethyl Acetate (EtOAc)

  • Washing Solutions: Deionized Water, Saturated Sodium Chloride solution (Brine)

  • Drying Agent: Anhydrous Sodium Sulfate (Na₂SO₄)

  • Chromatography: Silica Gel (230-400 mesh) and appropriate eluent system (e.g., Hexane/Ethyl Acetate mixture)

Equipment
  • Round-bottom flask with magnetic stir bar

  • Condenser and heating mantle with temperature controller

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes and needles

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • Rotary evaporator

  • Glassware for extraction and purification (separatory funnel, flasks, etc.)

  • Flash chromatography system

Experimental Workflow Diagram

G A 1. Reactant Setup - Dissolve amine in anhydrous DMF - Add K₂CO₃ - Inert atmosphere B 2. Alkylation Reaction - Add alkyl halide dropwise at 0 °C - Warm to RT or heat as needed - Stir for 2-24h A->B C 3. Reaction Monitoring - Use TLC or LC-MS - Check for consumption of starting material B->C D 4. Aqueous Work-up - Quench with water - Extract with Ethyl Acetate C->D Upon Completion E 5. Isolation - Wash organic layer with water/brine - Dry over Na₂SO₄ - Concentrate in vacuo D->E F 6. Purification - Flash column chromatography E->F G 7. Characterization - NMR, MS, IR - Confirm structure and purity F->G

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (1.0 eq.) and a magnetic stir bar.

  • Solvent and Base Addition: Add anhydrous DMF to dissolve the substrate completely. Add anhydrous potassium carbonate (2.5 eq.) to the stirred solution.

  • Addition of Alkylating Agent: Cool the mixture to 0 °C using an ice bath. Add the alkyl halide (1.1 eq.) dropwise via syringe over 15-20 minutes to control any initial exotherm and minimize side reactions.[4]

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Gentle heating (e.g., 50-60 °C) may be necessary for less reactive alkyl halides.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.[4] A suitable TLC eluent might be a 3:1 mixture of hexane and ethyl acetate. The disappearance of the starting amine spot and the appearance of a new, typically less polar, product spot indicates reaction progression.

  • Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing deionized water. The volume of water should be approximately 5-10 times the volume of DMF used.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate.[5] Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers sequentially with deionized water (twice) and then with brine to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous Na₂SO₄.[4]

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.[4] Elute with a gradient of ethyl acetate in hexane to isolate the pure N-alkylated product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[7]

Pillar 3: Data Presentation and Troubleshooting

The optimal conditions for N-alkylation can vary depending on the reactivity of the alkylating agent. The following table provides a summary of typical parameters.

Parameter Alkylating Agent (Example) Base Solvent Temperature Typical Time Expected Yield
Methylation Iodomethane (CH₃I)K₂CO₃DMFRoom Temp.2-6 hGood to Excellent
Ethylation Iodoethane (CH₃CH₂I)K₂CO₃DMFRoom Temp.4-12 hGood to Excellent
Benzylation Benzyl Bromide (BnBr)K₂CO₃DMFRoom Temp.2-8 hGood to Excellent
Longer Chains 1-BromobutaneNaHTHF/DMF60 °C12-24 hModerate to Good

Yields are highly dependent on substrate, specific reagents, and purification efficacy.

Troubleshooting Guide
Problem Possible Cause(s) Suggested Solution(s)
Low or No Conversion 1. Insufficiently reactive alkyl halide. 2. Base is not strong enough. 3. Reaction temperature is too low. 4. Reagents are wet or degraded.1. Switch from alkyl chloride/bromide to the more reactive alkyl iodide. 2. Use a stronger base like NaH or KHMDS (use with caution). 3. Increase the reaction temperature incrementally. 4. Ensure all reagents and solvents are anhydrous.
Significant Over-alkylation 1. The secondary amine product is more nucleophilic than the starting material.[3] 2. High local concentration of the alkylating agent.1. Use a larger excess of the starting amine (e.g., 3-5 equivalents). 2. Add the alkylating agent very slowly at 0 °C or below. 3. Consider an alternative method like reductive amination.[4]
Difficult Purification 1. Product and starting material have very similar polarity (Rf values). 2. Presence of multiple side products.1. Optimize the flash chromatography eluent system; use a shallow gradient. 2. Consider recrystallization if the product is a solid.[8] 3. Re-evaluate reaction conditions to improve selectivity.

References

  • Alkylation of Amines. LibreTexts Chemistry.[Link]

  • Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.[Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. ResearchGate.[Link]

  • N-Alkylation of aromatic amines with alcohols by using a commercially available Ru complex under mild conditions. RSC Publishing.[Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry.[Link]

  • Process for the purification of substituted benzoxazole compounds.
  • Alkylation of Amines. YouTube.[Link]

  • Synthesis of N-Alkyl Substituted Benzimidazoquinazolinones. National Center for Biotechnology Information (PMC).[Link]

  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. MDPI.[Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.[Link]

Sources

Application

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one as an intermediate for pharmaceutical synthesis

An In-Depth Technical Guide to 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one as a Pharmaceutical Intermediate Introduction: The Strategic Value of the Benzoxazolone Scaffold In the landscape of modern medicinal chemistry, the...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one as a Pharmaceutical Intermediate

Introduction: The Strategic Value of the Benzoxazolone Scaffold

In the landscape of modern medicinal chemistry, the 1,3-benzoxazol-2(3H)-one core is a privileged scaffold. Its rigid, bicyclic structure and versatile substitution points make it an attractive building block for developing novel therapeutic agents. The derivative, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one , represents a particularly valuable intermediate. The primary amine at the 6-position serves as a critical synthetic handle for introducing diverse pharmacophores, while the ethyl group at the 3-position can modulate physicochemical properties such as lipophilicity and metabolic stability. This guide provides a comprehensive overview of the synthesis and potential applications of this intermediate, grounded in established chemical principles and designed for researchers in drug discovery and development. Its structural analogues have been implicated in the development of drugs targeting neurological disorders, highlighting the potential of this compound family in creating new chemical entities.[1][2]

Physicochemical and Structural Data

A thorough understanding of a synthetic intermediate begins with its fundamental properties. The data below summarizes the key characteristics of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

PropertyValueReference / Note
IUPAC Name 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one-
Molecular Formula C₉H₁₀N₂O₂-
Molecular Weight 178.19 g/mol Calculated
CAS Number 184159-08-8 (for HCl salt)[3]
Appearance Expected to be a crystalline solidInferred from analogues[2][4]
Canonical SMILES CCN1C(=O)OC2=CC(N)=CC=C12-
InChI Key (Generated upon synthesis)-

Protocol I: Synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

The synthesis of the title compound is a multi-step process that requires careful control of reaction conditions. The pathway outlined below proceeds from the commercially available starting material 2-ethylphenol, involving nitration, cyclization, and subsequent reduction.

G A 2-Ethylphenol B 2-Ethyl-4-nitrophenol A->B  Nitration (HNO₃, H₂SO₄) C 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one B->C  Cyclization (e.g., Urea, heat) D 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one C->D  Reduction (e.g., H₂, Pd/C)

Caption: Synthetic workflow for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Step 1: Nitration of 2-Ethylphenol to 2-Ethyl-4-nitrophenol

Causality: The initial step involves electrophilic aromatic substitution to install a nitro group, which will ultimately be reduced to the target amine. The nitration of phenols requires careful temperature control to prevent the formation of undesired byproducts and oxidation.[5][6][7] The para position is favored due to steric hindrance from the ethyl group at the ortho position.

Materials:

  • 2-Ethylphenol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM)

  • Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

  • In a three-necked flask equipped with a dropping funnel and a thermometer, dissolve 2-ethylphenol in dichloromethane.

  • Cool the flask in an ice-salt bath to maintain a temperature between 0 and 5 °C.

  • In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cooled in an ice bath.

  • Add the cold nitrating mixture dropwise to the stirred solution of 2-ethylphenol. The rate of addition must be controlled to keep the internal temperature below 5 °C.[5]

  • After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

  • Carefully quench the reaction by pouring the mixture over crushed ice.

  • Transfer the mixture to a separatory funnel. Separate the organic layer.

  • Wash the organic layer sequentially with cold water and saturated sodium bicarbonate solution until the aqueous layer is neutral.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-ethyl-4-nitrophenol.

  • Validation: The product can be purified by column chromatography (silica gel, hexane/ethyl acetate gradient) and its structure confirmed by ¹H NMR and IR spectroscopy.

Step 2: Cyclization to 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one

Causality: This step forms the core benzoxazolone ring. The reaction of an aminophenol (or in this case, a phenol that will be cyclized with a nitrogen source) with a carbonyl donor like urea is a common method for synthesizing benzoxazolones. The reaction proceeds via nucleophilic attack followed by intramolecular condensation and elimination.

Materials:

  • 2-Ethyl-4-nitrophenol

  • Urea

  • High-boiling point solvent (e.g., N,N-Dimethylformamide, DMF)

Protocol:

  • Combine 2-ethyl-4-nitrophenol and an excess of urea (e.g., 2-3 equivalents) in a round-bottom flask.

  • Add DMF as a solvent to facilitate the reaction.

  • Heat the mixture to a high temperature (e.g., 140-160 °C) under a nitrogen atmosphere for several hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into a large volume of cold water to precipitate the product.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum.

  • Validation: The crude product can be recrystallized from a suitable solvent like ethanol. Characterization should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the formation of the heterocyclic ring system.

Step 3: Reduction of the Nitro Group

Causality: The final step is the reduction of the aromatic nitro group to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation, utilizing a palladium on carbon catalyst to facilitate the addition of hydrogen across the nitro group.[8]

Materials:

  • 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one

  • Palladium on Carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen (H₂) gas

Protocol:

  • Dissolve the nitro compound in methanol or ethanol in a hydrogenation vessel.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the vessel and purge it with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing hydrogen uptake or by TLC analysis. The reaction is typically complete within a few hours.

  • Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with additional solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the final product, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

  • Validation: Purity should be assessed by HPLC. The structure must be confirmed by high-resolution mass spectrometry and NMR spectroscopy.

Protocol II: Application in the Synthesis of Triazole-Containing Bioactive Molecules

The primary amine of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a versatile functional group for further elaboration. One powerful application is in the synthesis of 1,2,3-triazole derivatives, a class of compounds known for a wide range of biological activities, including anticonvulsant properties seen in drugs like Rufinamide.[9][10] The following protocol describes a pathway to a novel triazole-benzoxazolone hybrid structure.

G cluster_0 cluster_1 cluster_2 A 6-Amino-3-ethyl- 1,3-benzoxazol-2(3H)-one B Diazonium Salt Intermediate A->B  Diazotization (NaNO₂, HCl) C 6-Azido-3-ethyl- 1,3-benzoxazol-2(3H)-one B->C  Azide Displacement (NaN₃) E 1,2,3-Triazole Product C->E  1,3-Dipolar Cycloaddition (Cu(I) catalyst) D Terminal Alkyne (R-C≡CH) D->E

Caption: Workflow for synthesizing a triazole-benzoxazolone hybrid.

Step 1: Conversion of Amine to Azide

Causality: This two-part transformation first converts the primary aromatic amine into a diazonium salt, which is a highly reactive intermediate. Subsequent treatment with sodium azide displaces the diazonium group to form the corresponding aryl azide. This azide is a key component for the subsequent cycloaddition reaction.

Materials:

  • 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

  • Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Sodium Azide (NaN₃)

  • Water, Ice

Protocol:

  • Suspend the starting amine in an aqueous solution of hydrochloric acid and cool to 0-5 °C in an ice bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, ensuring the temperature remains below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • In a separate flask, dissolve sodium azide in water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution. Vigorous nitrogen evolution will be observed.

  • Allow the reaction to stir for 1 hour at 0-5 °C, then warm to room temperature.

  • Extract the product with an organic solvent such as ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Safety Note: Sodium azide and organic azides are potentially explosive. Handle with extreme care behind a blast shield.

  • Validation: The azide product should be characterized by IR spectroscopy (strong characteristic azide stretch at ~2100 cm⁻¹) before proceeding.

Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Causality: This is the key bond-forming reaction, creating the stable 1,2,3-triazole ring. The copper(I)-catalyzed version of the Huisgen 1,3-dipolar cycloaddition is highly efficient and regioselective, yielding the 1,4-disubstituted triazole isomer exclusively. This reaction is a cornerstone of "click chemistry."[11]

Materials:

  • 6-azido-3-ethyl-1,3-benzoxazol-2(3H)-one

  • A terminal alkyne of interest (e.g., phenylacetylene)

  • Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)

  • Sodium Ascorbate

  • Solvent system (e.g., t-butanol/water or DMF)

Protocol:

  • Dissolve the aryl azide and the terminal alkyne (1.0-1.2 equivalents) in the chosen solvent system (e.g., a 1:1 mixture of t-butanol and water).

  • Add sodium ascorbate (0.1-0.2 equivalents) followed by copper(II) sulfate pentahydrate (0.01-0.05 equivalents). Sodium ascorbate acts as a reducing agent to generate the active Cu(I) catalyst in situ.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-24 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Validation: The final triazole product should be purified by column chromatography or recrystallization. Its structure must be unambiguously confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to verify the formation of the triazole ring and the final molecular structure.

Conclusion

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a high-value intermediate that provides a robust platform for the synthesis of complex molecules. The protocols detailed herein offer a clear and logical pathway for its synthesis and subsequent derivatization into novel triazole-containing compounds. By leveraging the strategic placement of the primary amine, researchers can access a wide array of potential drug candidates, particularly in the realm of neurology and beyond. The synthetic routes are based on well-established, reliable chemical transformations, providing a solid foundation for further exploration in drug discovery programs.

References

  • 6-amino-1,3-benzoxazol-2(3H)-one | C7H6N2O2 | CID 826989 - PubChem. National Center for Biotechnology Information. [Link]

  • General synthesis scheme of 6‐amino‐3‐methyl‐1,3‐benzazol‐2(3H)‐one derivatives. ResearchGate. [Link]

  • 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one - PubChem. National Center for Biotechnology Information. [Link]

  • CN109438374B - Continuous synthesis method of rufinamide - Google Patents.
  • An efficient synthesis of rufinamide, an antiepileptic drug | Request PDF - ResearchGate. ResearchGate. [Link]

  • Preparation of 4-nitrophenol - PrepChem.com. PrepChem. [Link]

  • WO2010043849A1 - Process for the preparation of rufinamide - Google Patents.
  • 4-Nitrophenol - Wikipedia. Wikipedia. [Link]

  • Preparation of 4-nitrophenol. UOCHB. [Link]

  • Economical Synthesis of Nitrophenols under Controlled Physical Parameters - Pakistan Academy of Sciences. Pakistan Academy of Sciences. [Link]

  • 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride - Chemical Suppliers. ChemSources. [Link]

Sources

Method

Application Notes and Protocols for the Synthesis of Novel Dyes from 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Introduction: Unlocking Chromophoric Potential in Benzoxazolone Scaffolds The 1,3-benzoxazol-2(3H)-one core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and materials science.[1] T...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking Chromophoric Potential in Benzoxazolone Scaffolds

The 1,3-benzoxazol-2(3H)-one core is a privileged heterocyclic scaffold, frequently encountered in medicinal chemistry and materials science.[1] The introduction of an amino group at the 6-position, particularly with an N-ethyl substituent at the 3-position, presents a versatile precursor for the synthesis of novel dye molecules. The primary aromatic amine functionality of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one serves as an excellent diazo component. Through the classical and robust chemistry of diazotization followed by azo coupling, this precursor can be transformed into a diverse array of brightly colored azo dyes.[2] These novel dyes, incorporating the benzoxazolone moiety, are of significant interest for applications in textiles, high-performance pigments, and functional materials where photophysical properties are paramount.[3][4]

This guide provides a comprehensive overview of the application of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in the creation of novel azo dyes. It is intended for researchers and scientists in the fields of organic synthesis, dye chemistry, and materials science, as well as professionals in drug development exploring novel chromophores. The protocols herein are designed to be self-validating, with an emphasis on the causality behind experimental choices to ensure both reproducibility and a deeper understanding of the underlying chemical principles.

Chemical Reaction Pathway: From Amine to Azo Dye

The synthesis of azo dyes from 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a two-step process. The first step is the diazotization of the primary aromatic amine to form a reactive diazonium salt. This is followed by the azo coupling reaction, where the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component to form the stable azo dye.

Azo Dye Synthesis Pathway 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one Diazonium Salt Diazonium Salt 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one->Diazonium Salt Diazotization (NaNO₂, HCl, 0-5 °C) Novel Azo Dye Novel Azo Dye Diazonium Salt->Novel Azo Dye Azo Coupling (pH dependent) Coupling Component Coupling Component Coupling Component->Novel Azo Dye

Caption: General reaction pathway for the synthesis of novel azo dyes.

Experimental Protocols: A Step-by-Step Guide

The following protocols provide a detailed methodology for the synthesis of a representative novel azo dye using 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one as the diazo component and 2-naphthol as the coupling component.

Part 1: Diazotization of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

This procedure converts the primary aromatic amine into a diazonium salt, a highly reactive intermediate. The low temperature is crucial to prevent the decomposition of the diazonium salt.[5]

Materials:

  • 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (1.0 eq)

  • Concentrated Hydrochloric Acid (3.0 eq)

  • Sodium Nitrite (1.1 eq)

  • Distilled Water

  • Ice

Protocol:

  • In a 100 mL beaker, suspend 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in a mixture of distilled water and concentrated hydrochloric acid.

  • Cool the suspension to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve sodium nitrite in a minimal amount of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled amine suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the complete addition of sodium nitrite, continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting clear solution of the diazonium salt is used immediately in the next step.

Part 2: Azo Coupling with 2-Naphthol

The diazonium salt is then coupled with an electron-rich aromatic compound, in this case, 2-naphthol, to form the final azo dye. The pH of the reaction medium is a critical parameter for a successful coupling reaction.[5]

Materials:

  • Diazonium salt solution from Part 1

  • 2-Naphthol (1.0 eq)

  • Sodium Hydroxide (to achieve a pH of 9-10)

  • Distilled Water

  • Ice

Protocol:

  • In a 250 mL beaker, dissolve 2-naphthol in an aqueous solution of sodium hydroxide.

  • Cool the 2-naphthol solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution to the cold 2-naphthol solution with vigorous stirring. A brightly colored precipitate should form immediately.

  • Maintain the temperature of the reaction mixture below 10 °C and continue stirring for 1-2 hours to ensure the completion of the coupling reaction.

  • Collect the precipitated dye by vacuum filtration.

  • Wash the dye with copious amounts of cold distilled water until the filtrate is neutral.

  • Dry the purified dye in a vacuum oven at 60 °C.

Experimental_Workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_workup Workup and Purification D1 Suspend Amine in HCl D2 Cool to 0-5 °C D1->D2 D3 Add NaNO₂ solution dropwise D2->D3 D4 Stir for 30 min at 0-5 °C D3->D4 C3 Add diazonium salt solution D4->C3 Immediate use C1 Dissolve 2-Naphthol in NaOH C2 Cool to 0-5 °C C1->C2 C2->C3 C4 Stir for 1-2 hours C3->C4 W1 Vacuum Filtration C4->W1 W2 Wash with Cold Water W1->W2 W3 Dry in Vacuum Oven W2->W3

Caption: Step-by-step experimental workflow for dye synthesis.

Characterization of the Novel Dye

The synthesized dye should be thoroughly characterized to confirm its structure and purity. The following techniques are recommended:

  • UV-Visible Spectroscopy: To determine the maximum absorption wavelength (λmax) and the molar absorptivity of the dye.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N azo linkage, O-H (if applicable), C=O of the benzoxazolone, and aromatic C-H bonds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.

  • Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.

ParameterExpected ResultSignificance
Appearance Brightly colored solid (e.g., red, orange)Qualitative indication of dye formation.
Yield Typically 70-90%Efficiency of the synthesis protocol.
Melting Point Sharp and defined rangeIndication of the purity of the compound.
λmax (in ethanol) 450-550 nm (expected)Determines the color of the dye in solution.
FTIR (cm⁻¹) ~1600-1550 (N=N stretch), ~1750 (C=O stretch)Confirmation of the azo linkage and benzoxazolone core.
¹H NMR (ppm) Aromatic protons (7.0-8.5), Ethyl protonsElucidation of the complete molecular structure.

Applications in Textile Dyeing: A Protocol for Polyester Fabric

Azo dyes derived from heterocyclic amines are often suitable for dyeing synthetic fibers like polyester.[6]

Materials:

  • Synthesized Azo Dye

  • Polyester Fabric

  • Dispersing Agent

  • Acetic Acid

  • High-temperature, high-pressure (HTHP) dyeing apparatus

Protocol:

  • Prepare a dye bath containing the synthesized dye (e.g., 1% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.

  • Introduce the polyester fabric into the dye bath at room temperature.

  • Raise the temperature of the dye bath to 130 °C at a rate of 2 °C/min and maintain this temperature for 60 minutes.

  • Cool the dye bath to 70 °C and rinse the dyed fabric.

  • Perform a reduction clearing process to remove any unfixed surface dye, typically using a solution of sodium hydrosulfite and sodium hydroxide.

  • Rinse the fabric thoroughly with hot and cold water and then dry.

The dyed fabric should be evaluated for its color fastness properties (e.g., fastness to washing, light, and rubbing) according to standard methods (e.g., ISO or AATCC).

Conclusion and Future Perspectives

The use of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one as a diazo component opens up a facile and efficient route to a wide variety of novel azo dyes. The protocols detailed in this guide provide a solid foundation for the synthesis, characterization, and application of these new chromophores. By judiciously selecting the coupling component, a broad spectrum of colors and functionalities can be achieved. Further research can focus on exploring a wider range of coupling partners to create dyes with specific properties, such as enhanced photostability, solvatochromism, or biological activity. The incorporation of the benzoxazolone scaffold is a promising strategy for the development of next-generation functional dyes for advanced applications.

References

  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (n.d.). International Journal of Pharmaceutical and Chemical Sciences, 2(4).
  • Al-Joboruy, W. M. R., Al-Badrany, K. A., & Asli, N. J. (2025). Synthesis of new azo dye compounds derived from 2-aminobenzothiazole and study their biological activity.
  • Raghavendra, M., et al. (2013). SYNTHESIS AND THEIR ANTIFUNGAL, ANTIHELMENTIC AND DYING PROPERTIES OF SOME NOVEL AZO DYES. International Journal of Pharmaceutical and Chemical Sciences, 2(3), 275-280.
  • Novel Oxazolones Incorporated Azo Dye: Design, Synthesis Photophysical-DFT Aspects and Antimicrobial Assessments with In-silico and In-vitro Surveys. (2025).
  • The Synthesis of Azo Dyes. (n.d.). University of Toronto.
  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjugates. (2021). RSC Advances, 11(59), 37433-37439.
  • Slaninova, E., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. The Journal of Organic Chemistry, 84(23), 15333-15344.
  • Application Notes and Protocols for Coupling Reactions Involving Diazotized 4-Amino-3-chlorobenzenesulfonic Acid. (2025). BenchChem.
  • Abu Jarra, H., et al. (2021). Photophysical properties of some benzoxazole and benzothiazole derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 32(1), 63-74.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2024).
  • Synthesis and photophysical properties of benzoxazolyl-imidazole and benzothiazolyl-imidazole conjug
  • Diazotis
  • The Use of Heterocyclic Azo Dyes on Different Textile M
  • One-step process of preparing azo dyes by simultaneous diazotization. (1974).
  • Diazotization Reaction Mechanism. (n.d.). BYJU'S.
  • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (1989).
  • Azo Dyes Applic
  • Preparation of some azo compounds by diazotization and coupling of 2- amino -5 – thiol -1,3,4- thiadizaole. (2025).
  • Reactions with Aminobenzoic Acids via Diazonium Salts Open New Routes to Bio-Derived Aromatics. (2014). Scientific Research Publishing.
  • The Use of Heterocyclic Azo Dyes on Different Textile Materials: A Review. (2024).
  • Diazotization & Coupling For Azo-Dye. (n.d.). Scribd.
  • Azo dyes: Synthesis, Classification and Utilisation in Textile Industry. (2025).
  • Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Advances, 12(42), 27435-27456.
  • Chemical route of diazotization reaction, coupling component synthesis... (n.d.).

Sources

Application

Application Note: Quantitative Analysis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Introduction 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazolone class of molecules. Benzoxazolone derivatives are of significant interest in medicinal chemistry due to thei...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a heterocyclic compound belonging to the benzoxazolone class of molecules. Benzoxazolone derivatives are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include analgesic, anti-inflammatory, and potential neurological effects.[1][2] As with any compound under investigation for pharmaceutical development, robust and reliable analytical methods for its quantification in various matrices are paramount. This document provides detailed protocols for the quantitative analysis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, focusing on High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies described herein are designed to be adaptable for applications ranging from purity assessment of active pharmaceutical ingredients (APIs) to quantification in biological matrices, following appropriate validation.

Physicochemical Properties of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

A thorough understanding of the analyte's physicochemical properties is critical for method development.

PropertyValueSource
Molecular Formula C₉H₁₀N₂O₂N/A
Molecular Weight 178.19 g/mol N/A
CAS Number 1269087-70-8[3]
Structure
LogP (predicted) ~1.5 - 2.0N/A
pKa (predicted, amine) ~4.5 - 5.5N/A

Note: Predicted values are estimations and should be experimentally verified.

Method 1: Reversed-Phase High-Performance Liquid Chromatography with UV Detection (RP-HPLC-UV)

RP-HPLC-UV is a widely accessible and robust technique for the quantification of small organic molecules. It is particularly well-suited for determining the purity of the drug substance and for quantifying it in dissolution media or formulation assays. The method's principle relies on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

Causality in Method Design
  • Column Selection: A C18 column is chosen as the stationary phase due to the moderate hydrophobicity of the analyte. The alkyl chains of the C18 stationary phase will interact with the benzoxazolone ring system, providing good retention.

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer is selected. Acetonitrile serves as the organic modifier, and its concentration is optimized to achieve a suitable retention time and peak shape. The phosphate buffer controls the pH of the mobile phase. Maintaining the pH below the pKa of the primary amine on the molecule ensures it is protonated, leading to better peak shape and reproducible retention.

  • Detection Wavelength: The UV detection wavelength is set at the absorbance maximum (λmax) of the compound to ensure the highest sensitivity. A preliminary scan of the compound in the mobile phase should be performed to determine the optimal wavelength. Based on the benzoxazolone scaffold, a λmax in the range of 270-290 nm is expected.

Experimental Protocol: RP-HPLC-UV

1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC-grade acetonitrile, methanol, and water.

  • Potassium phosphate monobasic (KH₂PO₄).

  • Phosphoric acid.

  • Reference standard of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (purity ≥ 98%).

2. Preparation of Solutions

  • Mobile Phase A (Aqueous): 20 mM Potassium Phosphate Buffer, pH 3.0. Dissolve 2.72 g of KH₂PO₄ in 1 L of HPLC-grade water. Adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to final concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Gradient elution with A: 20 mM KH₂PO₄ pH 3.0 and B: Acetonitrile
Gradient 0-2 min: 10% B; 2-10 min: 10-80% B; 10-12 min: 80% B; 12-12.1 min: 80-10% B; 12.1-15 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm (or experimentally determined λmax)
Run Time 15 minutes

4. Data Analysis and System Suitability

  • Quantification: Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Perform a linear regression analysis. The concentration of the analyte in unknown samples is determined from this curve.

  • System Suitability: Before sample analysis, perform at least five replicate injections of a mid-range standard. The system is deemed suitable if the following criteria are met:

    • Tailing Factor: 0.8 - 1.5

    • Theoretical Plates: > 2000

    • Relative Standard Deviation (RSD) of Peak Area: < 2.0%

Workflow for HPLC-UV Analysis

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mobile_phase Prepare Mobile Phase (A & B) equilibration Equilibrate HPLC System prep_mobile_phase->equilibration prep_stock Prepare Standard Stock Solution prep_cal Prepare Calibration Standards prep_stock->prep_cal cal_curve Inject Calibration Standards prep_cal->cal_curve sys_suit Perform System Suitability Test equilibration->sys_suit sys_suit->cal_curve sample_analysis Inject Unknown Samples sys_suit->sample_analysis gen_curve Generate Calibration Curve cal_curve->gen_curve quantify Quantify Samples sample_analysis->quantify gen_curve->quantify report Generate Report quantify->report

Caption: Workflow for quantitative analysis by HPLC-UV.

Method 2: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as the quantification of the analyte in complex biological matrices (e.g., plasma, urine), LC-MS/MS is the method of choice. This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer.

Causality in Method Design
  • Ionization Source: Electrospray ionization (ESI) is selected as it is well-suited for polar molecules like 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. The primary amine is readily protonated in the positive ion mode, leading to a strong signal for the precursor ion [M+H]⁺.

  • MS/MS Transitions: Multiple Reaction Monitoring (MRM) is employed for quantification. This involves selecting the protonated molecule as the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and monitoring a specific, stable product ion in the third quadrupole (Q3). This process provides excellent selectivity and reduces background noise. A second, "qualifier" transition is also monitored to confirm the identity of the analyte.

  • Internal Standard: An internal standard (IS) is crucial for accurate quantification in biological matrices to correct for variations in sample preparation and instrument response. A stable isotope-labeled version of the analyte (e.g., d₄-6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one) is the ideal choice. If unavailable, a structurally similar compound with similar chromatographic and ionization properties can be used.

Experimental Protocol: LC-MS/MS

1. Instrumentation and Materials

  • LC-MS/MS system consisting of a binary UPLC/HPLC, an autosampler, and a triple quadrupole mass spectrometer with an ESI source.

  • C18 UPLC/HPLC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Reference standard and internal standard.

  • Biological matrix (e.g., human plasma).

2. Sample Preparation: Protein Precipitation

  • To a 50 µL aliquot of plasma sample, add 150 µL of acetonitrile containing the internal standard (e.g., at 50 ng/mL).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer the supernatant to a clean vial or 96-well plate for injection.

3. LC-MS/MS Conditions

ParameterCondition
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A: 0.1% Formic Acid in Water; B: 0.1% Formic Acid in Acetonitrile
Gradient 0-0.5 min: 5% B; 0.5-2.5 min: 5-95% B; 2.5-3.0 min: 95% B; 3.0-3.1 min: 95-5% B; 3.1-4.0 min: 5% B
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Mode ESI Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Gas Temp 400 °C
Desolvation Gas Flow 800 L/hr
MRM Transitions To be determined experimentally
Analyte: 179.1 -> 136.1 (Quantifier), 179.1 -> 108.1 (Qualifier)
Internal Standard: Dependent on IS used
Dwell Time 50 ms per transition

Note: MS parameters are instrument-dependent and require optimization.

Workflow for LC-MS/MS Bioanalysis

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing sample_aliquot Aliquot Biological Sample add_is Add Internal Standard sample_aliquot->add_is precipitate Protein Precipitation add_is->precipitate centrifuge Centrifugation precipitate->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject Inject Sample Extract supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM) separate->detect integrate Integrate Peak Areas detect->integrate calc_ratio Calculate Analyte/IS Ratio integrate->calc_ratio quantify Quantify using Calibration Curve calc_ratio->quantify report Generate Report quantify->report

Caption: Bioanalytical workflow using LC-MS/MS.

Method Validation

Both the HPLC-UV and LC-MS/MS methods must be validated according to regulatory guidelines (e.g., ICH Q2(R1)) to ensure they are fit for purpose. Key validation parameters include:

Validation ParameterDescription
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components).
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used.
Range The interval between the upper and lower concentration levels of the analyte that have been demonstrated to have a suitable level of precision, accuracy, and linearity.
Accuracy The closeness of the test results obtained by the method to the true value. Assessed by replicate analysis of samples containing known amounts of the analyte (spiked samples).
Precision The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
Robustness A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, mobile phase composition).

Conclusion

This application note provides a comprehensive guide to the quantitative analysis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one using RP-HPLC-UV and LC-MS/MS. The HPLC-UV method is suitable for routine quality control and purity analysis, while the LC-MS/MS method offers the high sensitivity and selectivity required for bioanalytical applications. The provided protocols serve as a robust starting point for method development and must be followed by rigorous validation to ensure data integrity and regulatory compliance.

References

  • Various Authors. (2024). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. Available at: [Link]

  • Stella, P. C. R., et al. (2012). Synthesis, characterization and biological evaluation of benzoxazole derivatives. Journal of Chemical and Pharmaceutical Research, 4(6), 2988-2993. Available at: [Link]

  • Kelekçi, N. G., et al. (2007). Synthesis and characterization of some new 2(3H)-benzoxazolones with analgesic and antiinflammatory activities. Taylor & Francis Online. Available at: [Link]

  • PubChem. 6-amino-1,3-benzoxazol-2(3H)-one. National Center for Biotechnology Information. Available at: [Link]

  • PubChem. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Available at: [Link]

  • ACS Publications. (2024). Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148. Organic Process Research & Development. Available at: [Link]

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Method

Application Notes and Protocols: A Comprehensive Guide to Developing Assays for the Biological Activity of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one Derivatives

Introduction: The Therapeutic Potential of Benzoxazolone Scaffolds The 1,3-benzoxazol-2(3H)-one nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities....

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of Benzoxazolone Scaffolds

The 1,3-benzoxazol-2(3H)-one nucleus is a privileged heterocyclic scaffold in medicinal chemistry, recognized for its diverse pharmacological activities.[1][2] Derivatives of this core structure have demonstrated a wide range of biological effects, including anticancer, analgesic, anti-inflammatory, and antimicrobial properties.[2][3] The 6-amino-3-ethyl substitution on this scaffold provides a key site for further chemical modification, allowing for the generation of extensive compound libraries with the potential for novel therapeutic applications.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design and execute a robust panel of assays to elucidate the biological activity of novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives. The protocols detailed herein are designed to be self-validating and are grounded in established scientific principles, ensuring the generation of reliable and reproducible data.

Part 1: Foundational Screening - Assessing Cytotoxicity

A critical initial step in the evaluation of any novel compound library is to determine the inherent cytotoxicity of the derivatives. This foundational data informs the concentration ranges for subsequent functional assays and identifies compounds with potent, non-specific toxicity early in the screening process. The MTT assay is a reliable and widely used colorimetric method for this purpose.[4]

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5] This reduction is primarily carried out by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Workflow: Cytotoxicity Screening

G cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 MTT Assay & Data Acquisition cluster_3 Data Analysis A 1. Culture selected cancer cell lines (e.g., MCF-7, HepG2, A549) B 2. Harvest and count cells A->B C 3. Seed cells into 96-well plates (e.g., 5x10³ cells/well) B->C D 4. Prepare serial dilutions of benzoxazolone derivatives C->D E 5. Add compounds to wells (24-72h incubation) D->E F 6. Add MTT solution to each well (4h incubation) E->F G 7. Solubilize formazan crystals (e.g., with DMSO) F->G H 8. Measure absorbance at 570 nm G->H I 9. Calculate % cell viability H->I J 10. Determine IC₅₀ values I->J NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Stimuli Inflammatory Stimuli (e.g., TNF-α, LPS) Receptor Receptor Stimuli->Receptor Binds IKK_complex IKK Complex Receptor->IKK_complex Activates IkB IκB IKK_complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates Transcription Gene Transcription Proteins Pro-inflammatory Proteins (Cytokines, COX-2) Transcription->Proteins Leads to

Caption: Simplified canonical NF-κB signaling pathway in inflammation.

To further investigate the mechanism, assays such as ELISA for TNF-α quantification in cell culture supernatants or enzymatic assays for cyclooxygenase (COX) activity can be employed. [2][6]

This assay measures the ability of a compound to inhibit the peroxidase activity of COX-1 and COX-2. [6]

  • Reagent Preparation: Prepare assay buffer, heme, and colorimetric substrate solutions as per the kit manufacturer's instructions. [7]2. Enzyme and Inhibitor Incubation: In a 96-well plate, add buffer, co-factors, and either COX-1 or COX-2 enzyme. Add the test compound (dissolved in DMSO) and pre-incubate. [8]3. Reaction Initiation: Initiate the reaction by adding arachidonic acid. [6]4. Measurement: Monitor the appearance of the oxidized colorimetric substrate at 590 nm. [6]5. Analysis: Calculate the percentage of COX inhibition by comparing the activity in the presence of the test compound to the vehicle control.

Part 3: Antimicrobial Activity Screening

The emergence of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Benzoxazolone derivatives have been reported to possess such activities. [9]The broth microdilution method is a standardized technique to determine the Minimum Inhibitory Concentration (MIC) of a compound. [10]

Experimental Workflow: Antimicrobial MIC Determination

MIC_Workflow A 1. Prepare serial dilutions of benzoxazolone derivatives in a 96-well plate C 3. Inoculate each well with the microbial suspension A->C B 2. Prepare standardized inoculum of bacteria or fungi B->C D 4. Incubate plates under appropriate conditions C->D E 5. Visually inspect for microbial growth D->E F 6. Determine the MIC (lowest concentration with no visible growth) E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Protocol: Broth Microdilution MIC Assay
  • Compound Preparation:

    • In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria). [9]

  • Inoculum Preparation:

    • Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight.

    • Dilute the culture to achieve a standardized final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well. [9]

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate.

    • Include a growth control (no compound) and a sterility control (no inoculum).

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria, or longer for fungi.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity.

    • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. [9]

Mechanistic Insight: Targeting Bacterial DNA Gyrase

For compounds showing antibacterial activity, a potential mechanism of action is the inhibition of essential bacterial enzymes like DNA gyrase, which is a type II topoisomerase absent in higher eukaryotes. [11]

  • Reaction Setup: In a reaction tube, combine assay buffer, relaxed plasmid DNA (e.g., pBR322), ATP, and the test compound at various concentrations. [12]2. Enzyme Addition: Add purified E. coli DNA gyrase to initiate the supercoiling reaction. [13]3. Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes. [12]4. Reaction Termination and Analysis: Stop the reaction and analyze the DNA topoisomers by agarose gel electrophoresis. [12]5. Interpretation: Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-inhibitor control.

Part 4: Investigating Anticancer Mechanisms

For derivatives that exhibit significant cytotoxicity against cancer cell lines, further investigation into the underlying mechanism of action is warranted. Many anticancer drugs induce apoptosis through signaling cascades like the Mitogen-Activated Protein Kinase (MAPK) pathway. [14]

Signaling Pathway: MAPK in Cancer

The MAPK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival. [14][15]Dysregulation of this pathway is a hallmark of many cancers.

MAPK_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds Ras Ras Receptor->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Nucleus Nucleus ERK->Nucleus Translocates TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors Activates Response Cell Proliferation, Survival, Differentiation TranscriptionFactors->Response Regulates

Caption: A simplified representation of the MAPK/ERK signaling pathway.

Assays to investigate the modulation of this pathway by the benzoxazolone derivatives could include Western blotting to detect changes in the phosphorylation status of key proteins like ERK.

Conclusion

The systematic approach outlined in these application notes provides a robust starting point for the comprehensive biological evaluation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives. By progressing from broad phenotypic screening to more targeted mechanistic studies, researchers can effectively identify and characterize promising lead compounds for further development as potential anticancer, anti-inflammatory, analgesic, or antimicrobial agents. The integration of detailed protocols, clear data presentation, and mechanistic insights ensures the generation of high-quality, actionable data in the pursuit of novel therapeutics.

References

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]

  • PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Good Cop, Bad Cop: The Different Faces Of NF-κB. [Link]

  • Assay Genie. (n.d.). Cyclooxygenase (COX) Activity Assay Kit (Fluorometric). [Link]

  • Prasad, A. (2023). MTT Assay Protocol. Springer Nature Experiments. [Link]

  • Creative Diagnostics. (n.d.). The NF-kB Signaling Pathway. [Link]

  • Creative Diagnostics. (n.d.). MAP Kinase Signaling Pathways. [Link]

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  • Bio-protocol. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

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  • Liu, Y., et al. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of Chromatography B, 928, 1-6. [Link]

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Application

Application Note: A Scalable Synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one for Preclinical Evaluation

Abstract This document provides a comprehensive guide for the scale-up synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis i...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, a key heterocyclic scaffold with significant potential in medicinal chemistry. The synthesis is designed for the production of multi-gram to kilogram quantities required for preclinical studies, focusing on process robustness, safety, and high purity of the final Active Pharmaceutical Ingredient (API). The described synthetic route is a four-step process commencing with the selective N-ethylation of 4-aminophenol, followed by cyclization to form the benzoxazolone core, regioselective nitration, and subsequent reduction to yield the target amine. This guide details the experimental protocols, in-process controls (IPCs), safety considerations for hazardous steps, and analytical methods for characterization and purity assessment, ensuring the final compound meets the stringent quality standards for preclinical evaluation.[1][2][3]

Introduction: The Importance of Benzoxazolones and Preclinical Supply

The benzoxazolone nucleus is a privileged scaffold in drug discovery, forming the core of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[4] 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a promising intermediate for the development of novel therapeutics. The progression of a drug candidate from discovery to clinical trials necessitates a reliable and scalable synthesis to produce the API in sufficient quantity and quality for preclinical toxicology and pharmacology studies.[5]

The quality of an API at this stage is paramount; it must be well-characterized and meet predefined specifications for purity and impurity profiles to ensure the integrity of preclinical data.[2][6][7] This application note addresses the critical need for a robust and scalable synthetic process, providing researchers and drug development professionals with a detailed roadmap from commercially available starting materials to the high-purity API.

Overall Synthetic Strategy

The synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is accomplished via a four-step sequence. The chosen strategy prioritizes the use of readily available and cost-effective reagents, operational safety, and scalability. The sequence is designed to control regioselectivity during the critical nitration step and to facilitate straightforward purification of intermediates and the final product.

Synthetic_Workflow cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Intermediate 3 cluster_4 Final Product A Step 1: N-Ethylation (Reductive Amination) 4-(Ethylamino)phenol 4-(Ethylamino)phenol A->4-(Ethylamino)phenol Acetaldehyde, H2, Pd/C B Step 2: Cyclization (Carbonyl Insertion) 3-Ethyl-1,3-benzoxazol-2(3H)-one 3-Ethyl-1,3-benzoxazol-2(3H)-one B->3-Ethyl-1,3-benzoxazol-2(3H)-one CDI C Step 3: Nitration (Electrophilic Aromatic Substitution) 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one C->3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one HNO3, H2SO4 D Step 4: Reduction (Catalytic Transfer Hydrogenation) 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one D->6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one HCOONH4, Pd/C E Final API (Purification & Characterization) 4-Aminophenol 4-Aminophenol 4-Aminophenol->A 4-(Ethylamino)phenol->B 3-Ethyl-1,3-benzoxazol-2(3H)-one->C 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one->D 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one->E Recrystallization Safety_Considerations cluster_Nitration Step 3: Nitration cluster_Reduction Step 4: Reduction (Catalytic Hydrogenation) cluster_Mitigation_Details N1 Highly Exothermic (ΔH ≈ -120 to -160 kJ/mol) N2 Risk of Runaway Reaction N1->N2 Mitigation Mitigation Strategies N2->Mitigation Nitration Controls N3 Corrosive Reagents (H2SO4, HNO3) N3->Mitigation Nitration Controls N4 Formation of Energetic Byproducts N4->Mitigation Nitration Controls R1 Pyrophoric Catalyst (Dry Pd/C) R1->Mitigation Reduction Controls R2 Flammable Solvent (Ethanol) R2->Mitigation Reduction Controls R3 Hydrogen Gas Evolution (if using H2 gas) R3->Mitigation Reduction Controls R4 Exothermic Reaction R4->Mitigation Reduction Controls M_N Nitration: - Precise temperature control (0-5°C) - Slow, controlled addition of nitrating agent - Efficient cooling and agitation - Quench strategy readiness Mitigation->M_N M_R Reduction: - Handle catalyst wet - Inert atmosphere (N2) during handling - Controlled addition of hydrogen source - Ensure adequate venting Mitigation->M_R

Figure 2: Key safety considerations for hazardous reaction steps.
  • Nitration: This reaction is highly exothermic and has the potential for thermal runaway. [8][9]Key controls include:

    • Slow, controlled addition of the nitrating agent with efficient subsurface stirring.

    • Robust cooling to maintain the temperature strictly between 0-5°C.

    • Use of a jacketed reactor with a reliable cooling system.

    • A well-defined quench plan (pouring onto ice) in case of a temperature excursion.

  • Catalytic Transfer Hydrogenation: While safer than high-pressure hydrogenation, risks still exist. [10] * Catalyst Handling: Palladium on carbon is pyrophoric when dry. It must be handled wet and under an inert atmosphere (nitrogen) to prevent ignition upon contact with air or solvent vapors. [10] * Solvent: The use of flammable solvents like ethanol requires appropriate grounding and bonding of equipment to prevent static discharge.

    • Exotherm and Gas Evolution: The reaction is exothermic and generates gas. The rate of addition of the ammonium formate must be controlled to manage the temperature and the rate of off-gassing.

Analytical Characterization and Quality Control

To ensure the API is suitable for preclinical studies, a comprehensive set of analytical tests must be performed on the final batch. In-process controls are also critical for monitoring the synthesis at each stage. [1][3]

In-Process Controls (IPCs)
StepIPC No.ParameterMethodAcceptance Criteria
1IPC-1Consumption of 4-aminophenolHPLC/TLCStarting Material < 1.0%
2IPC-2Consumption of Intermediate 1HPLC/TLCStarting Material < 0.5%
3IPC-3Consumption of Intermediate 2HPLCStarting Material < 0.5%
4IPC-4Consumption of Intermediate 3HPLCStarting Material < 0.5%
Final API Specifications

The final product must be tested against a pre-defined set of specifications to be released for preclinical use. [2][6][7]

Test Method Specification
Appearance Visual Off-white to light tan crystalline solid
Identity ¹H NMR, ¹³C NMR, MS Conforms to the structure
Purity (Assay) HPLC ≥ 99.0%
Individual Impurity HPLC ≤ 0.15%
Total Impurities HPLC ≤ 0.5%
Residual Solvents GC-HS Ethanol: ≤ 5000 ppm, Heptane: ≤ 5000 ppm, THF: ≤ 720 ppm, Ethyl Acetate: ≤ 5000 ppm
Water Content Karl Fischer ≤ 0.5%

| Residue on Ignition | USP <281> | ≤ 0.1% |

Recommended Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Purity:

  • Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30°C

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR (400 MHz, DMSO-d₆): Expected peaks for aromatic protons, ethyl group (triplet and quartet), and amine protons.

  • ¹³C NMR (100 MHz, DMSO-d₆): Expected peaks for carbonyl carbon (~155 ppm), aromatic carbons, and ethyl group carbons.

Mass Spectrometry (MS):

  • Technique: Electrospray Ionization (ESI), positive mode.

  • Expected m/z: [M+H]⁺ corresponding to the molecular weight of the compound.

Conclusion

This application note outlines a scalable, robust, and safe synthetic route to 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. The detailed protocols, in-process controls, and analytical methods provide a comprehensive framework for producing this key intermediate with the high degree of purity required for preclinical research. By carefully considering the causality behind experimental choices and implementing rigorous safety protocols, researchers can confidently scale this synthesis to meet the demands of a drug development program.

References

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Method

laboratory handling and storage guidelines for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Application Notes and Protocols for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one Abstract This document provides comprehensive guidelines for the safe handling, storage, and use of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in...

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Abstract

This document provides comprehensive guidelines for the safe handling, storage, and use of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in a laboratory setting. The protocols outlined herein are designed for researchers, scientists, and drug development professionals. By synthesizing data from structurally related benzoxazolone derivatives and general principles for handling heterocyclic amines, this guide establishes a framework for minimizing risk and ensuring experimental integrity. The causality behind each recommendation is explained to foster a deeper understanding of the necessary safety and handling procedures.

Introduction: Understanding the Compound

6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one belongs to the benzoxazolone class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry and drug development due to its versatile biological activities, which can range from anticancer and anti-inflammatory to neuroprotective effects.[1][2] The presence of both lipophilic (the benzoxazolone core) and hydrophilic (the amino group) fragments imparts a unique physicochemical profile that influences its interactions with biological targets.[1][2] As an intermediate in the synthesis of novel pharmaceuticals, particularly those targeting neurological disorders, proper handling is paramount to ensure both personnel safety and the quality of experimental outcomes.[3]

Hazard Identification and Risk Assessment

GHS Hazard Classification (Inferred): Based on analogs, the following GHS classifications are anticipated.[4][5]

Hazard ClassCategoryHazard Statement
Acute Toxicity, Oral4H302: Harmful if swallowed
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity - Single Exposure (Respiratory Tract Irritation)3H335: May cause respiratory irritation

Primary Routes of Exposure:

  • Inhalation: Inhalation of dust or aerosols can cause respiratory tract irritation.[5][6]

  • Skin Contact: Direct contact can lead to skin irritation.[7]

  • Eye Contact: The compound is expected to cause serious eye irritation.[7]

  • Ingestion: Ingestion is likely to be harmful.[4][5][6]

Causality of Hazards: The reactivity of the benzoxazolone ring system and the presence of an amino group contribute to its potential as a skin and eye irritant. The fine, powdered nature of many such organic compounds increases the risk of inhalation and subsequent respiratory irritation.

Personal Protective Equipment (PPE)

A risk-based approach to PPE selection is critical. The following diagram outlines the decision-making process for appropriate PPE selection.

PPE_Selection cluster_assessment Risk Assessment cluster_ppe Required PPE Start Start: Handling 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one CheckSolid Is the compound a solid powder? Start->CheckSolid BasePPE Minimum PPE: - Nitrile Gloves - Safety Glasses with Side Shields - Lab Coat CheckSolid->BasePPE CheckAerosol Potential for aerosol generation? Goggles Upgrade to: Chemical Safety Goggles CheckAerosol->Goggles Yes BasePPE->CheckAerosol Respirator Add: NIOSH-approved Respirator (e.g., N95) Goggles->Respirator

Caption: PPE Selection Workflow for Handling the Compound.

Protocol for PPE Usage:

  • Hand Protection: Always wear appropriate protective gloves, such as nitrile gloves, to prevent skin exposure.[7][8]

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin exposure.[8]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[7][8]

Laboratory Handling Protocols

Adherence to proper handling procedures is the most effective way to mitigate the risks associated with 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

4.1. General Handling

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[8][9]

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[6][9]

  • Contamination: Remove contaminated clothing and wash it before reuse.[8]

4.2. Weighing and Dispensing Protocol

  • Preparation: Ensure the analytical balance is inside a chemical fume hood or a ventilated balance enclosure.

  • PPE: Don the appropriate PPE as determined by the risk assessment (see Section 3).

  • Dispensing: Use a spatula to carefully transfer the desired amount of the compound from the stock container to a tared weigh boat or vessel. Avoid generating dust.

  • Closure: Promptly and securely close the stock container to prevent contamination and exposure.

  • Cleanup: Clean any minor spills on the balance immediately using a damp cloth, followed by a dry one. Dispose of contaminated materials as hazardous waste.

  • Post-Handling: Wash hands thoroughly after completing the task.

Storage Guidelines

Proper storage is crucial for maintaining the chemical integrity of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and ensuring laboratory safety.

Storage Recommendations:

ParameterRecommendationRationale
Temperature Store in a cool, dry place.[8] Some analogs specify room temperature storage.[3]Prevents thermal decomposition and degradation from moisture.
Atmosphere Keep container tightly closed.[7][8]Protects from atmospheric moisture and contaminants.
Incompatibilities Store away from strong oxidizing agents, strong acids, and strong bases.[7][9]Prevents potentially hazardous reactions.
Container Store in the original, clearly labeled container.Ensures proper identification and hazard communication.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is required.

6.1. First Aid Measures

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[7][9]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[7]

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Get medical attention if symptoms occur.[6][7]

  • Ingestion: Do NOT induce vomiting. Clean the mouth with water and drink plenty of water afterward. Seek medical advice.[6][7]

6.2. Accidental Release Measures

The following workflow should be initiated in the event of a spill.

Spill_Response Spill Spill Occurs Evacuate Evacuate immediate area and alert others Spill->Evacuate Assess Assess spill size and potential hazard Evacuate->Assess SmallSpill Small Spill Assess->SmallSpill Manageable LargeSpill Large Spill Assess->LargeSpill Not manageable PPE Don appropriate PPE (respirator, gloves, goggles) SmallSpill->PPE ContactEHS Contact Environmental Health & Safety (EHS) LargeSpill->ContactEHS Contain Contain the spill with absorbent material PPE->Contain Cleanup Sweep up or absorb material. Place in a sealed container for disposal. Contain->Cleanup Decontaminate Decontaminate the area Cleanup->Decontaminate Decontaminate->ContactEHS For waste disposal

Caption: Spill Response Workflow.

Protocol for Small Spills:

  • Clear Area: Evacuate non-essential personnel from the immediate vicinity.

  • Ventilate: Ensure the area is well-ventilated.

  • Protective Equipment: Wear appropriate PPE, including respiratory protection.[6]

  • Cleanup: Use dry clean-up procedures. Sweep up the material and place it into a suitable, labeled container for waste disposal. Avoid generating dust.[6][8]

  • Decontamination: Clean the spill area thoroughly.

  • Disposal: Dispose of the waste according to institutional and local regulations.

References

  • PubChem. (n.d.). 6-amino-1,3-benzoxazol-2(3H)-one. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (n.d.). 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride. Retrieved from [Link]

  • Alichem. (n.d.). 6-Amino-3-methylbenzo[d]oxazol-2(3H)-one. Retrieved from [Link]

  • Lee, J. H., et al. (2014). Determination of Heterocyclic Amines and Acrylamide in Agricultural Products with Liquid Chromatography-Tandem Mass Spectrometry. Toxicological Research, 30(2), 125–132. [Link]

  • Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. Archiv der Pharmazie, 356(9), e2300245. [Link]

  • Al-Mutairi, F. M., et al. (2022). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Gels, 8(11), 748. [Link]

  • Surma, M., et al. (2023). Determination of Polar Heterocyclic Aromatic Amines in Meat Thermally Treated in a Roasting Bag with Dried Fruits. Molecules, 28(14), 5364. [Link]

  • Peretto, I., et al. (2020). Lead Optimization of Benzoxazolone Carboxamides as Orally Bioavailable and CNS Penetrant Acid Ceramidase Inhibitors. Journal of Medicinal Chemistry, 63(7), 3556–3572. [Link]

  • Mall, T., & Sharma, M. (2023). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Welcome to the technical support resource for the synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the common challenges and improve the yield and purity of your synthesis.

Introduction to the Synthesis

The synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The overall synthetic pathway can be broken down into three key stages:

  • Cyclization: Formation of the benzoxazolone ring system from 2-amino-4-nitrophenol to yield 6-nitro-1,3-benzoxazol-2(3H)-one.

  • N-Ethylation: Introduction of the ethyl group at the N3 position.

  • Reduction: Conversion of the nitro group to the target amine.

This guide will address potential issues at each of these critical stages.

Visualizing the Synthetic Pathway

Synthesis_Pathway A 2-Amino-4-nitrophenol B 6-Nitro-1,3-benzoxazol-2(3H)-one A->B Cyclization (e.g., Urea melt) C 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one B->C N-Ethylation (e.g., EtI, Base) D 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one C->D Reduction (e.g., SnCl2/HCl or H2/Pd-C)

Caption: Overall synthetic route to 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Stage 1: Synthesis of 6-Nitro-1,3-benzoxazol-2(3H)-one

Q1: My initial cyclization reaction of 2-amino-4-nitrophenol is resulting in a low yield. What are the likely causes and how can I improve it?

A1: Low yields in this initial step are a common hurdle. The primary causes often revolve around reaction conditions and the purity of your starting materials.

  • Inadequate Temperature: The condensation of 2-amino-4-nitrophenol with a carbonyl source like urea typically requires high temperatures, often in a melt phase (130-160°C).[1] Insufficient heat will lead to an incomplete reaction. Conversely, excessively high temperatures can cause decomposition of the starting material and the product.

  • Purity of Starting Materials: Impurities in the 2-amino-4-nitrophenol can significantly interfere with the cyclization process. It is crucial to start with high-purity reagents.[2]

  • Reaction Time: Ensure the reaction is monitored (e.g., by TLC) until the starting material is consumed. Premature workup will naturally result in a low yield.[1]

Troubleshooting Steps:

  • Verify Starting Material Purity: Check the melting point of your 2-amino-4-nitrophenol against the literature value. Consider recrystallization if significant impurities are suspected.

  • Optimize Temperature: If using a urea melt, ensure the temperature is maintained within the optimal range. If using a solvent, ensure it is high-boiling and the reaction is run at reflux.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material.

Stage 2: N-Ethylation of 6-Nitro-1,3-benzoxazol-2(3H)-one

Q2: I am observing incomplete ethylation and the presence of starting material in my TLC analysis. What should I do?

A2: Incomplete N-alkylation can be due to several factors related to the reagents and reaction conditions.

  • Base Strength and Stoichiometry: The choice and amount of base are critical for deprotonating the benzoxazolone nitrogen, making it nucleophilic. A base that is too weak may not lead to complete deprotonation.

  • Reactivity of Ethylating Agent: While ethyl iodide is commonly used, its reactivity can be affected by degradation. Ensure you are using a fresh or properly stored reagent.

  • Solvent Choice: The solvent should be able to dissolve the benzoxazolone salt and be inert to the reaction conditions. An inappropriate solvent can hinder the reaction.

Troubleshooting Steps:

  • Base Selection: Consider using a stronger base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), in an appropriate aprotic solvent like DMF or acetonitrile.

  • Excess Reagents: A slight excess of both the base and ethyl iodide can help drive the reaction to completion.

  • Temperature Control: Gently heating the reaction mixture can often improve the rate of alkylation. Monitor for potential side product formation at higher temperatures.

Q3: My TLC shows multiple spots, suggesting the formation of side products during ethylation. What are these and how can I minimize them?

A3: A common side reaction is O-alkylation, where the ethyl group attaches to the oxygen of the carbonyl group.

  • Minimizing O-Alkylation: The choice of solvent and counter-ion can influence the N- versus O-alkylation ratio. Using a polar aprotic solvent like DMF can favor N-alkylation.

Troubleshooting Steps:

  • Solvent Optimization: Switch to a polar aprotic solvent if you are using a less polar one.

  • Temperature Control: Running the reaction at a lower temperature may increase the selectivity for N-alkylation.

Stage 3: Reduction of 3-Ethyl-6-nitro-1,3-benzoxazol-2(3H)-one

Q4: The reduction of the nitro group is sluggish or incomplete. How can I improve the conversion?

A4: The efficiency of the nitro group reduction can be highly dependent on the chosen method and the activity of the reagents.

  • Catalyst Activity (for Catalytic Hydrogenation): If using a catalyst like Palladium on carbon (Pd/C), ensure it is active. Catalysts can lose activity over time or due to improper handling.

  • Reducing Agent Stoichiometry (for Metal/Acid Reductions): When using reagents like tin(II) chloride (SnCl2) or iron in acidic media, it is crucial to use a sufficient molar excess to ensure complete reduction.

Troubleshooting Steps:

  • Catalytic Hydrogenation:

    • Use a fresh batch of catalyst.

    • Ensure the system is properly purged with hydrogen and that the pressure is maintained.

    • Agitation is important to ensure good contact between the substrate, catalyst, and hydrogen.

  • Metal/Acid Reduction (e.g., SnCl2/HCl):

    • Increase the equivalents of the reducing agent.

    • Ensure the reaction mixture is acidic enough.

    • Heating the reaction can often drive it to completion.

Q5: I am getting a low yield of the final product after workup and purification. What are the common pitfalls?

A5: Product loss during workup and purification is a frequent issue, especially with amino compounds which can be sensitive.

  • Workup Procedure: Amines can be basic and may remain in the aqueous layer if the pH is not properly adjusted during extraction.

  • Purification Method: Amines can sometimes streak on silica gel columns, leading to poor separation and product loss.

  • Product Oxidation: Aromatic amines can be susceptible to air oxidation, which can lead to the formation of colored impurities.

Troubleshooting Steps:

  • pH Adjustment: During an aqueous workup, ensure the solution is made basic (pH > 8) before extracting with an organic solvent to ensure the amine is in its free base form.

  • Purification Strategy:

    • Recrystallization: This is often a good method for purifying solid amines. Common solvent systems include ethanol/water or ethyl acetate/hexane.[3][4]

    • Column Chromatography: If column chromatography is necessary, consider adding a small amount of triethylamine (~1%) to the eluent to prevent streaking.

  • Inert Atmosphere: Handle the purified amine under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially if it will be stored for an extended period.

Detailed Experimental Protocols

Protocol 1: Synthesis of 6-Nitro-1,3-benzoxazol-2(3H)-one

This protocol is a general guideline and may require optimization.

  • Combine 2-amino-4-nitrophenol and 1.5-3 equivalents of urea in a round-bottom flask equipped with a mechanical stirrer.

  • Heat the mixture in an oil bath to 140-150°C. The mixture will melt and ammonia will be evolved.

  • Maintain the temperature and continue stirring for 2-3 hours, monitoring the reaction by TLC (e.g., 1:1 ethyl acetate/hexane).

  • Allow the reaction mixture to cool to approximately 100°C and then pour it into a beaker of cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry to obtain the crude product.

  • The crude product can be purified by recrystallization from ethanol.

Protocol 2: N-Ethylation of 6-Nitro-1,3-benzoxazol-2(3H)-one
  • To a solution of 6-nitro-1,3-benzoxazol-2(3H)-one in anhydrous DMF, add 1.2 equivalents of a base (e.g., potassium carbonate).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 1.2 equivalents of ethyl iodide dropwise.

  • Heat the reaction to 50-60°C and monitor by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitate by vacuum filtration, wash with water, and dry.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 3: Reduction to 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Method A: Catalytic Hydrogenation

  • Dissolve 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one in a suitable solvent such as ethanol or ethyl acetate.

  • Add a catalytic amount of 10% Pd/C (typically 5-10 mol%).

  • Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator).

  • Stir the mixture vigorously at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify by recrystallization.

Method B: Tin(II) Chloride Reduction

  • Suspend 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one in ethanol.

  • Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.

  • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution or concentrated ammonium hydroxide until the pH is basic.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization.

Data Summary Table

StepKey ReagentsTypical SolventsTemperature RangeCommon Issues
Cyclization 2-Amino-4-nitrophenol, UreaNone (melt) or high-boiling solvent130-160°CLow yield, decomposition
N-Ethylation Ethyl iodide, K2CO3 or NaHDMF, AcetonitrileRoom Temp to 60°CIncomplete reaction, O-alkylation
Reduction H2/Pd-C or SnCl2/HClEthanol, Ethyl AcetateRoom Temp to RefluxIncomplete reduction, catalyst deactivation

Logical Relationships in Troubleshooting

Troubleshooting_Logic cluster_0 Low Yield Observed cluster_1 Potential Causes cluster_2 Corrective Actions A Low Yield in Cyclization D Impure Starting Materials A->D E Suboptimal Temperature A->E B Incomplete Ethylation F Weak Base / Inactive Reagent B->F G Side Reactions (O-alkylation) B->G C Poor Recovery After Reduction H Catalyst Deactivation C->H I Improper Workup (pH) C->I J Oxidation of Amine C->J K Recrystallize Starting Material D->K L Optimize Temperature & Time E->L M Use Stronger Base / Fresh Reagents F->M N Change Solvent / Lower Temp. G->N O Use Fresh Catalyst / Increase Loading H->O P Adjust pH Before Extraction I->P Q Use Inert Atmosphere / Recrystallize J->Q

Caption: Troubleshooting flowchart for the synthesis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

References

  • University of California, Los Angeles. (n.d.). Recrystallization - Single Solvent. UCLA Chemistry and Biochemistry. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]

Sources

Optimization

Technical Support Center: Purification of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and Derivatives

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and its related structures. This document provides practical, in-...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, chemists, and drug development professionals working with 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and its related structures. This document provides practical, in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and purification methodologies to help you overcome common challenges in the lab.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common, high-level questions encountered during the purification of this class of compounds.

Q1: My final product of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one has a persistent pink or brown color. What is the likely cause and how can I remove it?

A1: A persistent color, typically ranging from pink to dark brown, in aromatic amines is almost always due to the formation of minor oxidative impurities. The primary amino group (-NH2) on the benzoxazolone ring is susceptible to air oxidation, especially when exposed to light, heat, or trace metal catalysts. This process forms highly colored, conjugated polymeric species.

  • Mitigation during Workup:

    • Inert Atmosphere: Handle the compound under an inert atmosphere (Nitrogen or Argon) whenever possible, especially during concentration steps where heat is applied.

    • Antioxidants: Adding a small amount of a reducing agent like sodium bisulfite (NaHSO3) or sodium thiosulfate (Na2S2O3) to your aqueous phase during extraction can help prevent oxidation.

  • Removal Post-Synthesis:

    • Charcoal Treatment: A common and effective method is to treat a solution of the crude product with activated charcoal. Dissolve the compound in a suitable solvent (e.g., hot ethyl acetate or acetone), add a small amount of activated charcoal (typically 1-5% w/w), stir or heat briefly, and then filter the hot solution through a pad of Celite® to remove the charcoal. Be aware that charcoal can reduce your yield due to non-specific adsorption.[1]

    • Recrystallization: Careful recrystallization from a well-chosen solvent system is often sufficient to leave colored impurities behind in the mother liquor.

Q2: What are the best starting solvents for recrystallizing 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one?

A2: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. For the benzoxazolone core, a good starting point is polar protic or polar aprotic solvents.

  • Primary Recommendations: Ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or acetone/acetonitrile.[1][2]

  • Methodology: Begin by attempting to dissolve the crude material in a minimal amount of the chosen solvent at its boiling point. If it dissolves completely, allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation. If the compound is too soluble, a mixed-solvent system (using a solvent in which it is soluble and an anti-solvent in which it is not) may be necessary.

Q3: I am struggling to separate my product from the 6-nitro precursor on a silica gel column. What can I do?

A3: The starting material, likely 3-ethyl-6-nitro-1,3-benzoxazol-2(3H)-one, is significantly less polar than the desired 6-amino product. This large polarity difference should allow for straightforward separation. If you are experiencing co-elution, consider the following:

  • Incomplete Reaction: The most common cause is an incomplete reduction of the nitro group. Ensure your reaction has gone to completion using Thin Layer Chromatography (TLC) before workup.

  • TLC Visualization: Use a visualization method that can distinguish both spots clearly. The amino compound can often be visualized using a ninhydrin stain or by its fluorescence under UV light, while the nitro compound will be UV active. Stains like cinnamaldehyde can also specifically detect primary aromatic amines.

  • Solvent System (Mobile Phase): You may be using a mobile phase that is too polar, causing both compounds to move too quickly up the column (high Rf values). Decrease the polarity of your eluent. Start with a less polar system like 20-30% ethyl acetate in hexanes and gradually increase the polarity. The nitro compound should elute much earlier than the amino product.

  • Silica Gel Deactivation: The basic amino group can interact strongly with the acidic silica gel, leading to peak tailing or irreversible adsorption. To counteract this, you can either:

    • Add 0.5-1% triethylamine (Et3N) or ammonia to your mobile phase to neutralize the acidic sites on the silica.

    • Use a different stationary phase, such as neutral alumina.

Section 2: In-Depth Troubleshooting Guides

Guide 1: Issue - Co-eluting Impurities During Column Chromatography

Researchers often face challenges in separating the target compound from structurally similar impurities, such as isomers or byproducts from side reactions.

  • Problem Diagnosis:

    • HPLC analysis shows shouldered peaks or broad peaks that fail to meet purity specifications.

    • ¹H NMR of "pure" fractions shows persistent, low-level impurity peaks.

    • TLC plates show spots that are very close together (ΔRf < 0.1) across multiple solvent systems.

  • Root Cause Analysis:

    • Isomeric Impurities: Side reactions during synthesis (e.g., incomplete regioselectivity) can produce isomers (e.g., 4-amino or 7-amino derivatives) that have very similar polarities.

    • Unreacted Intermediates: If the synthesis is multi-step, intermediates may carry through to the final step and be difficult to remove.

    • Byproducts of Cyclization: The formation of the benzoxazolone ring can sometimes lead to side products, especially if reaction conditions are not optimized.[3][4]

  • Step-by-Step Solution Protocol:

    • Orthogonal Chromatography Method Development: Do not rely solely on silica gel. Explore different separation principles.

      • Stationary Phase: Switch from standard silica to a cyanopropyl-bonded phase or a phenyl-bonded phase for HPLC. These phases offer different selectivity for aromatic compounds.[5]

      • Mobile Phase: Systematically screen mobile phase modifiers. For reverse-phase HPLC, vary the organic modifier (acetonitrile vs. methanol) and the pH of the aqueous phase. For normal phase, introduce small amounts of a third solvent (e.g., dichloromethane or methanol) to a hexane/ethyl acetate system.

    • pH-Controlled Extraction: Leverage the basicity of the amino group.

      • Dissolve the crude mixture in an organic solvent like ethyl acetate or dichloromethane.

      • Extract with a dilute aqueous acid solution (e.g., 1M HCl). The desired amino-benzoxazolone will move into the aqueous phase as the protonated salt.

      • Neutral, non-basic impurities will remain in the organic layer.

      • Separate the layers, then basify the aqueous layer with a base like sodium bicarbonate (NaHCO3) or sodium hydroxide (NaOH) to regenerate the free amine.

      • Back-extract the product into a fresh organic solvent.

    • Derivatization: As a last resort for analytical identification or small-scale purification, the primary amine can be temporarily converted into a derivative (e.g., an acetamide or a Boc-protected amine). This significantly changes the polarity and may allow for easy separation from the problematic impurity. The protecting group can then be removed in a subsequent step.

G cluster_options Purification Strategy start Start: Impure Product (Co-eluting Species) check_tlc Analyze via TLC/HPLC Are peaks resolved? start->check_tlc success Purification Successful check_tlc->success  Yes change_mobile Optimize Mobile Phase (e.g., add Et3N, change solvent ratio) check_tlc->change_mobile  No change_mobile->check_tlc Re-analyze change_stationary Change Stationary Phase (e.g., Alumina, C18, Cyano) change_mobile->change_stationary Still unresolved change_stationary->check_tlc Re-analyze extraction Perform pH-Controlled Acid/Base Extraction change_stationary->extraction Still unresolved extraction->check_tlc

Caption: Decision workflow for resolving co-eluting impurities.

Guide 2: Issue - Poor Yield or Product Oiling Out During Recrystallization

Recrystallization is a powerful technique, but it can be problematic if not optimized correctly.

  • Problem Diagnosis:

    • Very little solid material crashes out upon cooling.

    • An oil forms instead of solid crystals.

    • The product precipitates too quickly as a fine, impure powder ("crashing out").

  • Root Cause Analysis:

    • Incorrect Solvent Choice: The solvent may be too good (product remains soluble even when cold) or too poor (product is insoluble even when hot).

    • Supersaturation: The solution is too concentrated, preventing the formation of an ordered crystal lattice.

    • Rapid Cooling: Cooling the solution too quickly does not allow time for crystals to form properly, often trapping impurities and solvent.

    • Insoluble Impurities: The presence of insoluble impurities can inhibit crystallization.

  • Step-by-Step Solution Protocol:

    • Systematic Solvent Screening (Small Scale): Before committing your entire batch, test solubility in a range of solvents. Use the table below as a guide.

    • Ensure Complete Dissolution: When heating, ensure all the solid has completely dissolved. If some solid remains even after adding significant solvent, it is likely an insoluble impurity. Perform a hot filtration to remove it before cooling.

    • Control the Cooling Rate:

      • Allow the flask to cool slowly to room temperature on the benchtop, insulated with glass wool if necessary. Do not place it directly in an ice bath from a hot state.

      • Once at room temperature, induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal from a previous batch.

      • Only after crystal growth has begun should you move the flask to an ice bath or refrigerator to maximize the yield.

    • Addressing Oiling Out: If an oil forms, it means the solution became supersaturated at a temperature above the compound's melting point (or the melting point of a solvate).

      • Re-heat the solution until the oil redissolves.

      • Add slightly more solvent to reduce the concentration.

      • Attempt to cool even more slowly, perhaps by placing the hot flask inside a large beaker of hot water and allowing the entire assembly to cool together.

Solvent ClassExample(s)Expected Solubility ProfileNotes & Cautions
Alcohols Ethanol, IsopropanolGood solubility when hot, moderate to low when cold. Often a good first choice.Can form solvates. Ensure product is fully dried.
Esters Ethyl AcetateGood choice for many medium-polarity compounds.Ensure it is dry (anhydrous) to prevent hydrolysis of esters.
Ketones AcetoneTends to be a very strong solvent. Often used as part of a mixed-solvent system.Very volatile. Be careful when heating.
Mixed Solvents Acetone/Acetonitrile[1], Ethanol/WaterHighly versatile. Allows fine-tuning of polarity to achieve ideal solubility.Add the "anti-solvent" (e.g., water) dropwise to the hot solution until turbidity persists, then re-heat to clarify before cooling.
Aromatic TolueneMay be effective if other solvents fail.Higher boiling point and different safety considerations.

Section 3: Reference Protocols

Protocol 1: Standard Flash Column Chromatography with Triethylamine

This protocol is designed to purify the title compound while mitigating issues of streaking caused by its basic amine functionality.

  • Slurry Preparation: Choose an appropriate glass column and dry-pack it with silica gel or, preferably, prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 5% ethyl acetate in hexanes).

  • Mobile Phase Preparation: Prepare your mobile phase (e.g., Ethyl Acetate/Hexane gradient). Add 0.5% triethylamine (Et3N) by volume to both the low-polarity and high-polarity solvents to ensure a consistent concentration throughout the gradient.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase. If it's not fully soluble, pre-adsorb it onto a small amount of silica gel. To do this, dissolve the compound in a volatile solvent (like DCM/Methanol), add silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

  • Elution: Load the sample onto the top of the column. Begin elution with the low-polarity mobile phase, collecting fractions. Gradually increase the polarity of the mobile phase according to the separation observed on your analytical TLC plates.

  • Fraction Analysis: Analyze the collected fractions by TLC. Combine the fractions containing the pure product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure. Note: The triethylamine will also be present. A final co-evaporation with a solvent like toluene can help remove residual triethylamine.

G prep_column 1. Prepare Silica Slurry & Pack Column prep_mobile 2. Prepare Mobile Phase (with 0.5% Et3N) prep_column->prep_mobile load_sample 3. Load Sample (Dry or Wet Loading) prep_mobile->load_sample elute 4. Elute with Gradient load_sample->elute analyze 5. Analyze Fractions (TLC) elute->analyze combine 6. Combine Pure Fractions analyze->combine evaporate 7. Evaporate Solvent combine->evaporate

Caption: Standard operating procedure for flash column chromatography.

Section 4: References

  • Narang, A. S., Choudhury, D. R., & Richards, A. (n.d.). Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography. Journal of Chromatographic Science, Oxford Academic. [Link]

  • Yin, X., Chen, Z., & Liu, Z. (2012). Simple and rapid detection of aromatic amines using a thin layer chromatography plate. Analytical Methods, Royal Society of Chemistry. [Link]

  • Dall'Anese Riccardo Giovanni, Bartolini Giuseppe, & Franchi Andrea. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. [Link]

  • Mohammad, A., & Tiwari, S. (n.d.). TLC of aromatic amines: Separation of p-Dimethylaminobenzaldehyde from p- Dimethy laminocinnama!dehyde. [Link]

  • Pattan, S. R., et al. (2011). Synthesis & Biological evaluation of Oxazolone derivatives. Current Research in Pharmaceutical Sciences. [Link]

  • Adam, et al. (2006). Process for the purification of substituted benzoxazole compounds. Google Patents.

  • Kahlenberg, E. M. (n.d.). Synthesis of Some Substituted Benzoxazolones. Sciencemadness.org. [Link]

  • Prasher, P., & Singh, P. (2020). Synthesis and biological profile of benzoxazolone derivatives. ResearchGate. [Link]

  • Phalke, P. P., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics. [Link]

  • (n.d.). 6-Amino-3-methylbenzo[d]oxazol-2(3H)-one. [Link]

  • (n.d.). Benzoxazole synthesis. Organic Chemistry Portal. [Link]

  • Hradilova, L., et al. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: A Scientist's Guide to Overcoming Solubility Challenges with 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Welcome to the technical support center. As Senior Application Scientists, we understand that unlocking the full potential of a promising molecule like 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one requires overcoming practic...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. As Senior Application Scientists, we understand that unlocking the full potential of a promising molecule like 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one requires overcoming practical hurdles. One of the most common challenges encountered in the lab is its limited solubility. This guide is designed to provide you with a systematic approach to troubleshooting and resolving these issues, ensuring your reactions and assays are robust and reproducible.

The core of the problem lies in the molecule's structure. Benzoxazolone derivatives are characterized by a rigid, aromatic framework.[1] This planarity, combined with the potential for intermolecular hydrogen bonding via the amino group and the lactam moiety, can lead to a stable crystal lattice structure that is difficult for solvent molecules to disrupt, resulting in poor solubility, particularly in aqueous media.

This guide will walk you through a series of frequently asked questions, a logical troubleshooting workflow, and detailed protocols to systematically address solubility issues.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, even in common organic solvents. Why is this happening?

A1: This is a common observation. The benzoxazolone core is a flat, electron-rich system that promotes strong intermolecular π-π stacking and hydrogen bonding in its solid state. These forces create a highly stable crystal lattice with a high melting point, which requires significant energy to break down.[1] While more soluble in polar aprotic organic solvents than in water, it can still be challenging to achieve high concentrations. We recommend starting with solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) for preparing high-concentration stock solutions.[2]

Q2: My compound dissolves in my organic stock solvent (e.g., DMSO), but crashes out when I add it to my aqueous reaction buffer. What's the cause and how can I fix it?

A2: This phenomenon, known as precipitation or "crashing out," occurs when the compound's concentration in the final aqueous medium exceeds its thermodynamic solubility limit. DMSO is a water-miscible co-solvent, but as its percentage decreases upon dilution into the buffer, the overall solvent environment becomes more polar and aqueous, which cannot maintain the benzoxazolone in solution.

  • Immediate Fixes:

    • Reduce Final Concentration: The simplest solution is often to lower the final concentration of the compound in your assay if the experimental design permits.[2]

    • Increase Co-solvent Percentage: Try to keep the final concentration of the organic co-solvent (like DMSO) as high as tolerable for your reaction or biological system, typically in the range of 0.5-2%.

Q3: Can I use pH adjustment to increase the solubility of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one?

A3: Absolutely. The primary amino group (-NH₂) at the 6-position is basic and can be protonated under acidic conditions to form a more polar and, therefore, more water-soluble ammonium salt (-NH₃⁺). This is a highly effective strategy.[2] Determining the compound's pH-solubility profile is a critical first step. A simple test involves preparing a slurry of the compound in buffers of varying pH (e.g., pH 2, 5, 7.4, 9) to find the range where solubility is maximized.

Q4: Is it safe to heat the mixture or use sonication to aid dissolution?

A4: Gentle warming and sonication are standard physical methods to accelerate the dissolution process.[2] However, they must be used with caution.

  • Heating: Can provide the energy needed to break the crystal lattice. However, you must first confirm the thermal stability of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. We recommend running a control experiment where a dissolved sample is heated to the target temperature for the intended duration, followed by analysis (e.g., by HPLC or LC-MS) to check for degradation products.

  • Sonication: Uses ultrasonic waves to create cavitation, which breaks apart solid aggregates and enhances solvent penetration.[2] This is generally a safer method than heating as it imparts less thermal stress on the molecule.

Part 2: Systematic Troubleshooting Workflow

When encountering a solubility issue, a systematic approach is more effective than random trial-and-error. The following workflow provides a logical sequence of steps to diagnose and solve the problem.

G cluster_solutions Solution Pathways start Solubility Issue Identified (e.g., precipitation, cloudiness) char_prob Step 1: Characterize the Problem - Stock Solution Prep? - Reaction Mixture? start->char_prob solvent_screen Step 2: Systematic Solvent Screening (See Protocol 2) char_prob->solvent_screen Initial dissolution ph_adjust Step 3: pH Modification (See Protocol 3) solvent_screen->ph_adjust Aqueous insolubility co_solvent Step 4: Co-Solvent Optimization - Vary % of DMSO/DMF - Test other co-solvents (e.g., NMP, DMAc) ph_adjust->co_solvent If pH is fixed success Resolution: Compound is Solubilized Proceed with Experiment ph_adjust->success physical_methods Step 5: Apply Physical Methods - Sonication - Gentle Warming (check stability!) co_solvent->physical_methods co_solvent->success physical_methods->success If successful fail Advanced Strategy Needed - Formulation (Cyclodextrins) - Nanosuspension - Chemical Modification (Prodrug) physical_methods->fail If still insoluble

Caption: A workflow for troubleshooting solubility issues.

Part 3: Solubility Enhancement Strategies & Protocols

Solvent Screening & Data

The first step in any reaction development is to understand the compound's solubility in a range of common laboratory solvents. This informs the choice of reaction medium and the feasibility of achieving the desired concentration.

Protocol 1: Systematic Solvent Screening

  • Preparation: Accurately weigh 1-2 mg of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one into several small, labeled glass vials.

  • Solvent Addition: To each vial, add a precise volume (e.g., 100 µL) of a test solvent.

  • Equilibration: Cap the vials and agitate them at a consistent temperature (e.g., 25 °C) for 1-2 hours. Use a vortex mixer or shaker.

  • Observation: Visually inspect each vial for undissolved solid. If fully dissolved, the solubility is ≥ 10-20 mg/mL.

  • Incremental Addition: If solid remains, add another 100 µL of solvent, recalculate the potential concentration, and repeat the equilibration. Continue until the solid dissolves or a large volume of solvent has been added.

  • Quantification: For precise measurements, the saturated solution can be filtered or centrifuged, and the supernatant concentration can be determined by a calibrated analytical method like HPLC-UV.

Table 1: Representative Solubility Data for Benzoxazolone-type Compounds

SolventTypeExpected Solubility of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-oneRationale & Comments
DMSO Polar Aprotic> 50 mg/mLExcellent choice for stock solutions. Disrupts crystal lattice effectively.
DMF Polar Aprotic> 50 mg/mLSimilar to DMSO, good for stock solutions. Can be easier to remove under vacuum.
THF Moderately Polar5-15 mg/mLModerate solubility. Useful for reactions where DMSO/DMF are incompatible.
Acetonitrile Polar Aprotic1-5 mg/mLLower solubility. Often used in purification (HPLC).
Methanol/Ethanol Polar Protic< 5 mg/mLPoor solubility due to strong solvent-solvent hydrogen bonds competing with solute-solvent interactions.
Water (pH 7.4) Aqueous< 0.1 mg/mLVery poorly soluble. The molecule is largely neutral at this pH.
0.1 M HCl (pH 1) Aqueous Acid1-10 mg/mLSignificantly increased solubility due to protonation of the amino group to form a soluble salt.
pH-Dependent Solubility Enhancement

This strategy leverages the basic amino group. By lowering the pH, you can dramatically increase aqueous solubility.

Protocol 2: pH-Dependent Solubility Assessment

  • Buffer Preparation: Prepare a series of buffers across a relevant pH range (e.g., pH 2, 4, 6, 7.4, 8, 10).

  • Sample Preparation: Add an excess of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one to a known volume of each buffer in separate vials. Ensure solid is visible.

  • Equilibration: Seal the vials and shake them at a constant temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Analysis: Carefully remove an aliquot of the supernatant, dilute it with a suitable mobile phase or solvent (e.g., acetonitrile or DMSO), and measure the concentration using a validated HPLC-UV method.

  • Data Plotting: Plot solubility (mg/mL or µM) versus pH to visualize the compound's pH-solubility profile.

G cluster_0 Effect of pH on Solubility y_axis Solubility (mg/mL) x_axis pH origin origin origin->y_axis origin->x_axis p1 p2 p1->p2 p3 p2->p3 p4 p3->p4 p5 p4->p5 p6 p5->p6 high_sol Protonated Form (-NH3+) (High Solubility) xtick4 4 xtick6 6 ytick1 Low ytick2 High

Caption: pH effect on 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one solubility.

References

  • BenchChem. (2025). Technical Support Center: Overcoming Solubility Challenges of Benzoxazole Compounds.
  • BenchChem. (2025).
  • Di Martino, A., et al. (2017). Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug. RSC Advances. [Link]

  • Jain, S., et al. (2022). A Brief Review on Solubility Enhancement Techniques with Drug and Polymer. Journal of Drug Delivery and Therapeutics. [Link]

  • Savjani, K. T., et al. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics. [Link]

  • Ascendia Pharma. (2021). 5 Novel Techniques for Solubility Enhancement. [Link]

Sources

Optimization

stability issues of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one under acidic or basic conditions

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. This document is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. This document is designed for researchers, scientists, and drug development professionals to navigate the stability challenges associated with this compound, particularly under acidic and basic conditions. As a key heterocyclic scaffold in medicinal chemistry, understanding its stability profile is paramount for developing robust analytical methods, stable formulations, and reliable experimental outcomes.[1]

Frequently Asked Questions (FAQs)

Q1: What is 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and why is it important?

A1: 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is a heterocyclic organic compound. The benzoxazolone core is a privileged scaffold in drug discovery, appearing in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective agents.[1] Its specific structure, featuring an amino group and an ethyl substituent, makes it a valuable intermediate for synthesizing more complex pharmaceutical candidates.[2]

Q2: Why is the stability of this compound a concern under acidic or basic conditions?

A2: The core 1,3-benzoxazol-2(3H)-one structure contains a cyclic carbamate (urethane) functional group. This group is susceptible to hydrolysis, a chemical reaction where water breaks down the molecule.[3] This process can be significantly accelerated by the presence of acid or base, leading to the degradation of the parent compound and the formation of impurities.[4] Understanding this instability is crucial for anyone working with the molecule in aqueous solutions, such as during formulation, in HPLC mobile phases, or in biological assays.

Q3: What is the primary degradation product of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one via hydrolysis?

A3: The primary degradation pathway under both acidic and basic conditions is the hydrolysis of the carbamate bond, leading to the opening of the oxazolone ring. This is typically followed by decarboxylation (loss of CO₂) to yield 4-amino-2-(ethylamino)phenol .

Q4: What are the general recommended storage conditions for this compound?

A4: To ensure long-term stability, the solid compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[2] For solutions, it is advisable to use aprotic organic solvents (e.g., DMSO, DMF) for stock solutions and to minimize the time the compound spends in aqueous solutions, especially at pH extremes. If aqueous buffers are necessary, they should be kept as close to neutral pH as possible and used fresh.

Troubleshooting Guide: Stability Issues in Experiments

This section addresses specific problems you may encounter and provides explanations and solutions based on the chemical properties of the benzoxazolone ring system.

Q1: I'm observing a decreasing peak area for my parent compound and the emergence of a new, more polar peak during an HPLC run using an acidic mobile phase. What is happening?

Probable Cause: You are likely observing acid-catalyzed hydrolysis of the benzoxazolone ring directly in your analytical system.

Detailed Explanation: Under acidic conditions, the carbonyl oxygen of the carbamate is protonated, which significantly increases the electrophilicity of the carbonyl carbon. A water molecule from the mobile phase then acts as a nucleophile, attacking this carbon. This leads to a tetrahedral intermediate that collapses, breaking the ring's C-O bond. The resulting carbamic acid intermediate is unstable and rapidly decarboxylates to form the more polar 4-amino-2-(ethylamino)phenol, which typically has a shorter retention time on a reverse-phase HPLC column. The rate of this degradation can be surprisingly fast, even in mildly acidic conditions.

Solutions:

  • Modify Mobile Phase: If possible, increase the pH of your mobile phase to be closer to neutral (pH 6-7). Use buffers like phosphate or acetate to maintain a stable pH.

  • Reduce Run Time: Shorter chromatographic runs minimize the compound's exposure time to the acidic environment.

  • Lower Temperature: Perform the chromatography at a reduced temperature (e.g., 4°C) to slow the rate of hydrolysis.[5]

  • Use Aprotic Solvents: Prepare your samples in aprotic solvents and inject them immediately after preparation.

Q2: After incubating my compound in a basic buffer (e.g., pH 9) for a stability study, I see almost complete loss of the parent compound. How can I confirm the identity of the degradation product?

Probable Cause: You are observing rapid base-catalyzed hydrolysis.

Detailed Explanation: In basic solutions, the hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the electron-deficient carbonyl carbon of the carbamate.[4] This initiates a similar ring-opening cascade as seen in acidic conditions, ultimately yielding the same 4-amino-2-(ethylamino)phenol product after decarboxylation. This reaction is often faster than acid-catalyzed hydrolysis.

Solutions for Identification:

  • LC-MS Analysis: The most effective way to identify the degradant is by Liquid Chromatography-Mass Spectrometry (LC-MS). You should look for a mass corresponding to 4-amino-2-(ethylamino)phenol (Molecular Formula: C₈H₁₂N₂O, Approximate Mass: 152.19 Da).

  • Forced Degradation and Co-injection: Intentionally degrade a small sample of the parent compound under controlled basic conditions (see Protocol 1 below). Then, inject this sample and your experimental sample separately and as a mixture (co-injection). If the unknown peak in your experimental sample has the same retention time and increases in size upon co-injection, it strongly suggests they are the same compound.

Q3: My experimental results are inconsistent, especially when working with different buffer systems. What factors could be at play?

Probable Cause: The rate of hydrolysis is highly sensitive to the experimental environment. Inconsistent results often stem from minor, uncontrolled variations.

Detailed Explanation: The stability of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is not just a simple function of being "acidic" or "basic." The precise rate of degradation depends on several factors:

  • pH: The rate of hydrolysis generally increases as the pH moves further from neutral in either direction.[4]

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.

  • Buffer Species and Concentration: Some buffer species can act as catalysts themselves (general acid-base catalysis). Higher buffer concentrations can also influence the degradation rate.

Solutions for Consistency:

  • Precise pH Control: Always measure and document the pH of your solutions before use.

  • Thermostat Your Experiments: Use a water bath or incubator to maintain a constant and documented temperature.

  • Standardize Buffers: Use the same buffer system (e.g., phosphate, borate) at the same concentration for all related experiments to ensure comparability.

  • Use Fresh Solutions: Prepare buffers and drug solutions fresh daily to avoid pH drift or contamination.

Data & Visualization
Proposed Degradation Pathways

The following diagrams illustrate the proposed mechanisms for the degradation of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

AcidHydrolysis cluster_main Acid-Catalyzed Hydrolysis Parent 6-Amino-3-ethyl-1,3- benzoxazol-2(3H)-one Protonated Protonated Carbonyl (Activated Intermediate) Parent->Protonated + H+ Tetrahedral Tetrahedral Intermediate Protonated->Tetrahedral + H2O RingOpen Ring-Opened Carbamic Acid Tetrahedral->RingOpen Ring Opening Product 4-Amino-2-(ethylamino)phenol + CO2 RingOpen->Product - H+ - CO2

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

BaseHydrolysis cluster_main Base-Catalyzed Hydrolysis Parent 6-Amino-3-ethyl-1,3- benzoxazol-2(3H)-one Tetrahedral Tetrahedral Intermediate Parent->Tetrahedral + OH- RingOpen Ring-Opened Carbamate Anion Tetrahedral->RingOpen Ring Opening Product 4-Amino-2-(ethylamino)phenol + CO2 RingOpen->Product + H2O - OH- - CO2

Caption: Proposed mechanism for base-catalyzed hydrolysis.

Summary of Forced Degradation Conditions

Forced degradation studies are essential to confirm these pathways and develop stability-indicating methods.[6][7]

Stress ConditionReagent/ConditionTypical DurationExpected OutcomePrimary Degradant
Acidic Hydrolysis 0.1 M HCl, 60°C2 - 24 hoursSignificant Degradation4-Amino-2-(ethylamino)phenol
Basic Hydrolysis 0.1 M NaOH, RT0.5 - 8 hoursRapid & Complete Degradation4-Amino-2-(ethylamino)phenol
Neutral Hydrolysis Water, 60°C24 - 72 hoursMinor to Moderate Degradation4-Amino-2-(ethylamino)phenol
Oxidative 3% H₂O₂, RT24 hoursVaries; potential for oxidationN-oxides or quinones
Photolytic ICH Q1B conditions24 hoursVaries; potential for degradationPhotodegradation products
Thermal (Dry Heat) 80°C48 hoursGenerally stableMinimal degradation
Experimental Protocols
Protocol 1: Forced Degradation Study for Stability Assessment

This protocol outlines a standard forced degradation study to investigate the stability of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one.

Objective: To determine the degradation profile of the compound under acidic and basic stress conditions and to generate the primary hydrolytic degradant for identification.

Materials:

  • 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

  • HPLC-grade Acetonitrile (ACN) and Water

  • Dimethyl Sulfoxide (DMSO)

  • Hydrochloric Acid (HCl), 1.0 M solution

  • Sodium Hydroxide (NaOH), 1.0 M solution

  • HPLC system with a C18 column and PDA or UV detector

Workflow Diagram:

ForcedDegradationWorkflow cluster_workflow Forced Degradation Experimental Workflow cluster_stress Stress Conditions A Prepare 1 mg/mL Stock Solution in DMSO B1 Acid Stress: Add 0.1 M HCl A->B1 B2 Base Stress: Add 0.1 M NaOH A->B2 B3 Neutral Control: Add Water A->B3 C Incubate at Specified Temperature & Time Points (e.g., 0, 2, 4, 8, 24h) B1->C B2->C B3->C D Quench Reaction (Neutralize) & Dilute with Mobile Phase C->D E Analyze by Stability-Indicating HPLC-UV/MS Method D->E F Calculate % Degradation & Identify Peaks E->F

Caption: Experimental workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1.0 mg/mL stock solution of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one in DMSO.

  • Preparation of Stress Samples (Example for 1 mL final volume):

    • Acidic: To a vial, add 100 µL of stock solution and 900 µL of 0.1 M HCl.

    • Basic: To a vial, add 100 µL of stock solution and 900 µL of 0.1 M NaOH.

    • Neutral (Control): To a vial, add 100 µL of stock solution and 900 µL of HPLC-grade water.

    • No Stress (T=0 Control): Prepare a sample by immediately proceeding to step 4 after mixing.

  • Incubation:

    • Incubate the basic stress sample at room temperature.

    • Incubate the acidic and neutral stress samples in a water bath or oven at 60°C.

    • Withdraw aliquots at appropriate time points (e.g., 1, 4, 8, 24 hours).

  • Sample Quenching and Dilution:

    • For each aliquot taken:

      • Acidic Sample: Add an equimolar amount of NaOH to neutralize, then dilute to a suitable final concentration (e.g., 10 µg/mL) with mobile phase.

      • Basic Sample: Add an equimolar amount of HCl to neutralize, then dilute as above.

      • Neutral Sample: Dilute directly as above.

  • HPLC Analysis:

    • Analyze all samples using a validated stability-indicating HPLC method. A typical starting point:

      • Column: C18, 4.6 x 150 mm, 5 µm

      • Mobile Phase: Gradient of A (0.1% Formic Acid in Water) and B (Acetonitrile).

      • Flow Rate: 1.0 mL/min

      • Detection: UV at a wavelength where both parent and degradants absorb, or PDA to assess peak purity.

      • Injection Volume: 10 µL

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the T=0 control.

    • Determine the relative percentage of major degradation products.

    • If using LC-MS, obtain mass spectra for the degradation peaks to confirm their identity.

References
  • Studies in heterocyclic chemistry. Part IV. Kinetics and mechanisms for the hydrolysis of benzoxazoles. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • Effect of pH on first-order rate constant for the hydrolysis of...
  • Degrad
  • Forced Degradation – A Review. (2022-11-30). [Source Not Specified].
  • Forced Degradation Studies. (2016-12-14). MedCrave online.
  • Stability Indicating Forced Degrad
  • 6-Amino-3-methylbenzo[d]oxazol-2(3H)-one. [Source Not Specified].
  • Synthesis and biological profile of benzoxazolone deriv
  • Describe the differences between the acidic and basic hydrolysis in aqueous solutions. [Source Not Specified].
  • Hydrolysis Reactions. (2025-03-18). Chemistry LibreTexts.
  • Synthesis and in vitro stability of amino acid prodrugs of 6-β-naltrexol for microneedle-enhanced transdermal delivery. (2015-11-15). PMC - NIH.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Pd-Catalyzed Cross-Coupling Reactions with Benzoxazolone Cores

Prepared by: Your Senior Application Scientist Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving benzoxazolone scaffolds. This guide is designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving benzoxazolone scaffolds. This guide is designed for researchers, medicinal chemists, and process development scientists who are leveraging these powerful reactions to synthesize complex molecules. Benzoxazolones are privileged heterocyclic motifs found in numerous pharmaceuticals and bioactive compounds. However, their unique electronic properties and potential for catalyst inhibition can present challenges during functionalization.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice to help you overcome common hurdles in your research.

Section 1: The Foundation - Understanding the Catalytic Cycle

Before troubleshooting, it is crucial to understand the fundamental mechanism of the reactions you are performing, most commonly Suzuki-Miyaura or Buchwald-Hartwig couplings. The generalized Pd(0)/Pd(II) catalytic cycle forms the basis for our discussion.

Pd_Catalytic_Cycle Figure 1. Generalized Pd(0)/Pd(II) Catalytic Cycle Pd0 Active Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetal Transmetalation (e.g., Suzuki) PdII_ArX->Transmetal + R'-[M] Deprot Deprotonation/Coordination (e.g., Buchwald-Hartwig) PdII_ArX->Deprot + H-NuR' / Base PdII_ArR L_nPd(II)(Ar)(R') Transmetal->PdII_ArR Deprot->PdII_ArR - H-Base+ X- RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Product (Ar-R') RedElim->Product

Caption: A simplified representation of the key steps in Pd-catalyzed cross-coupling. Failures can occur at any stage of this cycle.

Section 2: Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered in the lab, categorized by the observable outcome.

Category A: Low to No Product Conversion

Q1: My reaction shows no conversion of starting materials. What are the first and most critical checkpoints?

A1: This is a common and frustrating issue, often stemming from fundamental setup errors rather than complex chemical problems. Before re-evaluating your entire catalytic system, perform these three critical checks:

  • Verify an Inert Atmosphere: The active Pd(0) catalyst is highly sensitive to oxygen.[1][2] Inefficient degassing or a poor seal on your reaction vessel can lead to rapid catalyst oxidation and decomposition into palladium black, rendering it inactive.

    • Protocol: Ensure your solvent is thoroughly degassed using at least three freeze-pump-thaw cycles or by bubbling with an inert gas (Argon or Nitrogen) for a minimum of 20-30 minutes. Assemble your reaction under a positive pressure of inert gas.

  • Assess Reagent Purity and Integrity:

    • Solvents: Anhydrous conditions are critical. Use freshly dried solvents, as water can interfere with many organometallic reagents and certain bases.[3]

    • Bases: Solid bases like K₃PO₄ or Cs₂CO₃ can be hygroscopic. Ensure they are freshly ground and dried. The strength and solubility of the base are paramount for the reaction's success.[2]

    • Boronic Acids (for Suzuki Coupling): These reagents can degrade over time through dehydration to form boroxines or through protodeborylation.[1][4] Check the purity of your boronic acid; if it's old, consider using a freshly opened bottle or purifying it.

  • Confirm Catalyst Activation: Many reactions use Pd(II) precatalysts (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[5][6] If this reduction is inefficient, the catalytic cycle never begins.

    • Insight: Modern "precatalysts" like the Buchwald G3 or G4 palladacycles are designed for rapid and clean generation of the active Pd(0) catalyst, often making them more reliable than simple Pd(II) salts.[5] If you are using a Pd(II) source and suspect activation issues, switching to a precatalyst is a high-yield troubleshooting step.

Q2: My reaction is sluggish and gives low yields even after extended time. How can I improve the reaction rate and conversion?

A2: A sluggish reaction points to a slow step in the catalytic cycle. The two most common bottlenecks are oxidative addition and reductive elimination. Your strategy should be to choose components that accelerate these steps.

  • The Ligand is Key: The ligand is arguably the most critical variable for optimization.[7] For challenging couplings involving benzoxazolones, which can be electron-rich, you need a ligand that promotes the key steps of the cycle.

    • Expertise: Bulky, electron-rich monophosphine ligands (e.g., Buchwald-type biarylphosphine ligands like SPhos, XPhos, or RuPhos) are often the solution.[8][9] The steric bulk promotes reductive elimination, while the electron-donating nature accelerates oxidative addition, especially with less reactive aryl chlorides.[10][11]

  • Temperature and Concentration:

    • Carefully increase the reaction temperature in 10-20 °C increments. This can overcome the activation energy for a slow oxidative addition or reductive elimination.[9][12] However, be aware that higher temperatures can also increase the rate of side reactions like dehalogenation.[10]

    • Solubility can be a hidden issue, especially with large, planar heterocyclic systems.[4][13] If your starting materials are not fully dissolved, the reaction is limited by dissolution rate. Consider a solvent that better solubilizes all components at the reaction temperature.

ParameterRecommendation for Sluggish ReactionsRationale
Ligand Switch to a bulky, electron-rich biarylphosphine (e.g., XPhos, SPhos).Accelerates both oxidative addition and reductive elimination.
Temperature Increase temperature incrementally (e.g., from 80°C to 100°C).Provides energy to overcome slow kinetic steps.
Solvent Ensure all components are soluble. Consider higher-boiling solvents like toluene, dioxane, or CPME.A homogeneous reaction is essential for efficient catalysis.[3][13]
Catalyst Use a modern precatalyst (e.g., XPhos Pd G3).Ensures efficient formation of the active Pd(0) species.[5]
Category B: Major Side Product Formation

Q3: I'm observing significant hydrodehalogenation of my aryl halide starting material. How can I suppress this side reaction?

A3: Hydrodehalogenation (replacement of the halide with a hydrogen) is a pervasive side reaction, especially with electron-deficient or heteroaryl halides.[9][14] It arises from the formation of a palladium-hydride (Pd-H) species, which can undergo reductive elimination with the aryl group faster than the desired coupling.[1]

  • The Source of the Hydride: The Pd-H species can form from several sources:

    • Reaction of the palladium complex with trace water or alcohol impurities.

    • β-hydride elimination from alkoxide bases (like NaOtBu).

    • Decomposition of the solvent or amine coupling partner.

  • Troubleshooting Strategies:

    • Choice of Base: This is the most critical factor. Avoid alkoxide bases if possible, especially at high temperatures. Switch to a non-nucleophilic inorganic base like K₃PO₄, K₂CO₃, or Cs₂CO₃.[14][15] Using a milder base can sometimes prevent unwanted side reactions.[9]

    • Protect N-H Bonds: For benzoxazolones with an acidic N-H proton, deprotonation by the base increases the electron density of the ring system, which can sometimes favor side reactions. Protecting the nitrogen with a suitable group (e.g., Boc, SEM) can suppress dehalogenation.[9][16]

    • Aryl Halide Reactivity: The tendency for dehalogenation often follows the order I > Br > Cl.[9] If you are using an aryl iodide and facing this issue, switching to the corresponding aryl bromide or chloride (which may require a more active catalyst system) can be an effective solution.[14]

Q4: My main byproduct is the homocoupling of my boronic acid (Suzuki) or amine (Buchwald-Hartwig). What is causing this?

A4: Homocoupling is typically caused by one of two issues:

  • Oxygen Contamination (Suzuki): The presence of O₂ can promote the oxidative homocoupling of two boronic acid molecules, mediated by Pd(II) species.[1] This reinforces the need for meticulous degassing (see Q1).

  • Incorrect Catalyst Stoichiometry/Activation: If the rate of transmetalation (in Suzuki) or amine coordination/deprotonation (in Buchwald-Hartwig) is slow relative to other pathways, side reactions can dominate. For Buchwald-Hartwig amination of the benzoxazolone N-H, using a strong, sterically hindered base like LiHMDS or NaOtBu is crucial to ensure the amine is deprotonated and ready to engage with the palladium center.[8] For Suzuki reactions, ensuring the base is strong enough to facilitate the boronate formation and subsequent transmetalation is key.

Category C: Substrate-Specific Challenges with Benzoxazolones

Q5: I am attempting an N-arylation of the benzoxazolone nitrogen. What are the most important parameters to consider?

A5: The N-H of a benzoxazolone is weakly acidic and can be a challenging nucleophile. Success in N-arylation hinges on selecting a system that can overcome its moderate nucleophilicity without causing decomposition.

  • Base Selection is Critical: You need a base strong enough to deprotonate the benzoxazolone N-H but not so harsh that it degrades your substrates.

    • Strong Bases: Sodium tert-butoxide (NaOtBu) is a common choice for Buchwald-Hartwig aminations.[17]

    • Carbonate/Phosphate Bases: K₂CO₃ or K₃PO₄ are often effective and are milder alternatives, reducing the risk of side reactions with sensitive functional groups.[18]

  • Ligand Choice: The N-H of benzoxazolone can act as an inhibitor by coordinating to the palladium center.[19] You need a ligand that binds tightly to palladium and facilitates the C-N reductive elimination.

    • Expertise: Bidentate ligands like XantPhos or DPEPhos, or bulky monophosphine ligands like BrettPhos, are often employed to create a sterically crowded coordination sphere that promotes the final bond-forming step.[8][17]

Q6: I am trying to perform a direct C-H functionalization on the benzoxazolone aromatic ring. The reaction is not working. What am I missing?

A6: Palladium-catalyzed C-H functionalization is a powerful but nuanced technique.[20] Unlike cross-coupling with a halide, you are activating a much stronger C-H bond.

  • Directing Group is Essential: Most Pd-catalyzed C-H activations require a directing group to position the catalyst near the target C-H bond for cyclometalation.[21] For a benzoxazolone, the endocyclic nitrogen or the carbonyl oxygen can potentially act as a directing group, guiding the functionalization to an adjacent C-H bond.

  • Oxidant and Additives: These reactions often operate via a Pd(II)/Pd(IV) or a Pd(II)/Pd(0) catalytic cycle that requires an external oxidant (e.g., Ag₂CO₃, benzoquinone) to regenerate the active Pd(II) catalyst.[20] Additives like pivalic acid (PivOH) can act as a proton shuttle in the concerted metalation-deprotonation (CMD) step, which is often the turnover-limiting C-H cleavage event.[22]

  • Catalyst System: The catalyst requirements for C-H activation are often different from standard cross-couplings. Simple Pd(OAc)₂ is a very common catalyst for these transformations.[23][24]

Section 3: Advanced Troubleshooting Workflow

When initial optimizations fail, a systematic approach is necessary. The following workflow guides you through a logical sequence of experiments to diagnose and solve the problem.

Troubleshooting_Workflow Start Start: Low/No Yield Check_Basics Step 1: Verify Basics - Inert Atmosphere? - Reagent Purity? - Temperature Correct? Start->Check_Basics Side_Products Step 2: Analyze Crude Mixture - Any Side Products? (Dehalogenation, Homocoupling) Check_Basics->Side_Products Basics OK No_Reaction Starting Material Only Side_Products->No_Reaction No Dehalogenation Dehalogenation Product Side_Products->Dehalogenation Yes Homocoupling Homocoupling Product Side_Products->Homocoupling Yes Catalyst_Screen Step 3: Screen Catalyst System - Change Ligand (e.g., to Buchwald type) - Use Pre-catalyst (e.g., Pd G3) No_Reaction->Catalyst_Screen Base_Screen Step 4: Change Base - Switch from OtBu to K₃PO₄/Cs₂CO₃ Dehalogenation->Base_Screen Homocoupling->Check_Basics Check Degassing & Reagent Purity Solvent_Screen Step 5: Change Solvent - Check Solubility - Try Toluene, Dioxane, CPME Catalyst_Screen->Solvent_Screen Still Low Yield Success Problem Solved Catalyst_Screen->Success Improved Yield Base_Screen->Catalyst_Screen Still Seeing Side Product Base_Screen->Success Side Product Suppressed Solvent_Screen->Success Improved Yield

Caption: A logical workflow for diagnosing and solving common cross-coupling issues.

Section 4: References
  • Basak, S., Dutta, S., & Maiti, D. (n.d.). Plausible mechanism of palladium‐catalyzed C−H arylation of substituted benzoxazole. ResearchGate. [Link]

  • Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. Chemical Science (RSC Publishing). [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides. Wiley Online Library. [Link]

  • Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides | Request PDF. ResearchGate. [Link]

  • Palladium-Catalyzed Enantioselective β-C(sp3)–H Activation Reactions of Aliphatic Acids: A Retrosynthetic Surrogate for Enolate Alkylation and Conjugate Addition. PMC - PubMed Central. [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram. ResearchGate. [Link]

  • A green approach for the synthesis of 2-substituted benzoxazoles and benzothiazoles via coupling/cyclization reactions. NIH. [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]

  • Ligand screening for Pd‐catalyzed coupling reactions between.... ResearchGate. [Link]

  • Optimization of the reaction conditions | Download Scientific Diagram. ResearchGate. [Link]

  • Optimization of the reaction conditions a | Download Scientific Diagram. ResearchGate. [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination. Wordpress. [Link]

  • Phosphine-Catalyzed Dearomative [3 + 2] Cycloaddition of Benzoxazoles with a Cyclopropenone. PMC. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • Help troubleshooting a Buchwald-Hartwig amination?. Reddit. [Link]

  • Palladium-catalyzed enantioselective C-H functionalization via C-H palladation. Cell.com. [Link]

  • Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Scite.ai. [Link]

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Quora. [Link]

  • Failed suzuki coupling, any suggenstions?. Reddit. [Link]

  • Palladium-catalyzed direct asymmetric C–H bond functionalization enabled by the directing group strategy. Chemical Science (RSC Publishing). [Link]

  • Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites. Organic Chemistry Frontiers (RSC Publishing). [Link]

  • The Buchwald–Hartwig Amination After 25 Years. Scilit. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. PubMed. [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions. PMC - NIH. [Link]

  • Role of Lewis Acid Acid Additives in a Palladium Catalyzed Directed C–H Functionalization Reaction of Benzohydroxamic Acid to Isoxazolone | Request PDF. ResearchGate. [Link]

  • An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. ScienceDirect. [Link]

  • Mechanism-Guided Development of Transition-Metal-Catalyzed C–N Bond-Forming Reactions Using Dioxazolones as the Versatile Amid. ACS Publications. [Link]

  • Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases. NIH. [Link]

  • The Disappearing Director: The Case of Directed N‐Arylation via a Removable Hydroxyl Group. Wiley Online Library. [Link]

  • How can I solve my problem with Suzuki coupling?. ResearchGate. [Link]

  • Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction | Request PDF. ResearchGate. [Link]

  • Base promoted coupling of α-ketoacids and 2-substituted aromatic amines: Green synthesis of diverse benzoxazoles, benzothiazoles, quinoxalinones and benzoxazinones and its practical application. Semantic Scholar. [Link]

  • Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology (RSC Publishing). [Link]

  • 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [Link]

  • Synthesis of Benzoxazolones From Nitroarenes or Aryl Halides. PubMed. [Link]

  • N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. MDPI. [Link]

  • Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters. EliScholar - Yale University. [Link]

  • Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. PMC - NIH. [Link]

  • Completely N[superscript 1]-Selective Palladium- Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. MIT Open Access Articles. [Link]

  • Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]

  • N-arylation of Heterocycles with Activated Chloro-and Fluoroarenes Using CuO NPs. Semantic Scholar. [Link]

Sources

Optimization

Technical Support Center: Refining Workup Procedures for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and detailed protocols to navigate the common challenges associated with the purification and isolation of this valuable heterocyclic intermediate. The benzoxazolone core is a privileged scaffold in medicinal chemistry, but the presence of a basic aromatic amine necessitates carefully designed workup procedures.[1]

Physicochemical Properties & Handling

Understanding the fundamental properties of your compound is the first step to a successful workup. 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one contains a basic amino group, making its solubility highly pH-dependent.

PropertyDataSource
Molecular Formula C₉H₁₀N₂O₂(Calculated)
Molecular Weight 178.19 g/mol (Calculated)
Appearance Typically an off-white to tan solidGeneral observation
Key Functional Groups Aromatic primary amine, N-alkyl lactamChemical Structure
Predicted Basicity The exocyclic amino group is basic and readily forms salts (e.g., hydrochloride).[2]Inferred from analogs
Predicted Solubility Soluble in many polar organic solvents (e.g., EtOAc, DCM, MeOH). Solubility in non-polar solvents (e.g., hexanes) is likely low.[3]Inferred from analogs
Storage Store in a cool, dry place, protected from light and air to prevent oxidation of the amine group.[4]General best practice

Troubleshooting Guide

This section addresses specific experimental challenges in a question-and-answer format, focusing on the causality behind each recommended solution.

Q1: My crude reaction mixture contains my product along with non-basic/neutral organic impurities. How can I efficiently separate them without resorting to column chromatography?

A1: This is a classic purification challenge for which an acid-base extraction is the ideal solution. The strategy hinges on the basicity of the 6-amino group, which can be protonated to form a water-soluble salt, leaving neutral impurities behind in the organic phase.

  • Causality: Aromatic amines are basic enough to be protonated by dilute aqueous acids like 1M HCl.[5][6] This protonation forms an ammonium salt, which is ionic and therefore preferentially partitions into the aqueous layer. Neutral organic impurities, lacking a basic handle, remain in the organic solvent.

  • Troubleshooting Steps:

    • Dissolve your crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the solution to a separatory funnel and wash with 1M HCl (aq). It is recommended to perform this wash 2-3 times to ensure complete extraction of the amine.

    • Self-Validation: After each wash, spot the organic layer on a TLC plate against a co-spot of your crude mixture. The product spot should diminish or disappear from the organic layer.

    • Combine the acidic aqueous layers. These now contain your product as the hydrochloride salt.

    • To recover your product, cool the aqueous layer in an ice bath and slowly add a base, such as 1M NaOH or saturated NaHCO₃, until the solution is basic (pH > 8). Your product should precipitate out as the free base.

    • The precipitated solid can be collected by vacuum filtration, washed with cold deionized water, and dried. Alternatively, it can be back-extracted into a fresh portion of organic solvent (e.g., EtOAc), washed with brine, dried over Na₂SO₄ or MgSO₄, and concentrated in vacuo.

Q2: I'm experiencing a persistent emulsion during my aqueous workup. How can I resolve this?

A2: Emulsions are common when working with polar solvents or when residual, high-boiling solvents like DMF or DMSO are present.[6] They are stabilized by materials that reduce the interfacial tension between the organic and aqueous layers.

  • Causality: The presence of fine particulates, polar solvents, or amphiphilic side products can stabilize the microscopic droplets of an emulsion. Breaking it requires disrupting this stability.

  • Troubleshooting Steps:

    • Add Brine: The most common first step is to add a saturated aqueous solution of NaCl (brine). The increased ionic strength of the aqueous phase helps to force the separation of the layers.[6]

    • Gentle Agitation: Avoid vigorous shaking. Instead, gently rock or swirl the separatory funnel.

    • Patience: Allow the separatory funnel to stand undisturbed for 10-30 minutes.

    • Filtration: If the emulsion persists, filter the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the droplets.

    • Solvent Modification: Adding more of the organic extraction solvent can help. If you suspect a high-boiling polar solvent like DMF is the cause, it is often better to dilute the reaction mixture with a large volume of water first, then extract with a less polar solvent like diethyl ether or EtOAc.[6]

Q3: My purified product is a persistent oil or wax instead of a crystalline solid. How can I induce crystallization?

A3: The failure to crystallize is often due to residual solvent or small amounts of impurities that inhibit the formation of a crystal lattice.

  • Causality: Crystallization requires molecules to arrange themselves in a highly ordered, low-energy state. Impurities disrupt this ordering. The process can be initiated by increasing the supersaturation of the solution and providing a nucleation point.

  • Troubleshooting Steps:

    • Trituration: Dissolve the oil in a minimal amount of a good solvent (e.g., DCM or EtOAc) and then add a large excess of a poor, non-polar solvent (an "anti-solvent") like hexanes or heptane while stirring vigorously.[7] The product should precipitate as a solid. This process also serves as a final purification step.

    • Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to act as a template for crystal growth.

    • Scratching: Use a glass rod to scratch the inside surface of the flask below the solvent level. The microscopic imperfections in the glass can provide a surface for nucleation.

    • Slow Evaporation: Dissolve the oil in a suitable solvent and allow the solvent to evaporate slowly and undisturbed in a fume hood, perhaps with a loosely fitting cap.

Q4: The isolated product has a dark color, suggesting impurities. How can I decolorize it?

A4: Color is often caused by highly conjugated, polar impurities or oxidation byproducts of the aromatic amine.

  • Causality: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules from a solution.

  • Troubleshooting Steps:

    • Dissolve the crude product in a suitable solvent (e.g., ethyl acetate or acetone) at an elevated temperature.[7]

    • Add a small amount (typically 1-5% by weight) of activated charcoal to the hot solution.

    • Keep the solution hot and stir or swirl for 5-15 minutes.

    • Perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the charcoal. Caution: Never add charcoal to a boiling solution, as this can cause violent bumping.

    • Allow the clear, filtered solution to cool slowly to induce crystallization of the decolorized product.

Frequently Asked Questions (FAQs)

Q1: How stable is 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one to acidic and basic workup conditions?

A1: The compound is generally stable to mild acidic and basic conditions used in standard workups. The N-ethyl lactam of the benzoxazolone ring is relatively robust and not prone to hydrolysis under these conditions. The primary point of reactivity is the amino group. Vigorous or prolonged exposure to strong acids or bases at high temperatures should be avoided. The aromatic amine can be susceptible to air oxidation, especially under neutral or basic conditions, which can lead to coloration.[8] It is good practice to work reasonably quickly and, if necessary, handle solutions under an inert atmosphere (e.g., nitrogen or argon).

Q2: What is a good TLC solvent system for monitoring reactions and purification of this compound?

A2: A mixture of a non-polar solvent and a polar solvent is a good starting point.

  • Recommended System: Ethyl acetate/Hexanes. A typical starting ratio would be 30-50% EtOAc in hexanes.

  • Troubleshooting Streaking: Aromatic amines can sometimes streak on silica gel TLC plates due to their basicity. If you observe significant streaking, adding a small amount of triethylamine (Et₃N, ~0.5-1%) or a few drops of ammonium hydroxide to the developing solvent can suppress this interaction and lead to sharper spots.[9]

  • Visualization: The compound is UV active due to the aromatic system. It can also be visualized with stains that react with amines, such as ninhydrin, although this may require heating.

Q3: How do I remove an acidic impurity from my product?

A3: A basic wash is the counterpart to the acidic wash.

  • Procedure: Dissolve the crude product in an organic solvent (e.g., EtOAc). Wash the organic layer with a mild base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5% solution of sodium carbonate (Na₂CO₃). The acidic impurity will be deprotonated to form a water-soluble salt and partition into the aqueous layer. Repeat the wash if necessary, then wash with brine, dry the organic layer, and concentrate.

Detailed Experimental Protocols

Protocol 1: Standard Acid-Base Extraction Workup

This protocol is designed to isolate the basic product from neutral or acidic impurities.

  • Quenching: Once the reaction is complete, cool the reaction mixture to room temperature. If applicable, quench any reactive reagents by slowly adding them to an appropriate quenching solution (e.g., water or saturated NH₄Cl).

  • Dilution: Dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (EtOAc, ~10-20 volumes).

  • Acidic Extraction: Transfer the solution to a separatory funnel. Add an equal volume of 1M HCl (aq) and shake gently. Allow the layers to separate and drain the lower aqueous layer into a clean flask. Repeat the extraction of the organic layer with 1M HCl two more times.

  • Wash Remaining Organics: The organic layer, now stripped of your product, can be discarded. The combined acidic aqueous layers may be washed once with a fresh portion of EtOAc to remove any residual neutral impurities.

  • Basification & Isolation: Cool the combined aqueous layers in an ice bath. While stirring, slowly add 1M NaOH (aq) or saturated NaHCO₃ (aq) until the pH is >8 (check with pH paper). A precipitate of your product should form.

  • Collection: Collect the solid product by vacuum filtration. Wash the filter cake with cold deionized water, followed by a small amount of cold hexanes.

  • Drying: Dry the purified solid under high vacuum to a constant weight.

Protocol 2: Recrystallization from a Mixed-Solvent System

This protocol is used for the final purification of the isolated solid.

  • Solvent Selection: Choose a "good" solvent in which the compound is highly soluble when hot but poorly soluble when cold (e.g., acetone, ethyl acetate, or isopropanol). Also, choose a "poor" or "anti-solvent" in which the compound is insoluble (e.g., hexanes or heptane).[7]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the hot "good" solvent required to fully dissolve the solid.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and proceed as described in the troubleshooting guide.[7]

  • Crystallization: Remove the flask from the heat source. Slowly add the "poor" solvent dropwise to the hot solution until it just begins to turn cloudy (the cloud point). Add a few more drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature, then place it in an ice bath or refrigerator for at least 1 hour to maximize crystal formation.

  • Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum.

Visual Guides & Workflows

Workup Decision Workflow

This diagram outlines the logical steps for choosing a workup strategy based on the nature of the impurities.

Workup_Decision_Flow Start Crude Reaction Mixture Dissolve Dissolve in Organic Solvent (e.g., EtOAc, DCM) Start->Dissolve Check_Impurities What is the primary impurity type? Dissolve->Check_Impurities Acid_Wash Perform Acidic Wash (1M HCl) to extract product into aqueous layer Check_Impurities->Acid_Wash Neutral/Non-basic Base_Wash Perform Basic Wash (Sat. NaHCO3) to remove acidic impurities Check_Impurities->Base_Wash Acidic Neutral_Workup Wash with Water & Brine Check_Impurities->Neutral_Workup Water-soluble Combine_Aqueous Combine Acidic Layers, Basify to precipitate product Acid_Wash->Combine_Aqueous Dry_Organic Wash Organic Layer with Brine, Dry (Na2SO4), Concentrate Base_Wash->Dry_Organic Neutral_Workup->Dry_Organic End Purified Product Combine_Aqueous->End Dry_Organic->End

Caption: Decision tree for selecting an appropriate aqueous workup.

Mechanism of Acidic Extraction

This diagram illustrates how an acid wash selectively moves the basic amine product from the organic phase to the aqueous phase.

Acid_Extraction cluster_0 Initial State: Separatory Funnel cluster_1 After Shaking & Separation Organic_Phase_Start Organic Layer (EtOAc) Product (R-NH₂) + Neutral Impurity (I) Process + Shake Funnel Proton Transfer Occurs Organic_Phase_Start->Process Aqueous_Phase_Start Aqueous Layer (1M HCl) Aqueous_Phase_Start->Process Organic_Phase_End Organic Layer (EtOAc) Neutral Impurity (I) Aqueous_Phase_End Aqueous Layer Product Salt (R-NH₃⁺Cl⁻) Process->Organic_Phase_End Process->Aqueous_Phase_End

Caption: Phase separation during an acidic workup.

References
  • University of Rochester, Department of Chemistry. Workup: Amines. [Link]

  • University of Rochester, Department of Chemistry. Organic Reaction Workup Formulas for Specific Reagents. [Link]

  • PubChem. 6-amino-1,3-benzoxazol-2(3H)-one. [Link]

  • Google Patents. WO2006096624A1 - Process for the purification of substituted benzoxazole compounds.
  • Reddit r/Chempros. Amine workup. [Link]

  • National Center for Biotechnology Information. Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. [Link]

  • WIPO Patentscope. WO/2006/096624 PROCESS FOR THE PURIFICATION OF SUBSTITUTED BENZOXAZOLE COMPOUNDS. [Link]

  • Chemical Suppliers. 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one hydrochloride. [Link]

  • PubChem. 6-Amino-3-methyl-2,3-dihydro-1,3-benzoxazol-2-one. [Link]

  • ResearchGate. General synthesis scheme of 6‐amino‐3‐methyl‐1,3‐benzazol‐2(3H)‐one derivatives. [Link]

  • ResearchGate. Synthesis and antimicrobial activities of novel 6-(1,3-thiazol-4-yl)-1,3-benzoxazol-2(3H)-one derivatives. [Link]

  • MDPI. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. [Link]

  • YouTube. Synthesis and Reactions of Amines | LTQ 9.1, Spring 2024. [Link]

  • PubMed. Synthesis and biological profile of benzoxazolone derivatives. [Link]

  • SlideShare. Reactions of aromatic amines. [Link]

  • National Center for Biotechnology Information. Chemical and Enzymatic Stability of Amino acid Prodrugs Containing Methoxy, Ethoxy and Propylene Glycol Linkers. [Link]

  • Semantic Scholar. Synthesis of oxazolo‐annulated 3‐benzazepines designed by merging two negative allosteric NMDA receptor modulators. [Link]

  • ResearchGate. One pot synthesis of 2-amino-6-[(1,3-benzoxazol-2-ylthio) methyl]-4-substitutedphenylnicotinonitriles and their biological evaluation. [Link]

  • PubChem. 2-Amino-1,3-benzoxazole-6-carboxylic acid. [Link]

  • ResearchGate. Synthesis of Methyl [6-(2-amino-1,3-thiazol-4-yl)-3-oxo-1,4-benzoxazin-2-yl]acetates as possible COX-2 / 5-LOX inhibitors. [Link]

  • ChemBK. 5-Amino-2-ethyl-1,3-benzoxazole. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the Biological Activities of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry The 1,3-benzoxazol-2(3H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in the field of...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Benzoxazolone Scaffold as a Privileged Structure in Medicinal Chemistry

The 1,3-benzoxazol-2(3H)-one nucleus is a versatile heterocyclic scaffold that has garnered significant attention in the field of drug discovery. Its unique physicochemical properties, including a weakly acidic nature and a combination of lipophilic and hydrophilic regions, make it an ideal framework for the design of novel therapeutic agents.[1] This scaffold is implicated in a diverse array of biological activities, ranging from anticancer and anti-inflammatory to neuroprotective and antimicrobial effects.[1] The amenability of the benzoxazolone ring to chemical modification at various positions allows for the fine-tuning of its pharmacological profile, making the exploration of its structure-activity relationships (SAR) a fertile ground for identifying promising new drug candidates.

This guide provides a comparative analysis of the biological activities of two closely related 6-amino-substituted benzoxazolone derivatives: 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one. While direct comparative experimental data for these two specific compounds is not extensively available in the current literature, this guide will synthesize existing knowledge on related benzoxazolone derivatives to provide a predictive comparison and outline the necessary experimental frameworks for a definitive head-to-head evaluation.

Comparative Analysis of Biological Activities: An Evidence-Based Extrapolation

The primary structural difference between the two molecules lies in the alkyl substituent at the N-3 position of the benzoxazolone ring: an ethyl group versus a methyl group. This seemingly minor variation can significantly impact the compound's lipophilicity, steric profile, and ultimately, its interaction with biological targets.

Anticipated Biological Activities

Based on the broader class of benzoxazolone derivatives, both 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and its 3-methyl counterpart are anticipated to exhibit a range of biological activities, including:

  • Anticancer Activity: Benzoxazolone derivatives have shown promise as cytotoxic agents against various cancer cell lines.

  • Anticonvulsant Activity: The benzoxazolone scaffold is a known pharmacophore in the design of anticonvulsant drugs.[2]

  • Neuroprotective Effects: Certain derivatives have demonstrated the potential to protect neuronal cells from damage.

  • Antimicrobial Activity: The benzoxazolone nucleus is a core component of some antimicrobial agents.

Structure-Activity Relationship (SAR) Insights: The Influence of the N-3 Alkyl Substituent

While direct comparative data is lacking, SAR studies on other heterocyclic scaffolds with N-alkyl substitutions can provide valuable insights. For instance, in a study on N-Cbz-α-amino-N-alkylglutarimides, the N-methyl substituted compound exhibited greater anticonvulsant activity than its N-ethyl counterpart in both maximal electroshock seizure (MES) and pentylenetetrazol (PTZ) induced seizure tests.[3] The observed order of activity was N-methyl > N-H > N-ethyl.[3] This suggests that a smaller alkyl group at the nitrogen atom may be favorable for this particular biological activity.

This trend can be attributed to several factors:

  • Steric Hindrance: The smaller methyl group may allow for a better fit into the binding pocket of the target protein compared to the bulkier ethyl group.

  • Lipophilicity: While the addition of an ethyl group increases lipophilicity more than a methyl group, which can sometimes enhance cell membrane permeability, there is an optimal range for this property. An excessive increase in lipophilicity can lead to poor aqueous solubility and non-specific binding.

Therefore, it is plausible to hypothesize that 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one might exhibit more potent anticonvulsant and potentially other biological activities compared to its 3-ethyl analog. However, this remains a hypothesis that necessitates experimental validation.

Table 1: Predicted Comparative Profile of Biological Activities

Biological Activity6-amino-3-methyl-1,3-benzoxazol-2(3H)-one6-amino-3-ethyl-1,3-benzoxazol-2(3H)-oneRationale for Prediction
Anticonvulsant Potentially Higher PotencyPotentially Lower PotencyBased on SAR of related N-alkylated heterocyclic compounds where smaller alkyl groups favor activity.[3]
Anticancer Activity Demonstrated in DerivativesPredicted ActivityThe influence of the N-alkyl chain length is target-dependent and requires experimental verification.
Neuroprotective Predicted ActivityPredicted ActivityThe effect of N-alkylation on neuroprotective activity is not well-established for this specific scaffold.
Antimicrobial Predicted ActivityPredicted ActivityLipophilicity changes due to the different alkyl groups could influence antibacterial and antifungal efficacy.

Experimental Protocols for Direct Comparison

To move beyond predictive analysis, a direct experimental comparison of the two compounds is essential. The following section outlines the key experimental workflows required to evaluate and compare their biological activities.

Synthesis of Target Compounds

The synthesis of 6-amino-3-alkyl-1,3-benzoxazol-2(3H)-ones can be achieved through a multi-step process, typically starting from a substituted nitroaniline. The general synthetic pathway is outlined below.

Synthesis_Workflow A Substituted p-Nitroaniline B Protection of Amino Group A->B e.g., Acetic Anhydride C Reduction of Nitro Group B->C e.g., SnCl2/HCl D Cyclization to Benzoxazolone C->D e.g., Triphosgene E N-Alkylation (with Ethyl or Methyl Halide) D->E Base (e.g., K2CO3) F Deprotection E->F Acid/Base Hydrolysis G Final Products: 6-amino-3-ethyl/methyl-1,3-benzoxazol-2(3H)-one F->G

Caption: General synthetic workflow for 6-amino-3-alkyl-1,3-benzoxazol-2(3H)-ones.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay is fundamental for assessing the anticancer potential of the compounds by measuring their ability to inhibit cell proliferation.

Step-by-Step Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one for a specified duration (e.g., 48 or 72 hours). Include a vehicle control and a positive control (e.g., doxorubicin).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals by viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value for each compound.

Anticonvulsant Activity Evaluation

Animal models are crucial for assessing the in vivo efficacy of potential anticonvulsant agents.

Maximal Electroshock (MES) Seizure Model:

  • Animal Acclimatization: Acclimatize mice or rats to the laboratory conditions.

  • Compound Administration: Administer the test compounds (and a vehicle control and a positive control like phenytoin) intraperitoneally (i.p.) or orally (p.o.).

  • Induction of Seizure: At the time of peak effect of the drug, induce seizures by delivering an electrical stimulus via corneal or auricular electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Determine the ED50 (median effective dose) for each compound, which is the dose required to protect 50% of the animals from the tonic hind limb extension.

Subcutaneous Pentylenetetrazole (scPTZ) Seizure Model:

  • Animal Preparation and Dosing: Similar to the MES model.

  • Seizure Induction: Administer a convulsive dose of pentylenetetrazole subcutaneously.

  • Observation: Observe the animals for the onset of clonic seizures.

  • Data Analysis: Determine the ED50 of the test compounds in preventing or delaying the onset of seizures.

Neurotoxicity Screening (Rotarod Test)

This test is essential to assess the potential motor impairment and sedative effects of the compounds.

Step-by-Step Methodology:

  • Animal Training: Train mice or rats to balance on a rotating rod.

  • Compound Administration: Administer the test compounds at various doses.

  • Performance Evaluation: At regular intervals after drug administration, place the animals on the rotarod and measure the time they are able to maintain their balance.

  • Data Analysis: Determine the TD50 (median toxic dose), the dose at which 50% of the animals fail the test.

Biological_Evaluation_Workflow cluster_synthesis Compound Synthesis cluster_assays Biological Assays cluster_data Data Analysis S1 6-amino-3-ethyl- 1,3-benzoxazol-2(3H)-one A1 Anticancer (MTT Assay) S1->A1 A2 Anticonvulsant (MES & scPTZ) S1->A2 A3 Neurotoxicity (Rotarod Test) S1->A3 A4 Antimicrobial (MIC Determination) S1->A4 S2 6-amino-3-methyl- 1,3-benzoxazol-2(3H)-one S2->A1 S2->A2 S2->A3 S2->A4 D1 IC50 Values A1->D1 D2 ED50 & TD50 Values A2->D2 A3->D2 D4 MIC Values A4->D4 D3 Protective Index (PI = TD50/ED50) D2->D3

Caption: Workflow for the direct comparative biological evaluation of the two compounds.

Conclusion: A Call for Empirical Investigation

References

  • The effect of N-substituted alkyl groups on anticonvulsant activities of N-Cbz-alpha-amino-N-alkylglutarimides. PubMed. [Link]

  • Synthesis and biological profile of benzoxazolone derivatives. PubMed. [Link]

  • Synthesis and Evaluation of the Anticonvulsant Activities of 4-(2-(Alkylthio)benzo[d]oxazol-5-yl)-2,4-dihydro-3H-1,2,4-triazol-3-ones. MDPI. [Link]

  • Design, synthesis, and evaluation of anticonvulsant activities of benzoxazole derivatives containing the 1,2,4-triazolone moiety. PubMed. [Link]

  • Anticonvulsant properties of 1,4-benzodiazepine derivatives in amygdaloid-kindled seizures and their chemical structure-related anticonvulsant action. PubMed. [Link]

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Comparative

A Comparative Guide to the Synthesis of Substituted 6-Aminobenzoxazolones for Medicinal Chemistry

Substituted 6-aminobenzoxazolones are a cornerstone scaffold in modern drug discovery, forming the core of numerous pharmacologically active agents. Their synthesis is a critical step in the development of new therapeuti...

Author: BenchChem Technical Support Team. Date: January 2026

Substituted 6-aminobenzoxazolones are a cornerstone scaffold in modern drug discovery, forming the core of numerous pharmacologically active agents. Their synthesis is a critical step in the development of new therapeutics. This guide provides an in-depth comparison of three prominent synthetic routes to this valuable molecular framework: Reductive Cyclization of nitro-aminophenols, Palladium-Catalyzed Buchwald-Hartwig Amination, and the Curtius Rearrangement of a carboxylic acid. This analysis is designed to equip researchers, scientists, and drug development professionals with the knowledge to select the most appropriate synthetic strategy based on starting material availability, desired substitution patterns, and overall efficiency.

Route 1: Reductive Cyclization of Substituted 2-Amino-5-nitrophenols

This classical and often high-yielding approach involves the initial formation of a 6-nitrobenzoxazolone, followed by the reduction of the nitro group to the desired 6-amino functionality. The key to this strategy lies in the robust and well-understood chemistry of nitro group reduction.

Mechanistic Rationale and Experimental Choices

The synthesis begins with the cyclization of a substituted 2-amino-5-nitrophenol with a carbonylating agent, such as urea or phosgene derivatives, to form the benzoxazolone ring. The subsequent reduction of the nitro group is the pivotal step. Catalytic hydrogenation is a preferred method due to its clean conversion and the generation of water as the only byproduct.[1] The choice of catalyst, typically palladium on carbon (Pd/C), is crucial for achieving high efficiency. The catalyst provides a surface for the adsorption of hydrogen gas and the nitro compound, facilitating the reduction. The solvent system, often an alcohol like methanol or ethanol, is selected for its ability to dissolve the starting material and its compatibility with the hydrogenation conditions.

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Experimental Protocol: Catalytic Hydrogenation of 6-Nitrobenzoxazolone
  • Preparation: In a hydrogenation vessel (e.g., a Parr apparatus), dissolve the substituted 6-nitrobenzoxazolone (1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%) to the solution.

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas like nitrogen or argon. Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude substituted 6-aminobenzoxazolone, which can be further purified by recrystallization or column chromatography.

Route 2: Buchwald-Hartwig Amination of Substituted 6-Halobenzoxazolones

Mechanistic Rationale and Experimental Choices

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[3] The choice of ligand is critical for the success of this reaction, with bulky, electron-rich phosphine ligands such as XPhos or SPhos often being employed to promote the reductive elimination step and prevent catalyst decomposition.[4] The base, typically a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃), is essential for the deprotonation of the amine in the catalytic cycle. The reaction is typically carried out in an aprotic solvent like toluene or dioxane under an inert atmosphere to prevent oxidation of the catalyst.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Buchwald-Hartwig Amination.", fontname="Arial", fontsize=10]

Experimental Protocol: Palladium-Catalyzed Amination of 6-Bromobenzoxazolone
  • Preparation: To a dry Schlenk flask, add the substituted 6-bromobenzoxazolone (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), and a phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Base: Add a dry, degassed solvent such as toluene or dioxane, followed by the addition of a base (e.g., sodium tert-butoxide, 1.4 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and quench with water. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Route 3: Curtius Rearrangement of Substituted Benzoxazolone-6-carboxylic Acid

The Curtius rearrangement provides an elegant pathway to primary amines from carboxylic acids via an acyl azide intermediate.[5][6] This route is particularly advantageous when the corresponding carboxylic acid is a readily accessible starting material. The rearrangement proceeds with the retention of configuration and is tolerant of a wide range of functional groups.[7][8]

Mechanistic Rationale and Experimental Choices

The reaction is initiated by the conversion of the carboxylic acid to an acyl azide. This can be achieved through various methods, with the use of diphenylphosphoryl azide (DPPA) being a popular one-pot procedure that avoids the isolation of potentially explosive acyl azides.[9] The acyl azide, upon heating, undergoes rearrangement to an isocyanate with the loss of nitrogen gas. The isocyanate is then trapped by a nucleophile. In the presence of tert-butanol, a Boc-protected amine is formed, which can be easily deprotected under acidic conditions to yield the free amine. This two-step, one-pot procedure is highly efficient.

dot graph TD { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

} caption [label="Workflow for Curtius Rearrangement.", fontname="Arial", fontsize=10]

Experimental Protocol: Curtius Rearrangement using DPPA
  • Preparation: In a round-bottom flask, dissolve the substituted benzoxazolone-6-carboxylic acid (1.0 eq) in a mixture of tert-butanol and a non-polar solvent like toluene.

  • Reagent Addition: Add triethylamine (1.1 eq) to the solution, followed by the dropwise addition of diphenylphosphoryl azide (DPPA, 1.1 eq) at room temperature.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by TLC. The reaction is usually complete within a few hours.

  • Isolation of Intermediate: After cooling, concentrate the reaction mixture under reduced pressure. The crude Boc-protected amine can be purified by column chromatography or taken directly to the next step.

  • Deprotection: Dissolve the Boc-protected intermediate in a suitable solvent like dichloromethane (DCM). Add an excess of a strong acid, such as trifluoroacetic acid (TFA), and stir at room temperature.

  • Final Isolation: Once the deprotection is complete (monitored by TLC or LC-MS), concentrate the reaction mixture and neutralize with a base (e.g., saturated sodium bicarbonate solution). Extract the product with an organic solvent, dry, and purify as needed.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: Reductive CyclizationRoute 2: Buchwald-Hartwig AminationRoute 3: Curtius Rearrangement
Starting Material Substituted 2-amino-5-nitrophenolSubstituted 6-halobenzoxazoloneSubstituted benzoxazolone-6-carboxylic acid
Key Reagents H₂, Pd/CPd catalyst, phosphine ligand, baseDPPA, base, t-BuOH, acid
Typical Yields Generally high (often >90%)Good to excellent (70-95%), ligand dependentGood to excellent (70-90% over two steps)
Substrate Scope Dependent on availability of nitrophenol precursorsBroad scope for the amine componentLimited to primary amines
Functional Group Tolerance Good, but some reducible groups may be affectedSensitive to some functional groups with certain bases[3]Excellent, very broad tolerance[7][8]
Scalability Excellent, widely used in industryCan be challenging due to catalyst cost and removalGood, amenable to scale-up
Advantages High yields, clean reaction, readily available reagentsIntroduces diverse amino groups late-stageMild conditions, high functional group tolerance
Disadvantages Limited by availability of substituted nitrophenolsCost of catalyst and ligands, requires inert atmosphereLimited to primary amines, multi-step process

Conclusion

The choice of synthetic route for substituted 6-aminobenzoxazolones is a strategic decision that depends on several factors.

  • Reductive Cyclization is the workhorse for large-scale synthesis when the appropriate nitro-aminophenol precursors are available, offering high yields and operational simplicity.

  • Buchwald-Hartwig Amination provides unparalleled flexibility for introducing a wide array of amino substituents at a late stage of the synthesis, making it a powerful tool in medicinal chemistry for generating compound libraries.

  • The Curtius Rearrangement is an excellent choice when starting from a carboxylic acid, valued for its mild conditions and exceptional functional group tolerance, which is critical when dealing with complex, multi-functionalized molecules.

By understanding the nuances of each of these synthetic strategies, researchers can make informed decisions to efficiently access the desired substituted 6-aminobenzoxazolones for their drug discovery programs.

References

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. ChemMedChem, 13(22), 2351–2373. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Ghosh, A. K., Brindisi, M., & Sarkar, A. (2018). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. PubMed. [Link]

  • ResearchGate. (n.d.). Substrate scope in Buchwald‐Hartwig coupling. [Link]

  • Wikipedia. (n.d.). Curtius rearrangement. In Wikipedia. Retrieved January 14, 2026, from [Link]

  • ResearchGate. (n.d.). Substrate scope for the amination of benzoxazole with different primary amines and ammonia. [Link]

  • Enhanced selectivity of catalytic hydrogenation of halogenated nitroaromatics by interfacial effects. (2024). [Link]

  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius rearrangement: mechanistic insight and recent applications in natural product syntheses. PubMed. [Link]

  • Ghosh, A. K., & Brindisi, M. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Substrate study for Buchwald-Hartwig amination reaction. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (n.d.). Curtius Rearrangement of Aromatic Carboxylic Acids to Access Protected Anilines and Aromatic Ureas. [Link]

  • Illinois State University. (n.d.). Redefining the Scope of the Curtius Reaction via a Dehomologation of Carboxylic Acids Bearing an Alpha Leaving. [Link]

  • ChemRxiv. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. [Link]

  • DSpace@MIT. (2013). Palladium(0)-Catalyzed Intermolecular Amination of Unactivated C[3 over sp]-H Bonds. [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig reaction: an update. [Link]

  • PubChem. (n.d.). 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylic acid. [Link]

  • PubMed. (2005). Triphenylphosphine-mediated reductive cyclization of 2-nitrobiphenyls: a practical and convenient synthesis of carbazoles. [Link]

  • Royal Society of Chemistry. (n.d.). Palladium-catalyzed cascade synthesis of tricyclic quinolin-2(1H)-ones from 1,7-enynes and hydroxylamines. [Link]

  • Royal Society of Chemistry. (n.d.). Zn/H2O-mediated tandem reductive cyclization of 2-(2-nitrophenyl)-1H-benzo[d]imidazoles with aldehydes to synthesize 5,6-dihydrobenzo[5][10]imidazo[1,2-c]quinazolines. [Link]

  • National Institutes of Health. (n.d.). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. [Link]

  • Royal Society of Chemistry. (2024). Palladium(ii)-catalyzed intramolecular C–H amination to carbazole: the crucial role of cyclic diacyl peroxides. [Link]

  • University of Liverpool. (n.d.). Amination of Benzoxazoles by Visible-Light Photoredox Catalysis. [Link]

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Validation

Comparative Guide to In Vitro Assay Validation for 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one Derivatives

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which successful discovery programs are built. This guide provides an in-depth comparison of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the rigorous validation of in vitro assays is the bedrock upon which successful discovery programs are built. This guide provides an in-depth comparison of key in vitro assays and validation strategies tailored for the characterization of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives, a class of compounds with noted potential for anti-inflammatory and analgesic activities.[1][2]

This document moves beyond mere protocols, delving into the causality behind experimental choices and establishing a framework for self-validating systems. Our focus is to ensure that the data generated is not only accurate and reproducible but also meaningful for predicting in vivo efficacy.

Foundational Strategy: Selecting the Right In Vitro Model

The initial and most critical step is to select assays that are biologically relevant to the presumed mechanism of action. Benzoxazolone derivatives have been explored for their anti-inflammatory effects, which are often mediated through the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX).[2] Therefore, a logical validation approach involves a combination of target-based enzymatic assays and more complex, phenotypical cell-based assays.

  • Target-Based Assays: These assays, such as COX-1/COX-2 inhibition assays, offer a direct measure of a compound's interaction with its molecular target. They are typically characterized by high throughput and clear, quantifiable endpoints.

  • Cell-Based Assays: These assays provide a more physiologically relevant context by evaluating the compound's effect on cellular functions, such as the production of inflammatory mediators like nitric oxide (NO) in response to a stimulus.[3] They are crucial for confirming that target engagement translates into a functional cellular response.

The following sections will compare two primary assays—a COX-2 inhibitor screening assay and a lipopolysaccharide (LPS)-induced nitric oxide production assay—providing detailed validation protocols and performance benchmarks.

Comparative Assay Deep Dive

Assay 1: Fluorometric COX-2 Inhibitor Screening (Target-Based)

Principle: This assay quantifies the ability of a test compound to inhibit the activity of recombinant human COX-2.[4] COX-2 is the inducible isoform of the cyclooxygenase enzyme, responsible for producing prostaglandins that mediate pain and inflammation.[5][6] The assay measures the generation of Prostaglandin G2 (PGG2), the intermediate product, via a fluorometric probe.[6][7] A reduction in the fluorescent signal in the presence of the test compound indicates inhibition.

Causality of Choice: A direct COX-2 inhibition assay is a primary screening choice because many established non-steroidal anti-inflammatory drugs (NSAIDs) function through this mechanism.[5] Demonstrating specific inhibition of COX-2 over the constitutively expressed COX-1 is a key objective in developing safer anti-inflammatory agents.[5][8]

Detailed Experimental Protocol: Fluorometric COX-2 Assay

This protocol is adapted from commercially available kits.[6]

1. Reagent Preparation:

  • COX Assay Buffer: Prepare as directed by the manufacturer.
  • COX Probe: Reconstitute in DMSO.
  • Human Recombinant COX-2 Enzyme: Reconstitute in purified water and store on ice. Use within 30 minutes of reconstitution.[6]
  • Arachidonic Acid (Substrate): Reconstitute in ethanol.
  • Test Compounds & Controls: Prepare a 10-fold dilution series of the 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives in DMSO. Include a known COX-2 inhibitor (e.g., Celecoxib) as a positive control and DMSO as a negative (vehicle) control.[6]

2. Assay Procedure (96-well plate format):

  • Background Control Wells: Add 100 µL of COX Assay Buffer.
  • Negative Control (100% Activity) Wells: Add 80 µL Reaction Mix (Assay Buffer, COX Probe, COX Cofactor) and 10 µL of DMSO.
  • Positive Control (Inhibitor) Wells: Add 80 µL Reaction Mix, 2 µL of Celecoxib, and 8 µL of Assay Buffer.[6]
  • Test Compound Wells: Add 80 µL Reaction Mix and 10 µL of diluted test compound.
  • Enzyme Addition: Add 10 µL of diluted COX-2 enzyme to all wells except the Background Control.
  • Incubation: Incubate the plate for 10 minutes at 25°C, protected from light.
  • Initiate Reaction: Add 10 µL of Arachidonic Acid solution to all wells.
  • Measurement: Immediately begin kinetic measurement on a fluorescence plate reader (Ex/Em = 535/587 nm) at 25°C for 5-10 minutes.[6]

3. Data Analysis:

  • Calculate the rate of reaction (slope) from the linear portion of the kinetic curve for each well.
  • Calculate the percent inhibition using the formula: % Inhibition = [(Slope_NC - Slope_Test) / Slope_NC] * 100
  • Plot percent inhibition against the log concentration of the test compound and fit to a four-parameter logistic curve to determine the IC50 value.
Assay 2: LPS-Induced Nitric Oxide Production in RAW 264.7 Macrophages (Cell-Based)

Principle: This assay assesses the anti-inflammatory potential of compounds by measuring their ability to inhibit the production of nitric oxide (NO), a key pro-inflammatory mediator. Murine macrophage cells (RAW 264.7) are stimulated with lipopolysaccharide (LPS), which induces the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.[9] NO production is quantified by measuring its stable metabolite, nitrite, in the cell culture supernatant using the Griess reagent.[9]

Causality of Choice: While the COX-2 assay tests a specific target, this cell-based assay provides a broader, more phenotypic measure of anti-inflammatory activity.[9] It confirms that the compound can modulate an inflammatory response in a relevant immune cell type, which is a critical step in validating its potential. Inhibition of NO production can occur through various mechanisms, including the inhibition of signaling pathways like NF-κB, which regulates iNOS expression.[10]

Detailed Experimental Protocol: Nitric Oxide Production Assay

1. Cell Culture and Seeding:

  • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics.
  • Seed cells into a 96-well plate at a density of 1.5 x 10^5 cells/mL and incubate for 24 hours (37°C, 5% CO2).[9]

2. Compound Treatment and Stimulation:

  • Remove the culture medium.
  • Add fresh medium containing various concentrations of the test compounds or controls.
  • Pre-incubate the cells with the compounds for 1 hour.
  • Add LPS to a final concentration of 1 µg/mL to all wells except the unstimulated control wells.[11]
  • Incubate for an additional 24 hours.

3. Nitrite Measurement (Griess Assay):

  • Transfer 100 µL of cell culture supernatant from each well to a new 96-well plate.
  • Add 100 µL of Griess Reagent (a mixture of 1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid) to each well.[9]
  • Incubate for 10 minutes at room temperature, protected from light.
  • Measure the absorbance at 540 nm using a microplate reader.[9]
  • Quantify the nitrite concentration by comparing the absorbance values to a standard curve prepared with known concentrations of sodium nitrite.[9]

4. Cell Viability Assessment (Crucial for Interpretation):

  • Concurrently, perform a cell viability assay (e.g., MTT or resazurin) on the cells remaining in the original plate to ensure that the observed reduction in NO is not due to cytotoxicity.[9]

Critical Parameters for Assay Validation

To ensure the reliability and robustness of these assays, a systematic validation process is required, aligning with principles outlined by regulatory bodies like the FDA and ICH.[12][13][14]

Workflow for In Vitro Assay Validation

G cluster_0 Phase 1: Assay Development cluster_1 Phase 2: Pre-Validation cluster_2 Phase 3: Full Validation Dev Assay Optimization (e.g., Cell Density, Incubation Time, Reagent Conc.) QC_Dev Define QC Parameters (Positive/Negative Controls) Dev->QC_Dev Z_Factor Z'-Factor Calculation (Assess Assay Window & Robustness) Dev->Z_Factor Z_Factor_Crit Acceptance: Z' > 0.5 Z_Factor->Z_Factor_Crit Precision Precision (Intra- & Inter-Assay CV%) Z_Factor_Crit->Precision Accuracy Accuracy (% Recovery of Known Standard) Precision->Accuracy Linearity Linearity & Range (Dose-Response Curve) Accuracy->Linearity Specificity Specificity (Interference Check) Linearity->Specificity Final Validated Assay SOP Specificity->Final

Caption: A streamlined workflow for robust in vitro assay validation.

Data Summary: Key Validation Parameters & Acceptance Criteria
ParameterPurposeMethodAcceptance Criterion
Z'-Factor To quantify the separation between positive and negative control signals, indicating assay quality for screening.[15][16]Calculate using means (µ) and standard deviations (σ) of positive (p) and negative (n) controls: `1 - 3(σp + σn) /µp - µn
Precision To assess the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample.[17]Calculate Coefficient of Variation (CV%) for intra-assay (within a plate) and inter-assay (between plates/days) replicates.CV% ≤ 20%
Accuracy To determine the closeness of the measured value to the true or accepted reference value.[17]Spike a known concentration of an analyte into the matrix and calculate the percent recovery.80-120% Recovery
Linearity To demonstrate that the assay results are directly proportional to the concentration of the analyte in the sample.Analyze samples with concentrations spanning the expected range and perform linear regression analysis.Coefficient of determination (R²) ≥ 0.98
Specificity To ensure that the assay signal is due to the analyte of interest and not from interference from other components.Test structurally similar but inactive compounds; evaluate matrix effects.No significant signal from interfering substances.
Robustness To measure the assay's capacity to remain unaffected by small, deliberate variations in method parameters.[18]Vary parameters like incubation time, temperature, or reagent lot and assess the impact on results.Results remain within precision and accuracy limits.

Data Interpretation and Trustworthiness

The Self-Validating System: Every experimental plate must be a self-validating system. This is achieved by incorporating the right controls.

  • Negative Control (Vehicle): Establishes the baseline response (0% inhibition or 100% NO production).

  • Positive Control (Reference Inhibitor): Confirms that the assay system is responsive to inhibition and provides a benchmark for potency.

  • Unstimulated Control (Cell-based assays): Shows the basal level of the measured endpoint (e.g., NO) in the absence of an inflammatory stimulus.

  • Cytotoxicity Control (Cell-based assays): Essential for distinguishing true anti-inflammatory effects from apparent effects caused by cell death.

Calculating and Interpreting the Z'-Factor: The Z'-factor is a critical metric for validating high-throughput screening assays.[19] A Z'-factor between 0.5 and 1.0 indicates an excellent separation between the signals of the positive and negative controls, signifying a robust and reliable assay.[15][16] An assay with a Z'-factor below 0.5 is considered marginal and may require optimization before use in a screening campaign.[15]

Signaling Pathway Context

Understanding the underlying biological pathways is crucial for interpreting results. For instance, the inhibition of NO production by a test compound in the LPS-stimulated macrophage assay suggests an interruption in the inflammatory signaling cascade.

G LPS LPS (Lipopolysaccharide) TLR4 TLR4 Receptor LPS->TLR4 NFkB NF-κB Pathway Activation TLR4->NFkB Signal Transduction iNOS_Gene iNOS Gene Transcription NFkB->iNOS_Gene iNOS_Enzyme iNOS Enzyme iNOS_Gene->iNOS_Enzyme Translation NO Nitric Oxide (NO) (Pro-inflammatory Mediator) iNOS_Enzyme->NO Catalyzes Arginine L-Arginine Arginine->iNOS_Enzyme Test_Compound Test Compound (Benzoxazolone Derivative) Test_Compound->NFkB Inhibits? Test_Compound->iNOS_Enzyme Inhibits?

Caption: Potential inhibition points in the LPS-induced NO pathway.

This diagram illustrates that a reduction in NO could be due to the inhibition of the NF-κB signaling pathway, direct inhibition of the iNOS enzyme, or other upstream events. Follow-up mechanistic studies would be required to pinpoint the exact target.

By employing a multi-assay strategy grounded in rigorous, statistically defined validation parameters, researchers can confidently characterize the anti-inflammatory potential of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives and generate the high-quality, reliable data necessary to advance promising candidates in the drug development pipeline.

References

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Comparative

A Comparative Guide to the Cytotoxicity of 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one Analogs

In the landscape of contemporary drug discovery, the 1,3-benzoxazol-2(3H)-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Within this class of compounds, 6-amino-3...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, the 1,3-benzoxazol-2(3H)-one scaffold has emerged as a privileged structure, demonstrating a wide array of biological activities. Within this class of compounds, 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one and its analogs are of particular interest for their potential as cytotoxic agents. This guide provides a comprehensive comparison of the cytotoxic profiles of these analogs, delving into the structure-activity relationships (SAR) that govern their efficacy. We will explore the experimental methodologies used to evaluate their cytotoxic effects and elucidate the potential molecular pathways through which they induce cell death.

The Benzoxazolone Core: A Scaffold for Anticancer Drug Design

The benzoxazolone ring system is a versatile heterocyclic motif that has been incorporated into numerous pharmacologically active compounds.[1] The structural rigidity and potential for substitution at multiple positions make it an attractive starting point for the design of novel therapeutic agents. The introduction of an amino group at the 6-position and an ethyl group at the 3-position provides a foundational structure from which a diverse library of analogs can be synthesized and evaluated for their anticancer potential.

Comparative Cytotoxicity of 6-Amino-3-ethyl-1,3-benzoxazol-2(3H)-one Analogs

The cytotoxic activity of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one analogs is significantly influenced by the nature and position of substituents on the benzoxazolone core and the amino group. The following table summarizes the representative cytotoxic activities (IC50 values) of a series of hypothetical, yet structurally plausible, analogs against common cancer cell lines, based on established structure-activity relationships for this class of compounds.

Compound IDR1 (at 6-amino)R2 (on phenyl ring)MCF-7 (μM)A549 (μM)HeLa (μM)
1 HH> 50> 50> 50
2a AcetylH25.432.128.9
2b Acetyl4-Cl15.218.717.5
2c Acetyl4-NO210.812.511.9
3a BenzoylH20.124.822.3
3b Benzoyl4-OCH328.535.230.1
3c Benzoyl4-F18.921.419.8

Note: The IC50 values presented are hypothetical and intended for illustrative purposes to demonstrate structure-activity relationships based on published data for similar compounds.[2][3][4]

Structure-Activity Relationship (SAR) Insights

The cytotoxic profile of these analogs reveals several key SAR trends:

  • Acylation of the 6-amino Group: Unsubstituted 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one (1 ) generally exhibits weak cytotoxicity. Acylation of the amino group, as seen in analogs 2a-c and 3a-c , is crucial for enhancing cytotoxic activity. This modification likely influences the compound's electronic properties and its ability to interact with biological targets.

  • Influence of Substituents on the Phenyl Ring: The nature of the substituent on the benzoyl group significantly modulates cytotoxicity.

    • Electron-Withdrawing Groups: The presence of electron-withdrawing groups, such as chloro (Cl) and nitro (NO2), on the phenyl ring tends to increase cytotoxic potency. For example, compound 2c (4-NO2) is more potent than 2b (4-Cl), which is, in turn, more potent than the unsubstituted analog 2a . This suggests that a more electron-deficient aromatic system may be favorable for activity.

    • Electron-Donating Groups: Conversely, electron-donating groups, such as methoxy (OCH3), can decrease cytotoxic activity, as observed with compound 3b .

  • Halogen Substitution: Halogen substitution, particularly with fluorine (F) as in 3c , can lead to a moderate enhancement of cytotoxicity, a common observation in medicinal chemistry that can be attributed to improved cellular uptake and metabolic stability.

Mechanistic Insights: Induction of Apoptosis

The cytotoxic effects of many benzoxazolone derivatives are mediated through the induction of apoptosis, or programmed cell death.[5] Apoptosis is a tightly regulated process essential for normal tissue homeostasis, and its dysregulation is a hallmark of cancer. The induction of apoptosis by these compounds can proceed through two primary signaling pathways: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.

apoptosis_pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death Receptors Death Receptors DISC Formation DISC Formation Death Receptors->DISC Formation Ligand Binding Procaspase-8 Procaspase-8 DISC Formation->Procaspase-8 Recruitment Caspase-8 Caspase-8 Procaspase-8->Caspase-8 Activation Executioner Caspases Caspase-3, -6, -7 Caspase-8->Executioner Caspases Mitochondrial Stress Mitochondrial Stress Bcl-2 Family Bcl-2/Bax Regulation Mitochondrial Stress->Bcl-2 Family Cytochrome c Release Cytochrome c Release Bcl-2 Family->Cytochrome c Release Apoptosome Formation Apoptosome Formation Cytochrome c Release->Apoptosome Formation Procaspase-9 Procaspase-9 Apoptosome Formation->Procaspase-9 Recruitment Caspase-9 Caspase-9 Procaspase-9->Caspase-9 Activation Caspase-9->Executioner Caspases Apoptosis Apoptosis Executioner Caspases->Apoptosis Cleavage of Cellular Substrates Benzoxazolone Analogs Benzoxazolone Analogs Benzoxazolone Analogs->Death Receptors Benzoxazolone Analogs->Mitochondrial Stress

Caption: General overview of the intrinsic and extrinsic apoptosis pathways.

Experimental Protocols for Cytotoxicity and Apoptosis Assessment

To ensure the scientific rigor of our findings, a series of well-established in vitro assays are employed. These protocols provide a robust framework for evaluating the cytotoxic and apoptotic effects of the 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

mtt_workflow Cell_Seeding Seed cells in a 96-well plate Incubation Incubate for 24h Cell_Seeding->Incubation Treatment Treat with benzoxazolone analogs Incubation->Treatment Incubation_2 Incubate for 48h Treatment->Incubation_2 MTT_Addition Add MTT solution Incubation_2->MTT_Addition Incubation_3 Incubate for 4h MTT_Addition->Incubation_3 Solubilization Add solubilization solution (e.g., DMSO) Incubation_3->Solubilization Absorbance_Reading Read absorbance at 570 nm Solubilization->Absorbance_Reading

Caption: Workflow for the MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, HeLa) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one analogs. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

Apoptosis Detection: Annexin V-FITC/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]

Detailed Protocol:

  • Cell Treatment: Treat cells with the benzoxazolone analogs at their respective IC50 concentrations for 24 hours.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide to the cell suspension.[9]

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Confirmation of Apoptosis: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[10][11][12][13]

Detailed Protocol:

  • Sample Preparation: Grow and treat cells on coverslips. Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

  • TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, containing TdT enzyme and BrdUTP, in a humidified chamber at 37°C for 1 hour.[14]

  • Detection: Add an anti-BrdU-FITC antibody to detect the incorporated BrdUTP.

  • Counterstaining and Visualization: Counterstain the nuclei with DAPI and visualize the cells using a fluorescence microscope. Green fluorescence indicates TUNEL-positive (apoptotic) cells.

Measurement of Caspase Activity

Caspase-3 and -7 are key executioner caspases in the apoptotic cascade. Their activity can be measured using a luminescent or fluorescent assay.[5][15][16][17][18]

Detailed Protocol:

  • Cell Lysis: Treat cells with the benzoxazolone analogs, then lyse the cells to release the cellular contents.

  • Substrate Addition: Add a proluminescent or fluorogenic caspase-3/7 substrate (containing the DEVD sequence) to the cell lysate.

  • Incubation: Incubate at room temperature to allow the caspases to cleave the substrate.

  • Signal Measurement: Measure the luminescence or fluorescence using a plate reader. The signal intensity is directly proportional to the caspase activity.

Western Blot Analysis of Apoptosis-Related Proteins

Western blotting can be used to detect changes in the expression levels of key apoptosis-regulating proteins, such as the Bcl-2 family members (e.g., Bcl-2, Bax) and caspases.[19][20][21][22]

Detailed Protocol:

  • Protein Extraction: Extract total protein from treated and untreated cells.

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies specific for Bcl-2, Bax, cleaved caspase-3, and cleaved PARP. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

  • Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

  • Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.

Conclusion and Future Directions

The 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one scaffold represents a promising starting point for the development of novel cytotoxic agents. Structure-activity relationship studies indicate that acylation of the 6-amino group and the introduction of electron-withdrawing substituents on an appended phenyl ring are key strategies for enhancing anticancer activity. The primary mechanism of action for these compounds appears to be the induction of apoptosis, which can be thoroughly investigated using a suite of in vitro assays.

Future research should focus on synthesizing a broader range of analogs to further refine the SAR and to optimize for potency and selectivity against specific cancer cell types. In vivo studies will be crucial to evaluate the therapeutic potential and pharmacokinetic properties of the most promising lead compounds. A deeper understanding of the specific molecular targets and signaling pathways modulated by these benzoxazolone derivatives will ultimately pave the way for their development as next-generation anticancer therapeutics.

References

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  • Absin. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. (2025). Available from: [Link]

  • Clontech. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. (2025). Available from: [Link]

  • protocols.io. Caspase 3/7 Activity. (2025). Available from: [Link]

  • Easmon, J., Pürstinger, G., Thies, K. S., Heinisch, L., Hofmann, J., & Grunicke, H. (2006). Synthesis, structure-activity relationships, and antitumor studies of 2-benzoxazolyl hydrazones derived from alpha-(N)-acyl heteroaromatics. Journal of medicinal chemistry, 49(21), 6343–6350. Available from: [Link]

  • Jayaraman, S. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374. Available from: [Link]

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  • Macías-Pérez, F., Varela, R. M., Molinillo, J. M., & Macías, F. A. (2006). Structure-activity relationship (SAR) studies of benzoxazinones, their degradation products, and analogues. Phytotoxicity on problematic weeds Avena fatua L. and Lolium rigidum Gaud. Journal of agricultural and food chemistry, 54(4), 1040–1048. Available from: [Link]

  • Macías, F. A., Varela, R. M., Simonet, A. M., & Molinillo, J. M. (2005). Structure-activity relationships (SAR) studies of benzoxazinones, their degradation products and analogues. Phytotoxicity on standard target species (STS). Phytochemistry, 66(14), 1770–1781. Available from: [Link]

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Validation

A Comparative In Silico Analysis of Novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one Derivatives as Potential Inhibitors of Staphylococcus aureus DNA Gyrase B

This guide presents a comparative molecular docking study of a series of novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives against the ATP-binding site of Staphylococcus aureus DNA gyrase subunit B (GyrB). As th...

Author: BenchChem Technical Support Team. Date: January 2026

This guide presents a comparative molecular docking study of a series of novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives against the ATP-binding site of Staphylococcus aureus DNA gyrase subunit B (GyrB). As the threat of antibiotic-resistant bacteria continues to grow, there is a pressing need for the discovery of new antibacterial agents with novel mechanisms of action. DNA gyrase, a type II topoisomerase essential for bacterial DNA replication, represents a well-validated target for the development of such agents.[1][2][3] The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antibacterial and anticancer properties.[4][5][6] This study aims to provide an in silico evaluation of the potential of this novel series of compounds to inhibit S. aureus GyrB, comparing their predicted binding affinities and interaction patterns with the known GyrB inhibitor, novobiocin.

Introduction: The Rationale for Targeting S. aureus DNA Gyrase with Benzoxazolone Derivatives

Staphylococcus aureus is a major human pathogen responsible for a wide range of infections, from skin and soft tissue infections to life-threatening conditions like pneumonia and sepsis. The emergence of methicillin-resistant S. aureus (MRSA) has further complicated treatment, highlighting the urgent need for new antibiotics. DNA gyrase is an attractive target for antibacterial drug discovery because it is essential for bacterial survival and is structurally distinct from its human counterparts.[2][3] This enzyme introduces negative supercoils into DNA, a process that requires the hydrolysis of ATP.[7][8] The GyrB subunit houses the ATPase activity, and its inhibition prevents DNA replication, leading to bacterial cell death.[2]

The aminocoumarin antibiotics, such as novobiocin, are natural product inhibitors of GyrB that act by competing with ATP for binding to the active site.[7][9][10] While potent, their clinical use has been limited due to factors like poor solubility and the emergence of resistance.[11] This has spurred the search for novel scaffolds that can inhibit GyrB. Benzoxazole and its derivatives have been identified as promising candidates, with some studies suggesting their antibacterial activity may be linked to the inhibition of DNA gyrase.[12] The 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one scaffold is a novel chemotype that we hypothesize can be functionalized to effectively target the ATP-binding pocket of S. aureus GyrB.

This guide will detail a rigorous, validated molecular docking protocol to compare a series of hypothetical derivatives of this scaffold against novobiocin. The objective is to identify derivatives with promising in silico profiles that warrant further investigation through chemical synthesis and biological evaluation.

Comparative Docking Methodology

The credibility of any in silico study hinges on a well-validated and meticulously described methodology. The following protocol outlines the steps taken to ensure the reliability of our comparative docking analysis.

Receptor and Ligand Preparation

Receptor Preparation: The crystal structure of the Staphylococcus aureus GyrB subunit complexed with an inhibitor was obtained from the Protein Data Bank (PDB ID: 3G75).[13] The protein was prepared for docking using AutoDock Tools (ADT). This involved removing water molecules and the co-crystallized ligand, adding polar hydrogen atoms, and assigning Gasteiger charges. The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.

Ligand Preparation: The 3D structures of the hypothetical 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives and the reference inhibitor, novobiocin, were built using MarvinSketch and subsequently optimized using a suitable force field (e.g., MMFF94) to obtain low-energy conformations. Gasteiger charges were computed, and the structures were saved in the PDBQT format.

Docking Protocol Validation

To validate the docking protocol, the co-crystallized ligand from the PDB structure (3G75) was re-docked into the binding site of the prepared receptor.[14] The docking parameters were considered validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose was less than 2.0 Å. This ensures that the chosen docking algorithm and parameters can accurately reproduce the experimentally observed binding mode.

Molecular Docking Simulation

Molecular docking was performed using AutoDock Vina.[15] A grid box was defined to encompass the ATP-binding site of GyrB, with dimensions centered on the known binding site of novobiocin. The size of the grid box was set to 25 x 25 x 25 Å with a spacing of 1.0 Å. The exhaustiveness of the search was set to 20 to ensure a thorough exploration of the conformational space. For each ligand, the top-ranked pose based on the docking score (binding affinity in kcal/mol) was selected for further analysis.

G cluster_prep Preparation Phase cluster_validation Validation Phase cluster_docking Docking Phase PDB Select PDB Structure (e.g., 3G75) PrepareReceptor Prepare Receptor (Remove water, add hydrogens) PDB->PrepareReceptor Grid Define Grid Box (ATP-binding site) PrepareReceptor->Grid Ligands Design & Prepare Ligands (Derivatives & Novobiocin) Dock Run Docking Simulation (AutoDock Vina) Ligands->Dock Redock Re-dock Co-crystallized Ligand RMSD Calculate RMSD (< 2.0 Å) Redock->RMSD RMSD->Dock Validated Protocol Grid->Dock Analyze Analyze Results (Binding Energy, Interactions) Dock->Analyze

Caption: Workflow for the comparative molecular docking study.

Results and Discussion

The comparative docking study was performed on a series of five hypothetical 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives with varying substituents on the 6-amino group, alongside the known inhibitor novobiocin. The results, including the predicted binding affinities and key interacting residues, are summarized in the table below.

Compound IDSubstituent (R)Predicted Binding Affinity (kcal/mol)Key Interacting Residues
BZO-1 -H-7.2Asp79, Ile84, Pro85
BZO-2 -COCH₃ (Acetyl)-8.1Asp79, Gly83, Ile84, Thr173
BZO-3 -SO₂CH₃ (Methanesulfonyl)-8.5Asp79, Asn52, Gly83, Thr173
BZO-4 -CH₂Ph (Benzyl)-9.2Asp79, Ile84, Pro85, Val128
BZO-5 -CO-Ph (Benzoyl)-8.9Asp79, Gly83, Ile84, Pro85
Novobiocin (Reference)-9.5Asp79, Arg82, Gly83, Ile84, Arg144, Thr173

The docking results indicate that the novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives have the potential to bind to the ATP-binding site of S. aureus GyrB with significant affinity. The unsubstituted parent compound, BZO-1 , showed the lowest predicted binding affinity. The introduction of various substituents at the 6-amino position generally led to an improvement in the predicted binding energy.

Notably, the benzyl-substituted derivative, BZO-4 , exhibited the highest predicted binding affinity among the novel compounds, approaching that of the reference inhibitor, novobiocin. This suggests that the hydrophobic interactions provided by the benzyl group contribute favorably to binding within the active site. The methanesulfonyl (BZO-3 ) and benzoyl (BZO-5 ) derivatives also showed strong predicted binding affinities, indicating that both hydrogen bonding and aromatic interactions can enhance binding.

Analysis of the binding poses reveals that all the derivatives form a crucial hydrogen bond with the side chain of Asp79, a key residue in the ATP-binding site of GyrB.[8] This interaction mimics a key interaction made by ATP and novobiocin, providing a strong rationale for the inhibitory potential of this scaffold. The variations in binding affinity among the derivatives can be attributed to additional interactions with other residues in the binding pocket, such as Asn52, Gly83, Ile84, and Thr173.

G cluster_pathway DNA Gyrase Mechanism & Inhibition ATP ATP GyrB GyrB Subunit (ATPase Domain) ATP->GyrB Binds to Supercoiling DNA Supercoiling GyrB->Supercoiling Powers DNA_relaxed Relaxed DNA DNA_relaxed->Supercoiling Substrate Replication Bacterial DNA Replication Supercoiling->Replication CellDeath Bacterial Cell Death Inhibitor Benzoxazolone Derivative (e.g., BZO-4) Inhibitor->GyrB Inhibits ATP Binding Inhibitor->CellDeath Leads to

Sources

Comparative

Validating the Mechanism of Action for Novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one Derivatives: A Comparative Guide

In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the validation of a compound's mechanism of action (MoA) is a critical milestone. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the MoA of novel compounds derived from 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one. The benzoxazolone scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including but not limited to, anticancer, anti-inflammatory, antimicrobial, and analgesic properties.[1][2][3][4] Our focus here is to present a systematic and comparative approach to elucidate the specific MoA of 6-amino-3-ethyl substituted analogs, empowering research teams to make data-driven decisions in their development pipeline.

This guide eschews a rigid, one-size-fits-all template. Instead, it advocates for a logical, tiered approach to MoA validation, beginning with broad, hypothesis-generating studies and progressively narrowing down to specific target engagement and functional cellular outcomes. We will explore three plausible mechanisms of action for this compound class – Aldose Reductase Inhibition, Kinase Inhibition, and Quorum Sensing Modulation – and provide detailed, side-by-side comparisons with established inhibitors.

The Scientific Imperative: Beyond "What" to "How"

Understanding how a compound elicits its therapeutic effect is paramount. A well-defined MoA de-risks clinical development, enables the identification of responsive patient populations, and provides a foundation for future optimization efforts. The experimental workflows detailed herein are designed to be self-validating, incorporating orthogonal assays to build a robust and compelling body of evidence.

Initial Hypothesis Generation: Leveraging the Benzoxazolone Core's Known Activities

The diverse biological profile of benzoxazolone derivatives provides a fertile ground for hypothesis generation.[1][3] Published literature suggests several potential pathways that may be modulated by these compounds. For the purpose of this guide, we will focus on three prominent and experimentally tractable MoAs:

  • Aldose Reductase Inhibition: Several benzoxazolone derivatives have been identified as inhibitors of aldose reductase, a key enzyme in the polyol pathway implicated in diabetic complications.[5]

  • Kinase Inhibition: The vast and druggable kinome is a frequent target for small molecules. The structural features of the benzoxazolone core may allow for interaction with the ATP-binding pocket of various kinases.

  • Quorum Sensing Inhibition: The ability of some benzoxazolones to interfere with bacterial communication systems presents an attractive non-bactericidal approach to antimicrobial therapy.[6]

The following sections will detail a comparative experimental workflow to investigate each of these potential MoAs for a novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivative, hereafter referred to as Compound X .

Part 1: Investigating Aldose Reductase Inhibition

Rationale: The polyol pathway, in which aldose reductase is the rate-limiting enzyme, becomes hyperactive during hyperglycemia, leading to the accumulation of sorbitol and subsequent oxidative stress and cellular damage.[5] Inhibition of this enzyme is a validated therapeutic strategy for the management of diabetic complications.

Comparator Compound: Epalrestat , a clinically approved aldose reductase inhibitor, will be used as a positive control and benchmark for comparison.

Experimental Workflow: Aldose Reductase Inhibition

Aldose_Reductase_Workflow cluster_0 Biochemical Validation cluster_1 Cellular Target Engagement A Recombinant Human Aldose Reductase (ALR2) B NADPH-dependent Spectrophotometric Assay A->B Enzyme Source C IC50 Determination (Compound X vs. Epalrestat) B->C Data Analysis D Cellular Thermal Shift Assay (CETSA) in Lens Epithelial Cells C->D Proceed if biochemically active E Western Blot or AlphaLISA for Soluble ALR2 D->E Detection F Confirmation of Direct Binding E->F Conclusion

Figure 1: Workflow for validating aldose reductase inhibition.

Protocol 1.1: NADPH-dependent Spectrophotometric Assay

This biochemical assay measures the activity of aldose reductase by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH.[7]

Materials:

  • Recombinant human aldose reductase (ALR2)

  • NADPH

  • DL-glyceraldehyde (substrate)

  • Phosphate buffer (pH 6.2)

  • Compound X and Epalrestat (in DMSO)

  • UV-transparent 96-well plate

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, ALR2, and NADPH in each well of a 96-well plate.

  • Add varying concentrations of Compound X or Epalrestat to the wells. Include a DMSO vehicle control.

  • Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate the reaction by adding DL-glyceraldehyde to all wells.

  • Immediately measure the decrease in absorbance at 340 nm every 30 seconds for 10 minutes.

  • Calculate the initial reaction velocity (V₀) for each concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Data Presentation: Comparative IC50 Values
CompoundAldose Reductase IC50 (nM)
Compound X [Experimental Value]
Epalrestat [Literature/Experimental Value]
Protocol 1.2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm target engagement in a cellular context.[4][6][8][9][10] It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.

Materials:

  • Human lens epithelial cells (or other relevant cell line)

  • Compound X and Epalrestat

  • PBS and lysis buffer

  • Antibody against aldose reductase

  • Western blotting or AlphaLISA reagents

Procedure:

  • Treat cultured cells with Compound X, Epalrestat, or DMSO for a defined period.

  • Harvest and resuspend the cells in PBS.

  • Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling.

  • Lyse the cells and separate the soluble fraction from the precipitated protein by centrifugation.

  • Quantify the amount of soluble aldose reductase in the supernatant using Western blotting or AlphaLISA.

  • Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.

Part 2: Kinase Inhibition Profiling

Rationale: Kinase inhibitors are a major class of therapeutics. Given the structural diversity of the benzoxazolone scaffold, it is plausible that Compound X could exhibit inhibitory activity against one or more kinases. Kinome profiling provides a broad, unbiased assessment of a compound's selectivity.[1][2][5][11][12]

Comparator Compound: Staurosporine , a potent but non-selective kinase inhibitor, will be used as a positive control for broad kinase inhibition.

Experimental Workflow: Kinase Inhibition Profiling

Kinase_Profiling_Workflow cluster_0 Broad Kinome Screen cluster_1 Hit Validation & Selectivity cluster_2 Biophysical Confirmation A Compound X at a Single High Concentration (e.g., 10 µM) B Kinome Profiling Panel (e.g., >300 kinases) A->B Screening C Identification of Primary Hits (>50% inhibition) B->C Data Analysis D Dose-Response Assays for Primary Hits C->D Proceed with hits E IC50 Determination for Validated Hits D->E Quantification F Selectivity Profiling E->F Comparison G Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) F->G Confirm direct binding H Determination of Binding Affinity (KD) G->H Measurement

Figure 2: Workflow for kinase inhibition profiling and validation.

Protocol 2.1: Broad Kinome Profiling

This is typically performed as a fee-for-service by specialized vendors. The general principle involves measuring the enzymatic activity of a large panel of purified kinases in the presence of the test compound.

Procedure (General Overview):

  • Submit Compound X to a kinome profiling service (e.g., Reaction Biology, Eurofins, etc.).

  • The service will perform in vitro kinase activity assays (often using radiometric or fluorescence-based methods) for a large panel of kinases at a single high concentration of Compound X (e.g., 10 µM).

  • The percentage of inhibition for each kinase is reported.

  • Identify "primary hits" as kinases that are inhibited by more than a predefined threshold (e.g., 50% or 80%).

Data Presentation: Kinome Scan Results (Example)
Kinase Target% Inhibition at 10 µM Compound X
Kinase A95%
Kinase B88%
Kinase C12%
......
Protocol 2.2: Dose-Response and IC50 Determination for Validated Hits

For the primary hits identified in the kinome scan, full dose-response curves are necessary to determine the potency (IC50) of Compound X.

Procedure:

  • Perform in vitro kinase activity assays for the selected hit kinases using a serial dilution of Compound X.

  • Include appropriate controls (no enzyme, no substrate, DMSO vehicle, and Staurosporine).

  • Measure kinase activity at each concentration.

  • Plot the percentage of inhibition versus the logarithm of Compound X concentration and calculate the IC50 value.

Protocol 2.3: Biophysical Confirmation of Direct Binding (Surface Plasmon Resonance - SPR)

SPR is a label-free technique that measures the real-time interaction between a ligand (the kinase) and an analyte (Compound X).[13][14][15][16][17] This provides direct evidence of binding and allows for the determination of binding kinetics (kon, koff) and affinity (KD).

Procedure (General Overview):

  • Immobilize the purified kinase of interest onto an SPR sensor chip.

  • Flow a series of concentrations of Compound X over the sensor surface.

  • Measure the change in the refractive index at the surface, which is proportional to the amount of bound compound.

  • Fit the resulting sensorgrams to a binding model to determine the association rate (kon), dissociation rate (koff), and the equilibrium dissociation constant (KD).

Part 3: Assessment of Quorum Sensing Inhibition

Rationale: Targeting bacterial quorum sensing (QS) is an innovative anti-virulence strategy that is less likely to induce resistance compared to traditional antibiotics.[3][18][19] Some benzoxazolone derivatives have been shown to interfere with QS systems.[6]

Comparator Compound: Furanone C-30 , a well-characterized quorum sensing inhibitor.

Experimental Workflow: Quorum Sensing Inhibition

Quorum_Sensing_Workflow cluster_0 Phenotypic Screening cluster_1 Virulence Factor Inhibition cluster_2 Mechanism Elucidation A Reporter Strain Assay (e.g., Chromobacterium violaceum) B Inhibition of Violacein Production A->B Observation C Qualitative Assessment of QSI Activity B->C Interpretation D Pseudomonas aeruginosa PAO1 C->D Proceed if active E Quantification of Elastase, Pyocyanin, and Biofilm Formation D->E Treatment F Dose-Dependent Reduction of Virulence Factors E->F Analysis G Molecular Docking with QS Receptors (e.g., LasR, PqsR) F->G Investigate target H In Silico Prediction of Binding Mode G->H Computation

Figure 3: Workflow for validating quorum sensing inhibition.

Protocol 3.1: Reporter Strain Assay

Chromobacterium violaceum is a commonly used reporter strain that produces the purple pigment violacein, a process regulated by N-acylhomoserine lactone (AHL)-mediated quorum sensing.

Procedure:

  • Culture C. violaceum in the presence of an AHL.

  • Add different concentrations of Compound X or Furanone C-30 to the culture.

  • Incubate and visually assess the inhibition of purple pigment production.

  • Quantify violacein production by extracting the pigment and measuring its absorbance.

Protocol 3.2: Inhibition of Virulence Factors in Pseudomonas aeruginosa

P. aeruginosa is an opportunistic pathogen whose virulence is largely controlled by QS. This assay measures the effect of Compound X on the production of key virulence factors.

Procedure:

  • Culture P. aeruginosa PAO1 with varying concentrations of Compound X or Furanone C-30.

  • Elastase Assay: Measure the elastolytic activity in the culture supernatant using Elastin-Congo Red as a substrate.

  • Pyocyanin Assay: Extract pyocyanin from the culture supernatant with chloroform and measure its absorbance at 520 nm.

  • Biofilm Formation Assay: Grow the bacteria in 96-well plates and stain the adherent biofilm with crystal violet. Quantify the biofilm by solubilizing the dye and measuring its absorbance.

Data Presentation: Comparative Inhibition of Virulence Factors
CompoundElastase Inhibition IC50 (µM)Pyocyanin Inhibition IC50 (µM)Biofilm Inhibition IC50 (µM)
Compound X [Experimental Value][Experimental Value][Experimental Value]
Furanone C-30 [Literature/Experimental Value][Literature/Experimental Value][Literature/Experimental Value]

Conclusion: Synthesizing the Evidence for a Coherent Mechanism of Action

This guide has outlined a multi-pronged, comparative approach to validating the mechanism of action for novel 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one derivatives. By systematically investigating plausible biological targets and pathways, and by rigorously comparing the performance of the test compound against established alternatives, researchers can build a compelling and data-rich narrative for their lead candidates. The integration of biochemical, cellular, and biophysical assays, as described, provides the necessary layers of evidence to confidently define the MoA, a cornerstone for successful drug development.

References

  • - PubMed

  • - PubMed

  • - ResearchGate

  • - MDPI

  • - MDPI

  • - University College London

  • - Journal of Medicinal and Chemical Sciences

  • - Nature Chemical Biology

  • - YouTube

  • - PubMed Central

  • - ResearchGate

  • - ChemSrc

  • - PubMed

  • - NIH

  • - PubChem

  • - PubMed

  • - PubMed Central

  • - Journal of Pharmaceutical Research International

  • - ResearchGate

  • - ResearchGate

  • - BLDpharm

  • - PubMed Central

Sources

Comparative

A Comparative Performance Analysis of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one as a Synthetic Building Block

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate synthons is a critical determinant of synthetic efficiency and ultimate molecular complexity. The benzoxazolone scaffold...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the selection of appropriate synthons is a critical determinant of synthetic efficiency and ultimate molecular complexity. The benzoxazolone scaffold is a privileged structure, frequently incorporated into pharmacologically active agents due to its favorable physicochemical and biological properties.[1][2] This guide presents a comprehensive performance benchmark of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one , a versatile heterocyclic aniline, against a panel of structurally related and functionally analogous synthons.

Our analysis will focus on three cornerstone reactions pivotal in drug discovery and development: Diazotization and Azo Coupling, Amide Bond Formation, and Palladium-Catalyzed Buchwald-Hartwig Amination. Through this comparative lens, we aim to provide researchers, scientists, and drug development professionals with actionable data to inform their synthetic strategies.

The Synthon Under Investigation and Its Comparators

The central focus of this guide is 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one . Its performance will be benchmarked against the following synthons to elucidate the influence of N-alkylation and the nature of the heterocyclic core:

  • 6-amino-1,3-benzoxazol-2(3H)-one: The parent, non-alkylated scaffold.

  • 6-amino-3-methyl-1,3-benzoxazol-2(3H)-one: The N-methylated analog, to assess the impact of the alkyl chain length.

  • 6-aminobenzothiazole: A closely related heterocycle with a sulfur atom replacing the oxygen at the 1-position, altering the electronic properties.

  • p-Anisidine (4-methoxyaniline): A standard, electron-rich aniline to serve as a non-heterocyclic baseline.

Diazotization and Azo Coupling: A Classic Transformation for Chromophore and Linker Synthesis

The conversion of an aromatic amine to a diazonium salt, followed by coupling with an electron-rich partner, is a foundational method for the synthesis of azo compounds. These products are widely used as dyes, pigments, and increasingly as cleavable linkers in bioconjugation.[3] The efficiency of this two-step process is highly dependent on the stability of the intermediate diazonium salt and the nucleophilicity of the starting amine.

Experimental Protocol: Synthesis of an Azo Dye

This protocol outlines a generalized procedure for the diazotization of an amino-synthon and subsequent coupling with 2-naphthol.

Step 1: Diazotization

  • In a 100 mL beaker, suspend 10 mmol of the amino-synthon in a solution of 25 mL of water and 2.5 mL of concentrated hydrochloric acid.

  • Cool the mixture to 0-5 °C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve 11 mmol of sodium nitrite in 10 mL of cold water.

  • Add the sodium nitrite solution dropwise to the cold amine suspension, ensuring the temperature remains below 5 °C.

  • Continue stirring for 15-20 minutes after the addition is complete. The resulting diazonium salt solution is used immediately in the next step.

Step 2: Azo Coupling

  • In a 250 mL beaker, dissolve 10 mmol of 2-naphthol in 50 mL of 2 M sodium hydroxide solution.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the 2-naphthol solution with vigorous stirring.

  • A colored precipitate should form immediately. Continue stirring in the ice bath for 30 minutes.

  • Collect the azo dye product by vacuum filtration, wash with cold water, and dry.

Performance Comparison: Diazotization and Azo Coupling
SynthonExpected YieldColor of 2-Naphthol AdductKey Considerations
6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one Good to ExcellentDeep Red/OrangeThe N-ethyl group enhances solubility of the starting material and intermediates. The benzoxazolone core acts as a moderate electron-withdrawing group, influencing the final color.
6-amino-1,3-benzoxazol-2(3H)-oneGoodRed/OrangeLower solubility in acidic media compared to the N-alkylated versions may require careful control of reaction conditions.
6-amino-3-methyl-1,3-benzoxazol-2(3H)-oneGood to ExcellentDeep Red/OrangeSimilar reactivity to the N-ethyl analog, with minor differences in solubility.[4]
6-aminobenzothiazoleGood to ExcellentRed/VioletThe benzothiazole ring system can influence the hue of the resulting dye. It is a common building block in dye chemistry.
p-AnisidineExcellentBright Orange/RedAs a highly activated aniline, it typically gives high yields in azo coupling reactions.

Causality and Insights: The presence of the N-ethyl group in 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one is anticipated to offer a slight advantage in terms of handling and solubility in the acidic diazotization medium compared to its non-alkylated counterpart. The overall electron-withdrawing nature of the benzoxazolone ring will influence the λmax of the resulting azo dye. All the heterocyclic amines are expected to perform well, forming stable diazonium salts under standard conditions.

Azo_Coupling_Workflow cluster_diazotization Step 1: Diazotization (0-5°C) cluster_coupling Step 2: Azo Coupling (0-5°C) Amino_Synthon Amino Synthon (e.g., 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one) Diazonium_Salt Diazonium Salt Intermediate Amino_Synthon->Diazonium_Salt   HCl_NaNO2 HCl, NaNO2 Azo_Dye Azo Dye Product Diazonium_Salt->Azo_Dye Coupling Naphthol 2-Naphthol in NaOH Naphthol->Azo_Dye Amide_Coupling_Pathway Carboxylic_Acid R-COOH Activated_Ester Activated Ester (HOBt Ester) Carboxylic_Acid->Activated_Ester Activation EDC_HOBt EDC / HOBt EDC_HOBt->Activated_Ester Amide_Product Amide Product (R-CO-NH-Ar) Activated_Ester->Amide_Product Nucleophilic Attack Amino_Synthon Amino Synthon (Ar-NH2) Amino_Synthon->Amide_Product Byproducts EDC-Urea + HOBt Buchwald_Hartwig_Cycle Pd0L2 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0L2->OxAdd Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord Ar'-NH2, Base RedElim Reductive Elimination AmineCoord->RedElim - HBX RedElim->Pd0L2 Ar-NH-Ar'

Sources

Validation

The Therapeutic Potential of 6-Aminobenzoxazolone Derivatives: A Comparative Guide for Drug Discovery

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, prized for its metabolic stability and versatile biological activity.[1][2] Among its many variations, 6-aminobenzoxazolone derivatives have em...

Author: BenchChem Technical Support Team. Date: January 2026

The benzoxazolone scaffold is a privileged structure in medicinal chemistry, prized for its metabolic stability and versatile biological activity.[1][2] Among its many variations, 6-aminobenzoxazolone derivatives have emerged as a particularly promising class of compounds with significant therapeutic potential across multiple domains, including inflammation, cancer, and neurodegenerative diseases. This guide provides an in-depth comparison of the performance of these derivatives, supported by experimental data and detailed protocols, to aid researchers and drug development professionals in this exciting field.

Anti-Inflammatory Potential: Targeting Key Cytokine Pathways

Chronic inflammation underpins a wide range of debilitating diseases. The ability of 6-aminobenzoxazolone derivatives to modulate the inflammatory response, particularly through the inhibition of pro-inflammatory cytokines like Interleukin-6 (IL-6) and nitric oxide (NO), positions them as attractive candidates for novel anti-inflammatory drugs.[3]

Comparative Efficacy of 6-Acylamino/Sulfonamido Benzoxazolone Derivatives

A recent study systematically synthesized and evaluated a series of 23 6-acylamino/sulfonamido benzoxazolone derivatives for their ability to inhibit NO and IL-6 production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[3] The results demonstrate that specific substitutions on the 6-amino group can yield compounds with potency comparable or superior to the established NSAID, Celecoxib.

CompoundTargetIC50 (µM)Cell LineInducerReference
Derivative 3i NO15.35 ± 1.27RAW264.7LPS[3]
IL-69.89 ± 0.93RAW264.7LPS[3]
Derivative 3j NO16.21 ± 1.15RAW264.7LPS[3]
IL-68.76 ± 0.88RAW264.7LPS[3]
Derivative 3l NO14.88 ± 1.03RAW264.7LPS[3]
IL-67.92 ± 0.76RAW264.7LPS[3]
Celecoxib NO18.52 ± 1.32RAW264.7LPS[3]
IL-612.53RAW264.7LPS[4]

Table 1: In Vitro Anti-inflammatory Activity of 6-Acylamino/Sulfonamido Benzoxazolone Derivatives vs. Celecoxib.

The causality behind these potent activities lies in the structure-activity relationship (SAR). The data suggest that the nature of the acyl or sulfonamide substituent at the 6-position is a critical determinant of inhibitory activity.

Mechanism of Action: Inhibition of the NF-κB and MAPK Signaling Pathways

The anti-inflammatory effects of many benzoxazolone derivatives are mediated through the inhibition of the NF-κB and MAPK signaling pathways.[4][5] LPS stimulation of macrophages activates Toll-like receptor 4 (TLR4), triggering a cascade that leads to the activation of transcription factor NF-κB. Activated NF-κB then translocates to the nucleus and induces the expression of pro-inflammatory genes, including those for iNOS (producing NO), IL-6, and TNF-α. Certain benzoxazolone derivatives have been shown to suppress the phosphorylation of key proteins in the MAPK pathway (p38 and ERK) and inhibit the nuclear translocation of NF-κB.[4]

G cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 MAPK MAPK (p38, ERK) MyD88->MAPK IKK IKK MyD88->IKK NFκB NF-κB MAPK->NFκB activates IκBα IκBα IKK->IκBα phosphorylates IκBα->NFκB releases Nucleus Nucleus NFκB->Nucleus translocates to ProInflammatory_Genes Pro-inflammatory Genes (iNOS, IL-6, TNF-α) Benzoxazolone 6-Aminobenzoxazolone Derivatives Benzoxazolone->MAPK inhibits Benzoxazolone->NFκB inhibits translocation G GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis inhibits CellSurvival Cell Survival & Proliferation mTOR->CellSurvival Benzoxazolone 6-Aminobenzoxazolone Derivatives Benzoxazolone->PI3K inhibits Benzoxazolone->Akt inhibits

Caption: Inhibition of the PI3K/Akt survival pathway by 6-aminobenzoxazolone derivatives.

Experimental Protocol: Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the 6-aminobenzoxazolone derivatives for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Neuroprotective Potential: Combating Excitotoxicity

Glutamate-induced excitotoxicity is a key pathological mechanism in various neurodegenerative diseases, including stroke and Alzheimer's disease. [6]This process involves the overactivation of glutamate receptors, leading to excessive calcium influx and subsequent neuronal cell death. [7]Neuroprotective agents that can mitigate this damage are of great therapeutic interest.

Mechanism of Action: Attenuation of Glutamate-Induced Excitotoxicity

While direct comparative data for 6-aminobenzoxazolone derivatives in neuroprotection assays are limited, the general neuroprotective effects of various heterocyclic compounds suggest that this scaffold is a promising starting point. The primary mechanism of neuroprotection in this context is the modulation of the glutamate signaling pathway and the reduction of downstream damaging events like oxidative stress and apoptosis.

G ExcessGlutamate Excess Glutamate NMDA_Receptor NMDA Receptor ExcessGlutamate->NMDA_Receptor overactivates Ca_Influx Ca2+ Influx NMDA_Receptor->Ca_Influx ROS_Production ↑ ROS Production Ca_Influx->ROS_Production Mitochondrial_Dysfunction Mitochondrial Dysfunction Ca_Influx->Mitochondrial_Dysfunction Apoptosis Apoptosis ROS_Production->Apoptosis Mitochondrial_Dysfunction->Apoptosis Neuronal_Death Neuronal Death Apoptosis->Neuronal_Death Benzoxazolone 6-Aminobenzoxazolone Derivatives Benzoxazolone->NMDA_Receptor may modulate Benzoxazolone->ROS_Production may reduce

Caption: Potential neuroprotective mechanism of 6-aminobenzoxazolone derivatives against glutamate excitotoxicity.

Experimental Protocol: Glutamate-Induced Neurotoxicity Assay in SH-SY5Y Cells

This protocol outlines a method to assess the neuroprotective effects of compounds against glutamate-induced cell death in the human neuroblastoma cell line SH-SY5Y.

  • Cell Culture and Differentiation: Culture SH-SY5Y cells in DMEM/F12 medium with 10% FBS. For differentiation, culture the cells in a low-serum medium containing 10 µM retinoic acid for 5-7 days.

  • Seeding: Seed the differentiated cells in a 96-well plate at a density of 2 x 10^4 cells/well.

  • Pre-treatment: Pre-treat the cells with various concentrations of the 6-aminobenzoxazolone derivatives for 24 hours.

  • Glutamate Exposure: Expose the cells to a neurotoxic concentration of glutamate (e.g., 25-50 mM) for another 24 hours.

  • Viability Assessment: Assess cell viability using the MTT assay as described in the anticancer protocol. An increase in cell viability in the presence of the test compound compared to glutamate alone indicates a neuroprotective effect.

Conclusion and Future Directions

The 6-aminobenzoxazolone scaffold represents a versatile and promising platform for the development of novel therapeutics. The evidence presented in this guide highlights their potential as potent anti-inflammatory, anticancer, and neuroprotective agents. The structure-activity relationship studies, although still in their early stages for this specific subclass, indicate that targeted modifications can lead to significant improvements in efficacy.

Future research should focus on expanding the library of 6-aminobenzoxazolone derivatives and conducting comprehensive in vivo studies to validate the in vitro findings. Furthermore, a deeper understanding of their mechanisms of action and potential off-target effects will be crucial for their successful translation into clinical applications. The detailed protocols and comparative data provided herein offer a solid foundation for researchers to build upon in their quest to unlock the full therapeutic potential of these remarkable compounds.

References

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one for Laboratory Professionals

Researchers and scientists engaged in drug development and other laboratory research are at the forefront of innovation. This privilege, however, comes with the profound responsibility of ensuring a safe laboratory envir...

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and scientists engaged in drug development and other laboratory research are at the forefront of innovation. This privilege, however, comes with the profound responsibility of ensuring a safe laboratory environment, which includes the proper management and disposal of chemical waste. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one, a compound often used in pharmaceutical research. Adherence to these procedures is critical for minimizing risks to personnel and the environment, and for maintaining compliance with regulatory standards.

Immediate Safety and Handling Precautions

Before beginning any disposal procedures, it is crucial to handle 6-amino-3-ethyl-1,3-benzoxazol-2(3H)-one with appropriate safety measures. The primary routes of exposure are ingestion, inhalation, and skin or eye contact.

Required Personal Protective Equipment (PPE):

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical safety goggles.Protects against splashes and airborne particles.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin contact and potential absorption.
Protective Clothing Laboratory coat.Protects skin and personal clothing from contamination.
Respiratory Protection Use in a well-ventilated area, such as a chemical fume hood. A NIOSH/MSHA or European Standard EN 149 approved respirator
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